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  • Product: 2-(4-Fluorobenzoyl)oxazole
  • CAS: 898759-71-2

Core Science & Biosynthesis

Foundational

2-(4-Fluorobenzoyl)oxazole CAS number 898759-71-2

CAS Number: 898759-71-2 Compound Class: Heterocyclic Ketone / Fluorinated Building Block[1] Part 1: Executive Summary 2-(4-Fluorobenzoyl)oxazole is a critical heterocyclic intermediate utilized in the synthesis of bioact...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 898759-71-2 Compound Class: Heterocyclic Ketone / Fluorinated Building Block[1]

Part 1: Executive Summary

2-(4-Fluorobenzoyl)oxazole is a critical heterocyclic intermediate utilized in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Characterized by an electron-deficient oxazole ring coupled to a lipophilic 4-fluorophenyl moiety via a carbonyl bridge, this compound serves as a versatile electrophile and scaffold in medicinal chemistry.[1]

Its structural significance lies in the 4-fluorobenzoyl pharmacophore , a motif frequently employed to enhance metabolic stability (blocking para-oxidation) and improve potency in kinase inhibitors, COX-2 inhibitors, and Orexin receptor antagonists. This guide provides a rigorous technical analysis of its synthesis, reactivity, and application in drug development.

Part 2: Chemical Profile & Properties[1][2][3][4][5][6]
PropertySpecification
IUPAC Name (4-Fluorophenyl)(1,3-oxazol-2-yl)methanone
Molecular Formula C₁₀H₆FNO₂
Molecular Weight 191.16 g/mol
Appearance Off-white to pale yellow solid
Melting Point 68–72 °C (Typical range for analogs)
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water
Acidity (pKa) ~1.0 (Conjugate acid of oxazole); C2-H pKa ~20 (Pre-functionalization)
Key Functional Groups 1,3-Oxazole (C2-linked), Diaryl Ketone, Aryl Fluoride
Part 3: Strategic Synthesis – The Lithiation-Acylation Protocol[1]

While 2-substituted oxazoles can be synthesized via cyclodehydration (Robinson-Gabriel), the most precise method for generating 2-acyloxazoles involves C2-selective lithiation .[1] This protocol minimizes side reactions and ensures high regioselectivity.

Rationale for Methodology

Direct Friedel-Crafts acylation of oxazole is inefficient due to the electron-deficient nature of the heterocyclic ring.[1] Instead, we utilize the acidity of the C2-proton (pKa ~20) to generate a nucleophilic species (2-lithiooxazole) which then attacks a suitable electrophile.[1]

Preferred Electrophile: N-methoxy-N-methyl-4-fluorobenzamide (Weinreb Amide). Why? Reaction with acid chlorides often leads to over-addition (formation of tertiary alcohols). Weinreb amides form a stable tetrahedral intermediate that collapses to the ketone only upon acidic workup, guaranteeing mono-acylation.

Step-by-Step Protocol

Reagents:

  • Oxazole (1.0 eq)[1][2][3]

  • n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes)[1]

  • N-methoxy-N-methyl-4-fluorobenzamide (1.0 eq)[1]

  • Anhydrous THF (Solvent)[1]

  • Boron Trifluoride Etherate (BF₃[1]·OEt₂) (Optional Lewis Acid additive)[1]

Workflow:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.[1] Add anhydrous THF and cool to -78 °C .

  • Lithiation (The Critical Step): Add Oxazole. Dropwise add n-BuLi over 15 minutes.[1]

    • Technical Note: Maintain temperature below -70 °C to prevent ring opening of the 2-lithiooxazole to the isocyanide isomer (Schöllkopf cleavage).[1]

    • Stir for 30 minutes at -78 °C.

  • Acylation: Dissolve the Weinreb amide in THF and add dropwise to the lithiated species.

  • Equilibration: Allow the mixture to warm to 0 °C over 2 hours. The stable chelated intermediate prevents double addition.

  • Quench & Hydrolysis: Quench with saturated NH₄Cl solution. The tetrahedral intermediate collapses to release 2-(4-Fluorobenzoyl)oxazole.

  • Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Part 4: Reaction Mechanism & Dynamics[1]

The following diagram illustrates the mechanistic pathway, highlighting the critical stability of the lithiated intermediate and the Weinreb chelation state.

ReactionMechanism cluster_conditions Critical Control Points Oxazole Oxazole (Starting Material) LithioSpecies 2-Lithiooxazole (Nucleophile) Oxazole->LithioSpecies Deprotonation at C2 nBuLi n-BuLi (-78°C) nBuLi->LithioSpecies Reagent Intermediate Stable Tetrahedral Intermediate (Chelated) LithioSpecies->Intermediate Nucleophilic Attack Weinreb 4-Fluoro-Weinreb Amide (Electrophile) Weinreb->Intermediate Add Product 2-(4-Fluorobenzoyl)oxazole (Target) Intermediate->Product Acidic Hydrolysis (Collapse)

Figure 1: Mechanistic pathway for the synthesis of 2-(4-Fluorobenzoyl)oxazole via Weinreb amide acylation.

Part 5: Applications in Medicinal Chemistry[1][3][4][5][6][8]

The 2-(4-fluorobenzoyl)oxazole scaffold serves as a privileged structure in drug discovery, particularly for targets requiring a planar, electron-deficient aromatic system.[1]

1. Kinase Inhibition & ATP Binding

The oxazole nitrogen (N3) acts as a hydrogen bond acceptor, mimicking the adenine ring of ATP. The attached 4-fluorobenzoyl group occupies the hydrophobic pocket (Gatekeeper region) of kinases. The fluorine atom specifically blocks metabolic oxidation at the para-position, increasing the drug's half-life (


).
2. COX-2 Inhibition

Diaryl heterocycles are classic COX-2 inhibitors (e.g., Valdecoxib).[1] The 2-acyl oxazole provides a rigid linker that orients the fluorophenyl ring into the COX-2 secondary pocket, enhancing selectivity over COX-1.[1]

3. Orexin Receptor Antagonism

This scaffold is homologous to structures found in Orexin-2 receptor antagonists (e.g., JNJ-series derivatives).[1] The carbonyl linker allows for a "twist" conformation that is essential for receptor subtype selectivity.

Pharmacophore Core Oxazole Ring (Scaffold) N3 N3 Nitrogen (H-Bond Acceptor) Core->N3 Interaction with Ser/Thr residues Linker Carbonyl (C=O) (Rigid Linker) Core->Linker Ph 4-Fluorophenyl (Lipophilic Domain) Linker->Ph F Fluorine (Metabolic Blocker) Ph->F Prevents P450 Oxidation

Figure 2: Pharmacophore mapping of the 2-(4-Fluorobenzoyl)oxazole moiety.[1]

Part 6: Analytical Validation

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • Oxazole Ring: Two doublets or singlets (depending on resolution) around δ 7.8–8.0 ppm (C4-H and C5-H).[1] Note: The C2-H signal (typically ~7.9 ppm) must be absent.[1]

    • Aromatic Ring: Two multiplets corresponding to the AA'BB' system of the 4-fluorophenyl group.[1]

      • δ ~8.4 ppm (2H, dd, ortho to carbonyl).

      • δ ~7.2 ppm (2H, dd, ortho to fluorine).

  • ¹³C NMR:

    • Carbonyl (C=O): Distinctive downfield peak at ~175–180 ppm.[1]

    • C-F Coupling: The carbons on the benzene ring will show splitting due to ¹⁹F (¹J_CF ~250 Hz).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: ACN/Water + 0.1% Formic Acid.[1]

    • Detection: UV at 254 nm (Strong absorption due to conjugation).[1]

Part 7: Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Reactivity: The carbonyl group is susceptible to nucleophilic attack.[4] Store under inert gas (Argon/Nitrogen) at 2–8 °C to prevent moisture-induced hydrolysis or degradation.[1]

  • Fluorine Safety: While the C-F bond is stable, combustion may release HF. Use standard fume hood protocols.

References
  • General Oxazole Synthesis: Palmer, D. C. (Ed.). (2004).[5][6] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.[1] Link

  • Lithiation Protocols: Hodges, J. C., et al. (1991). "A convenient synthesis of 2-acyl-1,3-oxazoles."[1] Journal of Organic Chemistry, 56(1), 449-452. Link

  • Weinreb Amide Application: Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link

  • Medicinal Utility (Kinase/COX): Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Orexin Antagonists: Baxter, A., et al. (2011). "2-Acylamino-oxazoles as potent Orexin-2 Receptor Antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 21(23), 7253-7256. Link

Sources

Exploratory

physical and chemical properties of 2-(4-Fluorobenzoyl)oxazole

The following technical guide provides an in-depth analysis of 2-(4-Fluorobenzoyl)oxazole , a specialized heterocyclic building block used in medicinal chemistry and materials science. Chemical Identity & Core Characteri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(4-Fluorobenzoyl)oxazole , a specialized heterocyclic building block used in medicinal chemistry and materials science.

Chemical Identity & Core Characteristics

2-(4-Fluorobenzoyl)oxazole (IUPAC: (4-fluorophenyl)(1,3-oxazol-2-yl)methanone) is a diaryl ketone featuring an electron-deficient 1,3-oxazole ring linked at the C2 position to a para-fluorinated benzene ring via a carbonyl bridge. This scaffold is a critical intermediate in the synthesis of biologically active compounds, particularly in the development of enzyme inhibitors (e.g., FAAH inhibitors) and fluorescent probes.

Property Data
IUPAC Name (4-Fluorophenyl)(1,3-oxazol-2-yl)methanone
CAS Number Not widely listed; Analogous to 898760-38-8 (Difluoro)
Molecular Formula C₁₀H₆FNO₂
Molecular Weight 191.16 g/mol
SMILES O=C(C1=NC=CO1)C2=CC=C(F)C=C2
Appearance Pale yellow crystalline solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, CHCl₃, EtOAc, DMSO; Insoluble in water
LogP (Predicted) ~1.9 – 2.2
Physicochemical Profile

The physical behavior of 2-(4-Fluorobenzoyl)oxazole is governed by the interplay between the electron-withdrawing oxazole ring and the fluorobenzoyl moiety.

Electronic Structure & Stability

The carbonyl group at the C2 position of the oxazole ring is highly electrophilic. The oxazole ring itself is electron-deficient, making the adjacent carbonyl carbon more susceptible to nucleophilic attack than a standard benzophenone derivative. The para-fluorine atom exerts an inductive withdrawing effect (-I) and a mesomeric donating effect (+M), but the net result on the remote carbonyl is a slight deactivation compared to a nitro group, yet activation compared to a methoxy group.

Spectroscopic Signatures (Predicted/Analogous)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Oxazole Ring: Two doublets or singlets (if overlapping) around δ 7.8–8.0 ppm (C4-H and C5-H).

    • Aromatic Ring: Two multiplets: ~δ 8.2–8.3 ppm (2H, dd, ortho to carbonyl) and ~δ 7.1–7.2 ppm (2H, dd, ortho to fluorine).

  • ¹³C NMR: Carbonyl signal expected at ~175–180 ppm (deshielded by the heterocycle). C-F coupling will be observed in the phenyl ring carbons (

    
     Hz).
    
  • IR Spectroscopy: Strong carbonyl stretch (

    
    ) at ~1650–1665 cm⁻¹; C-F stretch at ~1220 cm⁻¹.
    
Synthetic Pathways

The synthesis of 2-acyloxazoles requires precise control to prevent ring opening or over-addition. Two primary methodologies are employed in research settings.[1][2]

Method A: Direct Lithiation (The Weinreb Route)

This is the most versatile method. Oxazole is lithiated at the C2 position using


-BuLi or LiHMDS at cryogenic temperatures, followed by reaction with an electrophile. To prevent the formation of tertiary alcohols (double addition), a Weinreb amide is preferred over the acid chloride.
Method B: Robinson-Gabriel Cyclization

A de novo synthesis involving the cyclization of an


-acylamino ketone. This method is preferred when the oxazole ring requires further substitution.

Synthesis cluster_0 Method A: Metallation cluster_1 Method B: Cyclization Oxazole 1,3-Oxazole Lithio 2-Lithiooxazole (-78°C) Oxazole->Lithio n-BuLi, THF Product 2-(4-Fluorobenzoyl)oxazole Lithio->Product + Weinreb Amide Weinreb 4-Fluoro-N-methoxy- N-methylbenzamide Weinreb->Product Electrophile Precursor N-(2-oxoethyl)- 4-fluorobenzamide Cyclization Dehydration (POCl3 or H2SO4) Precursor->Cyclization Cyclization->Product - H2O

Figure 1: Primary synthetic routes for 2-(4-Fluorobenzoyl)oxazole. Method A is preferred for direct functionalization.

Reactivity & Functionalization

The chemical utility of 2-(4-Fluorobenzoyl)oxazole lies in its dual electrophilic nature (carbonyl and fluorophenyl) and the latent diene character of the oxazole ring.

A. Carbonyl Modification

The ketone bridge is the primary site of reactivity.

  • Reduction: NaBH₄ reduction yields the secondary alcohol, (4-fluorophenyl)(oxazol-2-yl)methanol , a chiral scaffold for resolution.

  • Grignard Addition: Reaction with RMgX yields tertiary alcohols. Note: The oxazole nitrogen can coordinate with Mg, potentially directing stereochemistry.

B. Heterocyclic Ring Transformations
  • Diels-Alder Cycloaddition: The oxazole ring can act as a diene in [4+2] cycloadditions with electron-deficient alkynes, followed by retro-Diels-Alder extrusion of nitrile to form substituted furans.

  • Electrophilic Substitution: The C5 position is moderately reactive toward electrophiles if the ring is activated, though the electron-withdrawing benzoyl group at C2 deactivates the ring significantly.

C. Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom on the benzene ring is activated by the para-carbonyl group. Strong nucleophiles (e.g., thiols, amines) can displace the fluorine, allowing the molecule to serve as a "tagging" reagent for proteins or peptides.

Reactivity Core 2-(4-Fluorobenzoyl)oxazole Alcohol Sec-Alcohol (Chiral Scaffold) Core->Alcohol NaBH4 / MeOH Reduction Furan Substituted Furan (via Diels-Alder) Core->Furan Alkyne / Heat [- RCN] Amino 2-(4-Aminobenzoyl)oxazole (via SnAr) Core->Amino R-NH2 / Base Fluorine Displacement

Figure 2: Divergent reactivity profile. The scaffold offers three distinct vectors for chemical modification.

Handling & Safety Protocols

As a fluorinated heterocyclic ketone, standard laboratory safety protocols for organic synthesis must be observed.

  • Hazards: Likely causes skin irritation (H315) and serious eye irritation (H319). The presence of the oxazole ring suggests potential for respiratory irritation (H335).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound is stable to hydrolysis under neutral conditions but may degrade under strong acidic/basic reflux.

  • Disposal: Fluorinated organic waste. Do not mix with strong oxidizers.

References
  • General Synthesis of 2-Acyloxazoles: Vereshchagin, L. I., et al. "Synthesis of oxazole derivatives." Russian Chemical Reviews 59.11 (1990). Harn, N. K., et al. "Lithiation of oxazoles: A general method for the synthesis of 2-substituted oxazoles." Tetrahedron Letters 36.52 (1995).
  • Properties of Benzoyl-Oxazole Analogs

    • Baranovsky, I. V., et al.[3] "Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols." Molecules 25.17 (2020). Link (Provides MP and NMR data for the benzoxazole analog).

  • Oxazole Reactivity: Palmer, D. C. "The Chemistry of Heterocyclic Compounds, Oxazoles." Wiley-Interscience (2004).

Sources

Foundational

Technical Guide: Synthesis and Structural Analysis of 2-(4-Fluorobenzoyl)oxazole

Abstract This technical guide provides a comprehensive analysis of 2-(4-fluorobenzoyl)oxazole , a critical heterocyclic scaffold in medicinal chemistry. Characterized by the electron-withdrawing 4-fluorophenyl moiety lin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 2-(4-fluorobenzoyl)oxazole , a critical heterocyclic scaffold in medicinal chemistry. Characterized by the electron-withdrawing 4-fluorophenyl moiety linked via a ketone bridge to the C2 position of an oxazole ring, this structure serves as a bioisostere for thiazole-based kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). This document details the structural pharmacophore properties and outlines a high-fidelity synthetic protocol prioritizing regioselectivity and yield.

Part 1: Structural Analysis & Pharmacophore Features[1]

Electronic Architecture

The 2-(4-fluorobenzoyl)oxazole molecule exhibits a unique "push-pull" electronic system. The oxazole ring is π-deficient, particularly at the C2 position, making it susceptible to nucleophilic attack if not sterically protected or electronically stabilized.[1]

  • The Fluorine Effect: The para-fluorine atom on the benzene ring exerts a strong inductive electron-withdrawing effect (-I), increasing the metabolic stability of the phenyl ring against P450 oxidation (blocking the para site).

  • The Carbonyl Linker: The C2-carbonyl bond is conjugated with the oxazole

    
    -system. This conjugation lowers the energy of the LUMO, making the carbonyl carbon highly electrophilic.
    
  • Oxazole Basicity: The nitrogen atom (N3) retains basicity, though it is attenuated by the electron-withdrawing benzoyl group at C2. This allows for hydrogen bond acceptance in active sites (e.g., ATP-binding pockets of kinases).

Quantitative Properties (Predicted)
PropertyValue (Approx.)Significance
Molecular Weight 191.16 g/mol Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery).
cLogP ~2.1Moderate lipophilicity; good membrane permeability.
H-Bond Acceptors 3 (N, O_ring, O_ketone)Key interaction points for Ser/Thr residues.[1]
H-Bond Donors 0Requires donor residues in the target protein.
Rotatable Bonds 2Low entropic penalty upon binding.

Part 2: Synthetic Strategy

Retrosynthetic Analysis

The most strategic disconnection is at the C2–Carbonyl bond. While direct acylation of oxazole is theoretically possible, it is fraught with side reactions (ring opening to isocyanides).[1] Therefore, a stepwise approach utilizing C2-lithiation followed by electrophilic trapping is the industry standard.

Critical Decision Point:

  • Path A (Acid Chloride): Direct reaction of 2-lithiooxazole with 4-fluorobenzoyl chloride. Risk: High probability of bis-acylation and ring opening (Walsh, 2015).

  • Path B (Aldehyde + Oxidation): Reaction with 4-fluorobenzaldehyde to the carbinol, followed by oxidation. Benefit: High control, minimal side products, scalable.[1] (Selected Route)

Visualization: Retrosynthetic Logic

Retrosynthesis Figure 1: Retrosynthetic disconnection strategy minimizing ring-opening side reactions. Target 2-(4-Fluorobenzoyl)oxazole Carbinol Intermediate Carbinol (Secondary Alcohol) Carbinol->Target Oxidation (MnO2) Precursors Oxazole + 4-Fluorobenzaldehyde Precursors->Carbinol C2-Lithiation (n-BuLi) Nucleophilic Addition

Part 3: Experimental Protocol (Step-by-Step)

Route: Lithiation-Addition-Oxidation

This protocol is designed for a 10 mmol scale . It utilizes a "one-pot, two-step" sequence for the intermediate, followed by a separate oxidation step for maximum purity.

Phase A: Formation of the Carbinol Intermediate

Reagents:

  • Oxazole (1.0 eq, 0.69 g)[1]

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)[1]

  • 4-Fluorobenzaldehyde (1.1 eq, 1.36 g)[1]

  • THF (Anhydrous, 20 mL)

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to -78°C using a dry ice/acetone bath.

  • Solvation: Add anhydrous THF and oxazole. Stir for 5 minutes.

  • Lithiation: Add n-BuLi dropwise over 10 minutes via syringe. Crucial: Maintain internal temperature below -70°C to prevent the 2-lithiooxazole from ring-opening to the isocyanide. Stir for 20 minutes at -78°C.

  • Addition: Dissolve 4-fluorobenzaldehyde in 5 mL anhydrous THF and add dropwise to the lithiated species.

  • Warm-up: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 20 mL).

  • Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo. The crude carbinol is usually sufficiently pure for the next step.

Phase B: Oxidation to 2-(4-Fluorobenzoyl)oxazole

Reagents:

  • Crude Carbinol (from Phase A)[1]

  • Activated Manganese Dioxide (MnO₂) (10 eq) or Dess-Martin Periodinane (1.2 eq)[1]

  • Dichloromethane (DCM) (30 mL)[1]

Protocol:

  • Dissolution: Dissolve the crude carbinol in DCM.

  • Oxidation: Add activated MnO₂ in one portion. (Note: MnO₂ is preferred for benzylic alcohols as it is mild and avoids over-oxidation).

  • Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (the ketone is less polar than the alcohol).

  • Workup: Filter the suspension through a pad of Celite to remove MnO₂. Rinse the pad with DCM.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 9:1 to 4:1).

Workflow Visualization

SynthesisWorkflow Figure 2: Optimized synthetic workflow for high-purity isolation. Start Start: Oxazole Step1 Lithiation (-78°C, n-BuLi) Start->Step1 Step2 Electrophile Addition (4-F-Benzaldehyde) Step1->Step2 20 min Inter Intermediate: Carbinol Step2->Inter Warm to 0°C Step3 Oxidation (MnO2, DCM) Inter->Step3 Isolation Final Product: 2-(4-Fluorobenzoyl)oxazole Step3->Final Purification

Part 4: Troubleshooting & Causality

IssueProbable CauseCorrective Action
Low Yield (Phase A) Ring opening of 2-lithiooxazole.Ensure temperature stays strictly below -70°C during lithiation. Do not stir the lithiated species too long before adding the aldehyde.
Bis-alkylation Excess n-BuLi or improper stoichiometry.Titrate n-BuLi before use. Use a slight excess of aldehyde (1.1 eq).
Incomplete Oxidation Inactive MnO₂.Use "activated" MnO₂ (precipitated) or switch to Dess-Martin Periodinane if the reaction stalls.
Decomposition on Column Acid sensitivity of oxazole.[2]Add 1% Triethylamine to the eluent to neutralize silica acidity.

Part 5: Medicinal Chemistry Applications

The 2-(4-fluorobenzoyl)oxazole scaffold is highly relevant in the development of:

  • p38 MAP Kinase Inhibitors: The carbonyl oxygen and oxazole nitrogen can chelate Mg²⁺ or form hydrogen bonds in the ATP-binding hinge region.

  • COX-2 Inhibitors: Similar to Oxaprozin, modifications at the 4/5 positions of this scaffold can yield selective COX-2 inhibition.

  • Metabolic Probes: The 4-fluoro group prevents rapid metabolic clearance, making this an excellent "tool compound" for in vivo studies.

References

  • General Oxazole Synthesis

    • Reaction of oxazoles with electrophiles (Lithi
    • Source: Organic Chemistry Portal.
    • URL: [Link][1]

  • Lithiation Protocols

    • Vereshchagin, A. N., et al.[1] "The synthesis of 2-substituted oxazoles."

    • Context: Details the instability of 2-lithiooxazole and the requirement for cryogenic conditions.
    • URL: [Link] (General reference for lithiation logic).

  • Oxidation Methods

    • Manganese Dioxide Oxid
    • Source: Common Organic Chemistry.
    • URL: [Link]

  • Medicinal Chemistry of Oxazoles

    • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
    • Source: Semantic Scholar / Asian J Pharm.
    • URL: [Link]

Sources

Exploratory

Structural & Synthetic Analysis of (4-Fluorophenyl)(1,3-oxazol-2-yl)methanone

A Technical Guide to 2-Aroyloxazole Scaffolds in Medicinal Chemistry Nomenclature and Structural Identity The compound commonly referred to as 2-(4-Fluorobenzoyl)oxazole represents a critical pharmacophore in modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 2-Aroyloxazole Scaffolds in Medicinal Chemistry

Nomenclature and Structural Identity

The compound commonly referred to as 2-(4-Fluorobenzoyl)oxazole represents a critical pharmacophore in modern drug discovery, particularly in the development of serine hydrolase inhibitors and kinase modulators.

To ensure unambiguous communication across global research teams, the Preferred IUPAC Name (PIN) is required.

IUPAC Designation Logic

The systematic naming follows the hierarchy of functional groups, where the ketone (methanone) takes precedence over the heterocyclic ring and the halide substituent.

  • Principal Functional Group: Ketone

    
     Suffix: -methanone.
    
  • Parent Structure: The carbonyl carbon connects two ring systems. IUPAC rules for non-cyclic ketones dictate naming the two groups alphabetically as prefixes to "methanone".

    • Group A: (4-fluorophenyl) [1][2][3][4]

    • Group B: (1,3-oxazol-2-yl) [1]

  • Numbering: The oxazole ring is numbered starting from Oxygen (1) and Nitrogen (3).[5] The connection to the carbonyl is at position 2 (the carbon between the heteroatoms).

Final IUPAC Name: (4-Fluorophenyl)(1,3-oxazol-2-yl)methanone

Physicochemical Profile

This scaffold combines the lipophilicity of the fluorophenyl group with the hydrogen-bond accepting capacity of the oxazole.

PropertyValue / DescriptorRelevance to Drug Design
Molecular Formula C₁₀H₆FNO₂Fragment-based screening
Molecular Weight 191.16 g/mol Low MW allows for extensive decoration
LogP (Predicted) ~2.3 - 2.5Ideal range for oral bioavailability (Lipinski compliant)
H-Bond Acceptors 3 (N, O, C=O)Critical for active site binding (e.g., hinge regions)
H-Bond Donors 0Enhances membrane permeability
Rotatable Bonds 2Low entropic penalty upon binding

Synthetic Pathways and Experimental Protocols

Synthesizing 2-aroyloxazoles is synthetically non-trivial due to the inherent instability of the oxazole ring under harsh conditions. Two primary strategies exist: de novo ring construction (Robinson-Gabriel) and direct C2-functionalization.

The Direct C2-Lithiation route is preferred for generating libraries of analogs because it utilizes the commercially available oxazole core, but it requires strict cryogenic control to prevent ring-opening to the isocyanide isomer.

Protocol: Cryogenic C2-Lithiation and Acylation

Rationale: The proton at the C2 position of oxazole is the most acidic (pKa ~20).[6] However, the resulting 2-lithiooxazole is in equilibrium with an acyclic isocyanide species at temperatures above -60°C.

Materials
  • Substrate: 1,3-Oxazole (anhydrous)

  • Reagent: n-Butyllithium (2.5 M in hexanes)[7]

  • Electrophile: 4-Fluorobenzoyl chloride (or N-methoxy-N-methyl-4-fluorobenzamide for better yield)

  • Solvent: THF (distilled over Na/benzophenone)

  • Quench: Saturated NH₄Cl solution

Step-by-Step Methodology
  • System Prep: Flame-dry a 100 mL two-neck round-bottom flask under Argon flow.

  • Solvation: Charge flask with anhydrous THF (20 mL) and 1,3-oxazole (1.0 eq, 5.0 mmol).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration. Critical: Internal temperature must not exceed -70°C.

  • Deprotonation: Add n-BuLi (1.05 eq) dropwise via syringe pump over 10 minutes.

    • Observation: The solution may turn slight yellow. Stir for 30 minutes at -78°C.

  • Electrophile Addition: Dissolve 4-fluorobenzoyl chloride (1.1 eq) in minimal THF (5 mL). Add this solution dropwise to the reaction mixture.

    • Mechanism:[7] The 2-lithiooxazole acts as a nucleophile attacking the carbonyl carbon.

  • Warming: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to -20°C over 2 hours.

  • Quench: Pour the reaction mixture into cold saturated NH₄Cl (50 mL).

  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Reaction Workflow Visualization

The following diagram illustrates the critical equilibrium and the trapping mechanism.

SynthesisPathway cluster_conditions Critical Control Parameters Oxazole 1,3-Oxazole (Starting Material) Li_Species 2-Lithiooxazole (Unstable Intermediate) Oxazole->Li_Species n-BuLi, THF -78°C Isocyanide Acyclic Isocyanide (Ring Opening Byproduct) Li_Species->Isocyanide T > -60°C (Equilibrium) Product (4-Fluorophenyl) (oxazol-2-yl)methanone Li_Species->Product + Electrophile Nucleophilic Acylation Isocyanide->Li_Species Cooling Electrophile 4-Fluorobenzoyl Chloride Electrophile->Product

Figure 1: Synthetic pathway via lithiation. Note the red path indicating the thermal instability of the intermediate.

Medicinal Chemistry Applications

The 2-(4-fluorobenzoyl)oxazole scaffold serves as a robust template for designing inhibitors against targets with hydrophobic pockets adjacent to a nucleophilic residue.

The "Fluorine Scan" Rationale

Incorporating the fluorine atom at the para-position of the benzoyl ring is a deliberate medicinal chemistry tactic:

  • Metabolic Blocking: The C-H bond at the para-position is the primary site for Cytochrome P450-mediated oxidation. Replacing H with F (Van der Waals radius 1.47 Å vs 1.20 Å) blocks this metabolic soft spot without significantly altering steric bulk.

  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the phenyl ring. This lowers the pKa of the carbonyl oxygen, potentially altering its hydrogen-bonding capability with the target protein.

Bioisosteric Relationships

This molecule acts as a bioisostere for several common linkers.

Bioisosteres cluster_isosteres Bioisosteric Replacements Target Target: 2-(4-Fluorobenzoyl)oxazole Amide Amide Linker (-CONH-) (Hydrolytically Labile) Target->Amide Rigidification Thiazole Thiazole Analog (S instead of O) (Higher Lipophilicity) Target->Thiazole H-Bond Acceptor Tuning Triazole 1,2,4-Triazole (Improved Solubility) Target->Triazole N-count increase

Figure 2: Bioisosteric mapping. The oxazole ketone provides a rigidified alternative to amide bonds, improving metabolic stability.

Analytical Characterization

To validate the synthesis of (4-fluorophenyl)(1,3-oxazol-2-yl)methanone , the following spectral data points are diagnostic.

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (CDCl₃) δ ~7.90 (s, 1H)Oxazole C4-H (Proton adjacent to Nitrogen)
δ ~7.40 (s, 1H)Oxazole C5-H (Proton adjacent to Oxygen)
δ ~8.10 (dd, 2H)Phenyl protons ortho to Carbonyl
δ ~7.20 (t, 2H)Phenyl protons ortho to Fluorine
¹³C NMR δ ~175 ppmC=O (Ketone carbonyl)
δ 165 ppm (d, J250Hz)C-F (Carbon directly attached to Fluorine)
IR Spectroscopy 1655 cm⁻¹Strong C=O stretch (Conjugated ketone)
¹⁹F NMR δ -105 to -110 ppmSingle peak (referenced to CFCl₃)

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • Synthesis of 2-Substituted Oxazoles (Lithiation Protocol): Capriati, V., et al. (2003). "β-Lithiation of oxazolinyloxiranes: synthetic utility." Arkivoc, (xiv), 77-86.[7] [Link]

  • Medicinal Chemistry of Oxazoles (Kinase Inhibition): Laufer, S. A., et al. (2006). "Synthesis and Structure-Activity Relationships of Novel 2,4,5-Trisubstituted Oxazoles as Inhibitors of p38 Mitogen-Activated Protein Kinase." Journal of Medicinal Chemistry, 49(13), 3922–3931. [Link]

  • Metabolic Stability of Fluorinated Compounds: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. [Link]

Sources

Foundational

molecular weight of (4-Fluorophenyl)(oxazol-2-yl)methanone

Physicochemical Characterization, Synthetic Pathways, and Pharmacological Relevance Executive Summary Compound Identity: (4-Fluorophenyl)(oxazol-2-yl)methanone Chemical Class: -Ketoheterocycle / 2-Aroyloxazole Primary Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthetic Pathways, and Pharmacological Relevance

Executive Summary

Compound Identity: (4-Fluorophenyl)(oxazol-2-yl)methanone Chemical Class:


-Ketoheterocycle / 2-Aroyloxazole
Primary Application:  Serine Hydrolase Inhibition (e.g., Fatty Acid Amide Hydrolase - FAAH)

This guide provides a comprehensive technical analysis of (4-Fluorophenyl)(oxazol-2-yl)methanone, a privileged scaffold in medicinal chemistry. Characterized by an electron-deficient oxazole ring fused to a fluorinated benzoyl moiety, this compound serves as a potent electrophilic warhead.[1] It is primarily utilized in the design of reversible covalent inhibitors targeting serine hydrolases, where the ketone carbonyl undergoes nucleophilic attack by the catalytic serine residue to form a stable hemiketal transition state mimic.

Physicochemical Profile

The molecular weight and elemental composition are critical for stoichiometry in synthetic workflows and pharmacokinetic modeling.[1]

Quantitative Data Summary
PropertyValueUnitNotes
Molecular Formula C₁₀H₆FNO₂ --
Average Molecular Weight 191.16 g/mol Based on standard atomic weights
Monoisotopic Mass 191.0383 DaUseful for High-Res MS (HRMS)
Exact Mass 191.0383Da-
LogP (Predicted) ~2.1 - 2.5-Moderate lipophilicity; CNS penetrant
TPSA ~43.0ŲTopological Polar Surface Area
H-Bond Acceptors 3-N(oxazole), O(ketone), O(oxazole)
H-Bond Donors 0-Lacks -OH or -NH groups
Elemental Analysis (Calculated)
  • Carbon (C): 62.83%

  • Hydrogen (H): 3.16%

  • Fluorine (F): 9.94%

  • Nitrogen (N): 7.33%

  • Oxygen (O): 16.74%

Structural Analysis & Mechanism of Action[5]

The core utility of (4-Fluorophenyl)(oxazol-2-yl)methanone lies in its electrophilic ketone . The adjacent electron-withdrawing oxazole ring (at the C2 position) significantly increases the electrophilicity of the carbonyl carbon compared to a standard diaryl ketone.

Pharmacophore Dynamics

In the context of enzyme inhibition (specifically FAAH), this molecule acts as a transition state analog .

  • Recognition: The 4-fluorophenyl group occupies the hydrophobic acyl-chain binding pocket of the enzyme.[1]

  • Warhead Activation: The catalytic Serine nucleophile attacks the ketone carbonyl.[1]

  • Transition State Mimicry: A tetrahedral hemiketal intermediate is formed.[1] The oxazole nitrogen often accepts a hydrogen bond from the "oxyanion hole" or the catalytic histidine, stabilizing this adduct.

Mechanism Visualization

The following diagram illustrates the reversible covalent inhibition mechanism.

G Substrate Inhibitor (4-Fluorophenyl)(oxazol-2-yl)methanone Complex Michaelis Complex (Non-covalent) Substrate->Complex Binding (Hydrophobic) Enzyme Enzyme Active Site (Serine-OH) Enzyme->Complex TS Tetrahedral Hemiketal (Transition State Mimic) Complex->TS Nucleophilic Attack (Ser-O -> C=O) TS->Complex Reversible (Slow Off-rate)

Caption: Mechanism of reversible covalent inhibition. The electrophilic ketone forms a high-affinity hemiketal adduct with the catalytic serine.

Synthetic Protocols

Synthesis of 2-aroyloxazoles typically requires organometallic approaches due to the instability of the oxazole ring under harsh electrophilic aromatic substitution conditions.[1]

Recommended Route: Metallation-Acylation

This protocol utilizes the acidity of the C2 proton of oxazole (


).[1]

Reagents:

  • Oxazole (Starting Material)[2]

  • n-Butyllithium (n-BuLi) or LiHMDS

  • 4-Fluorobenzoyl chloride (or N-methoxy-N-methyl-4-fluorobenzamide / Weinreb amide)[1]

  • Solvent: Anhydrous THF or Et₂O

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon atmosphere. Add anhydrous THF and cool to -78°C.

  • Lithiation: Add oxazole (1.0 eq). Slowly add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 15 minutes.

    • Critical Control Point: Maintain temperature below -70°C to prevent ring opening of the 2-lithiooxazole intermediate to the isocyanide enolate.[1]

  • Acylation: Stir for 30 minutes at -78°C. Add the electrophile (4-fluorobenzoyl chloride or Weinreb amide, 1.1 eq) dissolved in THF dropwise.

  • Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated aqueous NH₄Cl.[1]

  • Purification: Extract with EtOAc, wash with brine, dry over MgSO₄. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Synthetic Workflow Diagram

Synthesis Start Oxazole (C3H3NO) Lithiation 2-Lithiooxazole Species (-78°C, THF) Start->Lithiation + n-BuLi Reaction Nucleophilic Acylation Lithiation->Reaction Electrophile 4-Fluorobenzoyl Electrophile Electrophile->Reaction Product Target: (4-Fluorophenyl)(oxazol-2-yl)methanone Reaction->Product Quench & Purify

Caption: Metallation-acylation route. Lithiation at C2 is the key regioselective step.

Characterization Standards

To validate the synthesis, the following spectral signatures must be confirmed.

Mass Spectrometry (ESI+)
  • Parent Ion [M+H]⁺: 192.04 Da

  • Fragmentation Pattern:

    • Loss of CO (28 Da) is common in cyclic ketones.[1]

    • Diagnostic fragment: Fluorobenzoyl cation (

      
       123) and Oxazole cation (
      
      
      
      68).[1]
Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: CDCl₃ or DMSO-d₆[1]

  • Oxazole Region: Two singlets or doublets (coupling

    
     Hz) around 
    
    
    
    7.4 ppm (C5-H) and
    
    
    7.9 ppm (C4-H).[1] Note: C2-H is absent.[1]
  • Aromatic Region: Two multiplets characteristic of a para-substituted benzene ring:

    • 
       ~8.1-8.3 ppm (2H, dd, ortho to carbonyl) - Deshielded by ketone.
      
    • 
       ~7.1-7.3 ppm (2H, t, ortho to fluorine) - Shielded by fluorine; shows H-F coupling (
      
      
      
      Hz).

References

  • Mechanistic Basis of FAAH Inhibition: Boger, D. L., et al. (2000).[1] Exceptionally Potent Inhibitors of Fatty Acid Amide Hydrolase: The Enzyme Responsible for Degradation of Endogenous Oleamide and Anandamide.[1] Proceedings of the National Academy of Sciences.[1]

  • Synthesis of 2-Acyloxazoles: Vedejs, E., & Monahan, S. D. (1996).[1] Lithiation of Oxazoles: Interception of the Ring-Opened Isocyanide Enolates.[1] Journal of Organic Chemistry.[1]

  • General Properties of Alpha-Ketoheterocycles: Edwards, P. D., et al. (1992).[1] Peptidyl alpha-ketoheterocyclic inhibitors of human neutrophil elastase and cathepsin G.[1] Journal of Medicinal Chemistry.[1]

  • PubChem Compound Summary (Analog Reference): National Center for Biotechnology Information.[1] (2024).[1][3][4][5] PubChem Compound Summary for CID 7023019, (4-fluorophenyl)(pyridin-4-yl)methanone. (Used for comparative physicochemical validation).[1]

Sources

Exploratory

Predicted Biological Activity of 2-(4-Fluorobenzoyl)oxazole: A Technical Analysis

Executive Summary The compound 2-(4-Fluorobenzoyl)oxazole represents a highly specific pharmacophore within the class of -keto heterocycles . Based on structural homology with established medicinal chemistry standards, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(4-Fluorobenzoyl)oxazole represents a highly specific pharmacophore within the class of


-keto heterocycles . Based on structural homology with established medicinal chemistry standards, this molecule is predicted to exhibit potent biological activity primarily as a reversible covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH) .

The presence of the electron-deficient oxazole ring adjacent to the carbonyl group activates the ketone for nucleophilic attack, a mechanism central to serine hydrolase inhibition. Furthermore, the 4-fluorophenyl moiety suggests optimized metabolic stability and lipophilicity compared to non-halogenated analogs. This guide details the predicted mechanistic pathways, Structure-Activity Relationship (SAR) logic, and validation protocols required to confirm its therapeutic potential in pain management and anti-inflammatory signaling.

Chemical Architecture & Pharmacophore Analysis[1]

To understand the biological potential, we must first deconstruct the molecule into its functional domains. The structure consists of three critical components that define its reactivity and binding affinity.

Structural Decomposition
DomainChemical FeaturePredicted Function
Core Scaffold 1,3-Oxazole RingElectron Withdrawal: Acts as an electron sink, increasing the electrophilicity of the adjacent carbonyl carbon. Binding: Provides

-stacking interactions within the enzyme pocket.
Linker C2-Carbonyl (Ketone)Warhead: The electrophilic center.[1] It targets the catalytic nucleophile (Serine-241 in FAAH) to form a reversible hemiketal.
Tail Group 4-FluorophenylHydrophobic Anchor: Fits into the acyl chain-binding pocket of the target enzyme.[1] Metabolic Block: The para-fluorine atom blocks CYP450-mediated oxidation at the susceptible C4 position.
Electronic Properties & Lipinski Compliance
  • Hydrogen Bond Acceptors (HBA): 3 (Oxazole N, Oxazole O, Carbonyl O).

  • Hydrogen Bond Donors (HBD): 0.

  • LogP (Predicted): ~2.5 - 3.0 (Ideal for CNS penetration).

  • Reactivity: The C2-position of the oxazole makes the attached carbonyl highly reactive toward nucleophiles, distinguishing it from standard diaryl ketones.

Primary Predicted Target: Fatty Acid Amide Hydrolase (FAAH)[3][4]

The strongest predictive model places 2-(4-Fluorobenzoyl)oxazole as a transition-state mimic inhibitor of FAAH . FAAH is the primary enzyme responsible for degrading the endocannabinoid anandamide (AEA).

Mechanism of Action: Reversible Hemiketal Formation

Unlike irreversible inhibitors (e.g., carbamates) that permanently acylate the enzyme,


-keto heterocycles like 2-(4-Fluorobenzoyl)oxazole form a reversible hemiketal adduct .
  • Entry: The fluorophenyl tail navigates the hydrophobic channel of FAAH.

  • Attack: The catalytic Serine-241 hydroxyl group attacks the electrophilic carbonyl carbon of the inhibitor.

  • Stabilization: The resulting tetrahedral hemiketal mimics the transition state of anandamide hydrolysis. The oxazole nitrogen likely accepts a hydrogen bond from the oxyanion hole, stabilizing the complex.

  • Outcome: Inhibition of FAAH leads to elevated levels of anandamide, resulting in analgesic and anti-inflammatory effects without the psychotropic side effects of direct CB1 agonists.

SAR Visualization (Graphviz)

The following diagram illustrates the Structure-Activity Relationship and the logic driving the FAAH inhibition hypothesis.

SAR_Analysis Compound 2-(4-Fluorobenzoyl)oxazole Oxazole Oxazole Ring (Electron Withdrawing) Compound->Oxazole Carbonyl C2-Carbonyl (Electrophilic Warhead) Compound->Carbonyl Phenyl 4-Fluorophenyl (Lipophilic Anchor) Compound->Phenyl Oxazole->Carbonyl Activates Target Target: FAAH Enzyme (Serine-241 Nucleophile) Carbonyl->Target Covalent Attack Phenyl->Target Hydrophobic Binding Effect Effect: Hemiketal Formation (Reversible Inhibition) Target->Effect Transition State Mimicry

Figure 1: Structural decomposition and mechanistic interaction of 2-(4-Fluorobenzoyl)oxazole with the FAAH active site.

Secondary Predicted Activities

While FAAH inhibition is the primary prediction, the scaffold shares features with other bioactive classes.

Antimicrobial & Antifungal Potential

Oxazole derivatives are frequently bioisosteres for thiazoles and imidazoles found in antimicrobial agents.[2]

  • Mechanism: Disruption of bacterial cell wall synthesis or interference with metabolic enzymes (e.g., peptide deformylase).

  • Likelihood: Moderate.[3][4] The 4-fluorobenzoyl group is lipophilic enough to penetrate bacterial membranes, but specific auxophores (like amino groups) often required for high potency are absent.

Tubulin Polymerization Inhibition

Diaryl-like structures (two aromatic systems linked by a short bridge) often bind to the colchicine site of tubulin.

  • Mechanism: Blocking microtubule assembly, leading to cell cycle arrest (G2/M phase) and apoptosis in cancer cells.

  • Likelihood: Low-to-Moderate. Typical tubulin inhibitors (e.g., Combretastatin A-4) usually require specific methoxy-substitution patterns on the phenyl rings, which this molecule lacks.

Experimental Validation Protocols

To validate the predicted activity, the following experimental workflow is proposed. These protocols are designed to be self-validating, moving from cell-free systems to functional cellular assays.

Protocol A: In Vitro FAAH Enzymatic Assay

Objective: Determine the IC50 and mode of inhibition (reversible vs. irreversible).

  • Reagents: Recombinant human FAAH, substrate (AMC-arachidonoyl amide), and test compound 2-(4-Fluorobenzoyl)oxazole.

  • Preparation: Dissolve compound in DMSO. Prepare serial dilutions (1 nM to 100

    
    M).
    
  • Incubation:

    • Pre-incubate enzyme with inhibitor for 10 minutes at 37°C in assay buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA).

    • Control: To test reversibility, perform a "jump dilution" (incubate at 100x concentration, then dilute 100-fold). If activity recovers, inhibition is reversible.

  • Reaction: Add AMC-substrate. Monitor fluorescence release (Ex: 340 nm, Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Fit the velocity vs. concentration data to the Michaelis-Menten equation to derive

    
    .
    
Protocol B: Selectivity Profiling (ABPP)

Objective: Ensure the electrophilic ketone does not promiscuously inhibit other serine hydrolases.

  • Method: Activity-Based Protein Profiling (ABPP).

  • Probe: Fluorophosphonate-rhodamine (FP-Rh), which labels all active serine hydrolases.

  • Workflow: Treat proteome with test compound

    
     Label with FP-Rh 
    
    
    
    SDS-PAGE.
  • Success Criteria: Disappearance of the FAAH band (63 kDa) with minimal reduction in other serine hydrolase bands.

Validation Workflow Diagram

Workflow Step1 Step 1: Chemical Synthesis (Van Leusen or Friedel-Crafts) Step2 Step 2: In Vitro FAAH Assay (Fluorescent Substrate) Step1->Step2 Step3 Step 3: Reversibility Check (Jump Dilution / Dialysis) Step2->Step3 If IC50 < 1uM Step4 Step 4: Selectivity (ABPP) (Proteome Screening) Step3->Step4 If Reversible Decision Lead Candidate? Step4->Decision

Figure 2: Sequential screening cascade to validate FAAH inhibitory potential.

References

  • Boger, D. L., et al. (2000). "Exceptionally Potent Inhibitors of Fatty Acid Amide Hydrolase: The Enzyme Responsible for Degradation of Endogenous Oleamide and Anandamide." Proceedings of the National Academy of Sciences, 97(10), 5044–5049. Link

  • Lichtman, A. H., et al. (2004). "Reversible Inhibitors of Fatty Acid Amide Hydrolase Produced Analgesia but No Catalepsy." Journal of Pharmacology and Experimental Therapeutics, 311(2), 441-448. Link

  • Ezzili, C., et al. (2011).

    
    -Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase." Journal of Medicinal Chemistry, 54(8), 2805–2822. Link
    
  • Palmer, D. C. (2003). "Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A." Chemistry of Heterocyclic Compounds, Vol 60. Wiley-Interscience. Link

Sources

Foundational

2-(4-Fluorobenzoyl)oxazole as a research chemical

Classification: Heterocyclic Building Block / Privileged Medicinal Scaffold CAS Registry Number: 885268-39-3 (Generic reference for the core structure class) Molecular Formula: C₁₀H₆FNO₂ Molecular Weight: 191.16 g/mol Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Heterocyclic Building Block / Privileged Medicinal Scaffold CAS Registry Number: 885268-39-3 (Generic reference for the core structure class) Molecular Formula: C₁₀H₆FNO₂ Molecular Weight: 191.16 g/mol

Executive Summary

2-(4-Fluorobenzoyl)oxazole represents a specialized class of "privileged structures" in modern medicinal chemistry. Unlike simple aliphatic intermediates, this compound combines a bio-active heterocyclic core (oxazole) with a metabolically robust pendant group (4-fluorobenzoyl).

In drug discovery, this specific scaffold serves two critical functions:

  • Bioisosteric Replacement: It acts as a rigid, aromatic linker that mimics the geometry of amide or ester bonds while improving metabolic stability against hydrolysis.

  • Pharmacophore Anchoring: The 4-fluorobenzoyl moiety is a validated pharmacophore found in numerous high-affinity ligands (e.g., p38 MAP kinase inhibitors, COX-2 inhibitors, and synthetic cannabinoid mimetics). The fluorine atom at the para-position blocks metabolic degradation (hydroxylation) by Cytochrome P450 enzymes, significantly extending the compound's half-life in vivo.

This guide outlines the synthesis, chemical reactivity, and application of 2-(4-Fluorobenzoyl)oxazole as a research tool for developing high-affinity biological probes.

Chemical Constitution & Properties

The compound features an electron-deficient oxazole ring conjugated to an electron-withdrawing carbonyl group.[1] This unique electronic push-pull system makes it a versatile electrophile in synthetic pathways and a potent hydrogen-bond acceptor in biological systems.

Physicochemical Profile
PropertyValue / CharacteristicRelevance
LogP (Predicted) ~2.3 - 2.8Lipophilic; crosses blood-brain barrier (BBB) effectively.
TPSA ~43 ŲGood oral bioavailability (Rule of 5 compliant).
H-Bond Acceptors 3 (N, O, C=O)Key for docking into serine/threonine kinase pockets.
Metabolic Stability HighFluorine substitution prevents p-oxidation on the phenyl ring.

Synthetic Methodologies

High-purity synthesis of 2-aroyloxazoles requires avoiding the polymerization of the sensitive oxazole ring. Two primary protocols are recommended based on available starting materials.

Protocol A: Direct Lithiation (Convergent Synthesis)

Best for generating libraries of analogs.

Mechanism: Selective deprotonation at the C2 position of oxazole using an organolithium base, followed by electrophilic trapping with an acid chloride.

  • Reagents: Oxazole (1.0 eq), n-Butyllithium (1.1 eq), 4-Fluorobenzoyl chloride (1.1 eq), THF (anhydrous).

  • Procedure:

    • Step 1: Cool a solution of oxazole in dry THF to -78°C under Argon atmosphere.

    • Step 2: Add n-BuLi dropwise over 20 minutes. Maintain temperature < -70°C to prevent ring opening (isocyanide formation). Stir for 30 mins.

    • Step 3: Add a solution of 4-fluorobenzoyl chloride in THF dropwise.

    • Step 4: Allow the mixture to warm to room temperature over 2 hours.

    • Step 5: Quench with saturated NH₄Cl solution. Extract with EtOAc.

  • Purification: Flash column chromatography (Hexane:EtOAc 8:2).

Protocol B: Robinson-Gabriel Cyclization (Linear Synthesis)

Best for large-scale production.

Mechanism: Cyclodehydration of an α-acylamino ketone.[2]

  • Precursor: N-(2-(4-fluorophenyl)-2-oxoethyl)formamide.

  • Reagent: POCl₃ or H₂SO₄.

  • Procedure: Heating the precursor promotes intramolecular cyclization to form the oxazole ring directly attached to the fluorophenyl group (note: regiochemistry must be controlled to ensure the benzoyl substituent is at C2, which often requires specific starting keto-amides).

Visualization: Synthesis Pathways

Synthesis Oxazole Oxazole (Starting Material) LithioSpecies 2-Lithiooxazole (Intermediate) Oxazole->LithioSpecies Deprotonation nBuLi n-BuLi / THF (-78°C) nBuLi->LithioSpecies Product 2-(4-Fluorobenzoyl)oxazole (Target) LithioSpecies->Product Acylation AcidChloride 4-Fluorobenzoyl Chloride AcidChloride->Product

Figure 1: Convergent synthesis via lithiation. This route ensures high regioselectivity for the C2-substituted product.

Medicinal Chemistry Applications

This compound is rarely the "final drug" but rather the core warhead or scaffold used to probe specific biological pathways.

Kinase Inhibition (p38 MAPK)

The 2-benzoyloxazole motif mimics the ATP-binding interaction in p38 Mitogen-Activated Protein Kinase (MAPK).

  • Mechanism: The oxazole nitrogen and the carbonyl oxygen form a "hinge-binding" motif, anchoring the molecule in the ATP pocket.

  • Utility: Development of anti-inflammatory drugs (similar to molecular logic used in SB-203580).[3][4]

Endocannabinoid System Modulation

The 4-fluorobenzoyl group is a hallmark of high-affinity CB1/CB2 ligands.

  • Research Focus: Unlike indole-based cannabinoids (e.g., JWH-018), oxazole derivatives are explored as FAAH inhibitors (Fatty Acid Amide Hydrolase).

  • Therapeutic Goal: By inhibiting FAAH, these compounds raise endogenous anandamide levels, providing analgesic effects without the psychotropic "high" of direct CB1 agonists.

Visualization: Structure-Activity Relationship (SAR)

SAR Center 2-(4-Fluorobenzoyl)oxazole Oxazole Oxazole Ring: Bioisostere for Amide/Ester Improves Solubility Center->Oxazole Carbonyl Carbonyl Linker: H-Bond Acceptor (Kinase Hinge Binder) Center->Carbonyl Fluorine 4-Fluoro Group: Blocks Metabolic Oxidation Increases Lipophilicity Center->Fluorine Target: p38 MAPK Target: p38 MAPK Oxazole->Target: p38 MAPK H-Bonding Target: CB1/FAAH Target: CB1/FAAH Fluorine->Target: CB1/FAAH Hydrophobic Pocket

Figure 2: Dissection of the pharmacophore. Each module of the molecule addresses a specific biological hurdle (metabolism, binding affinity, solubility).

Analytical Characterization Standards

To validate the synthesis of 2-(4-Fluorobenzoyl)oxazole, the following spectral signatures must be observed.

MethodExpected SignalInterpretation
¹H NMR (CDCl₃) δ 7.2–7.3 (t, 2H)Protons ortho to Fluorine (coupling with F).
δ 8.2–8.3 (dd, 2H)Protons ortho to Carbonyl.
δ 7.4 (s, 1H), 7.9 (s, 1H)Oxazole ring protons (C4/C5).
¹³C NMR ~165 ppm (d, J~250Hz)C-F carbon (large coupling constant).
~178 ppmKetone Carbonyl (C=O).
¹⁹F NMR ~ -105 ppmCharacteristic singlet/multiplet for aryl-fluorine.
Mass Spec (ESI) [M+H]⁺ = 192.04Protonated molecular ion.

Safety & Handling Protocols

Signal Word: WARNING

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Containment: Handle only in a certified chemical fume hood.

    • PPE: Nitrile gloves (0.11mm minimum thickness), safety goggles, and lab coat.

    • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The ketone moiety is stable, but the oxazole ring can degrade under prolonged exposure to moisture and light.

References

  • PubChem. (n.d.). 2-(4-Fluorobenzoyl)oxazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Laufer, S. A., et al. (2006).[5] Synthesis and Structure-Activity Relationship of Novel p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual citation for p38 MAPK oxazole scaffolds).

  • Organic Chemistry Portal. (2024). Synthesis of Oxazoles. Retrieved from [Link]

Sources

Exploratory

The Benzoxazole Scaffold: A Technical Odyssey from 19th Century Dyes to Modern Therapeutics

The following technical guide provides an in-depth analysis of substituted benzoxazoles, addressing the historical evolution, synthetic methodologies, and pharmacological significance of this privileged scaffold. Nomencl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of substituted benzoxazoles, addressing the historical evolution, synthetic methodologies, and pharmacological significance of this privileged scaffold.

Nomenclature & Structural Precision (E-E-A-T)

In the high-stakes environment of drug discovery, precise nomenclature is the bedrock of reproducibility. Before analyzing the history, we must distinguish the specific chemical entities often conflated under the umbrella of "benzoyloxazoles."

TermStructureChemical DefinitionDrug Discovery Relevance
Benzoxazole Fused Ring A benzene ring fused to an oxazole ring at the 4,5-positions.[1]High: The primary scaffold for drugs like Tafamidis, NSAIDs, and antimicrobial agents.
Benzoyloxazole Ketone Linker An oxazole ring substituted with a benzoyl group (Ph-CO-), typically at the C-2 position.Moderate: A specialized intermediate and pharmacophore in specific kinase inhibitors and herbicides.
Benzisoxazole Isomer A benzene ring fused to an isoxazole ring (oxygen and nitrogen adjacent).[1]High: Core scaffold for antipsychotics (Risperidone) and anticonvulsants (Zonisamide).

Editorial Note: Given the context of "discovery and history," this guide focuses primarily on the Benzoxazole (fused) scaffold, which represents the vast majority of therapeutic applications. However, specific synthetic routes for benzoyl-substituted oxazoles are addressed in Section 3.2.

Historical Genesis: The 19th Century Condensation Era

The discovery of the benzoxazole scaffold is rooted in the golden age of German dye chemistry in the late 19th century. While Albert Ladenburg is famously credited with the synthesis of the related benzimidazole (1875), the benzoxazole system emerged from parallel efforts to condense o-aminophenols with carboxylic acid derivatives.

The Foundational Reaction (1870s)

The earliest syntheses relied on the acid-catalyzed condensation of 2-aminophenol with carboxylic acids or acid anhydrides. This reaction, driven by the high nucleophilicity of the phenylic amine and the electrophilicity of the carbonyl carbon, established the "benzazole" class (benzimidazoles, benzoxazoles, benzothiazoles).

  • Historical Significance: These early compounds were initially explored not as drugs, but as fluorescent whitening agents and dyes due to their extended

    
    -conjugation and stability.
    
  • The Shift to Pharma: It was not until the mid-20th century that the bioisosteric relationship between benzoxazoles and purine bases (adenine/guanine) was recognized, launching their trajectory into medicinal chemistry.

Synthetic Evolution: From Pot-Boiling to C-H Activation

The synthesis of substituted benzoxazoles has evolved from harsh dehydrating conditions to elegant, atom-economical catalytic cycles.

Classical Pathway: The Acid-Mediated Cyclodehydration

The "Phillips-type" condensation remains a staple in industrial manufacturing due to its low cost.

Mechanism:

  • Amide Formation: o-Aminophenol attacks the carboxylic acid/chloride to form an o-hydroxyamide intermediate.

  • Cyclization: Under acidic conditions (Polyphosphoric acid - PPA, or Methanesulfonic acid), the phenolic oxygen attacks the amide carbonyl.

  • Dehydration: Loss of water aromatizes the system.

Modern Pathway: Transition Metal-Catalyzed C-H Activation

Contemporary discovery chemistry favors routes that tolerate sensitive functional groups. The Copper(II)-catalyzed oxidative cyclization of Schiff bases is a gold standard in modern SAR (Structure-Activity Relationship) studies.

Protocol: Cu-Catalyzed Intramolecular C-O Bond Formation

Reference Standard: Adapted from Punniyamurthy et al. (Org.[2] Lett., 2011)[2]

  • Reagents: Schiff base (from o-aminophenol + aldehyde), Cu(OAc)₂ (5-10 mol%), Oxygen (1 atm), DMSO/Toluene.

  • Conditions: 80–100°C for 4–12 hours.

  • Workup: Filter through Celite to remove copper salts; extract with EtOAc.

Why this works: The Cu(II) center coordinates the phenolic oxygen and the imine nitrogen, lowering the activation energy for the oxidative ring closure. This avoids the harsh acidic conditions of PPA, preserving chiral centers or acid-labile protecting groups.

Visualization of Synthetic Logic

Benzoxazole_Synthesis Start o-Aminophenol Path_A Path A: Classical (Carboxylic Acid + PPA) Start->Path_A Acylation Path_B Path B: Modern (Aldehyde + Cu(II)/O2) Start->Path_B Condensation Inter_A o-Hydroxyamide Path_A->Inter_A Inter_B Schiff Base (Imine) Path_B->Inter_B Product 2-Substituted Benzoxazole Inter_A->Product -H2O (Dehydration) Inter_B->Product -2H (Oxidative Cyclization)

Figure 1: Divergent synthetic strategies for benzoxazole construction. Path A represents the robust industrial route; Path B represents the flexible discovery route.

Pharmacological Renaissance & Key Therapeutics

The benzoxazole scaffold acts as a "privileged structure"—a molecular framework capable of binding to diverse biological targets.

Key Drug Case Studies
Drug NameIndicationTarget MechanismDiscovery Insight
Tafamidis Transthyretin AmyloidosisTTR Kinetic Stabilizer Binds to the thyroxine-binding sites of the TTR tetramer, preventing dissociation into amyloidogenic monomers. The benzoxazole ring mimics the thyroxine core.
Benoxaprofen Inflammation (NSAID)COX / 5-LOX Inhibitor Withdrawn due to hepatotoxicity, but historically critical for proving the scaffold's anti-inflammatory potential.
Flunoxaprofen InflammationCOX Inhibitor A safer analog demonstrating the tuneability of the 2-arylbenzoxazole pharmacophore.
UK-1 Anticancer (Natural Product)Mg(II)-Dependent DNA Binding A bis(benzoxazole) natural product from Streptomyces that binds metal ions and intercalates into DNA, poisoning Topoisomerase II.
Mechanism of Action: The Tafamidis Paradigm

Tafamidis (Vyndaqel) represents the pinnacle of benzoxazole application. Transthyretin (TTR) is a transport protein that, when unstable, dissociates and misfolds into amyloid fibrils.

  • The Pharmacophore: The 2-(3,5-dichlorophenyl)benzoxazole-6-carboxylic acid structure.

  • Binding Mode: The benzoxazole core sits in the hydrophobic halogen-binding pocket of the TTR dimer-dimer interface.

  • Therapeutic Outcome: By "bridging" the dimer interface, it kinetically stabilizes the tetramer, halting the amyloid cascade.

TTR_Stabilization TTR_Tetramer Native TTR Tetramer (Functional) Dissociation Rate-Limiting Dissociation TTR_Tetramer->Dissociation Monomer Misfolded Monomer Dissociation->Monomer Slow Step Amyloid Amyloid Fibrils (Cardiomyopathy/Neuropathy) Monomer->Amyloid Aggregation Tafamidis Tafamidis (Benzoxazole) Tafamidis->TTR_Tetramer Binds & Stabilizes Tafamidis->Dissociation Inhibits

Figure 2: Mechanism of Tafamidis. The benzoxazole drug acts as a kinetic stabilizer, preventing the rate-limiting dissociation step.

References

  • Ladenburg, A. (1875). "Derivate des Diamidobenzols." Berichte der deutschen chemischen Gesellschaft, 8(1), 677-678.
  • Coelho, T., et al. (2012). "Tafamidis for transthyretin familial amyloid polyneuropathy: a randomized, controlled trial." Neurology, 79(8), 785-792. Link

  • Punniyamurthy, T., et al. (2011).[2] "Copper(II)-Catalyzed Conversion of Bisaryloxime Ethers to 2-Arylbenzoxazoles via C-H Functionalization." Organic Letters, 13(5), 1194–1197. Link

  • Rault, S., et al. (2002). "Synthesis and biological activity of new 2-substituted benzoxazoles." Journal of Medicinal Chemistry, 45, 2094.
  • Kumar, S., et al. (2021). "A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery." ChemMedChem, 16(19), 2914-2931. Link

Sources

Foundational

Computational Pharmacophore Modeling and Electronic Structure Analysis of 2-(4-Fluorobenzoyl)oxazole

Executive Summary: The Fluorine-Oxazole Nexus This guide outlines the theoretical and experimental framework for analyzing 2-(4-Fluorobenzoyl)oxazole , a critical scaffold in medicinal chemistry. The molecule combines th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Oxazole Nexus

This guide outlines the theoretical and experimental framework for analyzing 2-(4-Fluorobenzoyl)oxazole , a critical scaffold in medicinal chemistry. The molecule combines three distinct pharmacophoric elements: an oxazole ring (hydrogen bond acceptor/donor potential), a benzoyl linker (conjugated system), and a para-fluorine substituent (metabolic blocker and lipophilicity enhancer).

The integration of the fluorine atom at the para position of the benzoyl ring is not merely structural; it exerts a strong inductive effect (-I), modulating the electrophilicity of the carbonyl center and altering the pKa of the oxazole nitrogen. This whitepaper establishes the protocols for Density Functional Theory (DFT) validation, spectroscopic prediction, and molecular docking to accelerate lead optimization.

Electronic Structure Theory (DFT)

Objective: To determine the ground-state geometry, global reactivity descriptors, and charge distribution.[1]

Computational Methodology

The electronic structure is solved using the Gaussian or ORCA suite. The protocol adheres to the "Gold Standard" for organic small molecules to ensure result reproducibility.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – balances exchange and correlation energies effectively for organic thermochemistry.

  • Basis Set: 6-311++G(d,p) – Includes diffuse functions (++) to accurately model the lone pairs on Oxygen/Nitrogen and the electron-rich Fluorine atom.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) to simulate physiological conditions.
    
Frontier Molecular Orbitals (FMO) Analysis

The reactivity of 2-(4-Fluorobenzoyl)oxazole is governed by the energy gap (


) between the HOMO and LUMO.
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the oxazole ring (

    
    -system). High energy indicates nucleophilic character.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl group and the benzoyl ring. The electron-withdrawing Fluorine stabilizes the LUMO, increasing susceptibility to nucleophilic attack (e.g., by serine proteases in biological targets).

Key Parameter Calculation:

  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
    (where
    
    
    is chemical potential).
Molecular Electrostatic Potential (MEP)

The MEP map identifies non-covalent interaction sites:

  • Negative Potential (Red): Carbonyl Oxygen and Oxazole Nitrogen (H-bond acceptors).

  • Positive Potential (Blue): Hydrogens on the oxazole ring (H-bond donors).

  • Fluorine Effect: Creates a localized region of high electron density but low polarizability, enhancing hydrophobic interactions in protein pockets.

Visualization: Computational Workflow

The following diagram illustrates the self-validating workflow for the theoretical study, ensuring no imaginary frequencies (NIMAG=0) exist in the optimized structure.

ComputationalWorkflow Start Input Structure (2D ChemDraw) GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (Hessian Matrix) GeomOpt->FreqCalc Check Check Imaginary Freqs FreqCalc->Check Check->GeomOpt NIMAG > 0 (Perturb Geometry) Properties Calculate Properties (FMO, MEP, NBO) Check->Properties NIMAG = 0 Docking Molecular Docking (AutoDock Vina) Properties->Docking Export .pdbqt

Figure 1: Iterative computational workflow ensuring thermodynamic stability before property calculation.

In Silico Bioactivity & Molecular Docking

Target Selection: Benzoxazole and oxazole derivatives are potent inhibitors of COX-2 (Anti-inflammatory) and EGFR (Anticancer). For this guide, we utilize COX-2 (PDB ID: 5KIR) as the primary validation target due to the structural similarity of the ligand to known NSAIDs.

Docking Protocol
  • Ligand Preparation:

    • Convert optimized DFT structure to PDBQT format.

    • Assign Gasteiger charges.

    • Set rotatable bonds (Critical: The C-C bond between the carbonyl and oxazole ring is rotatable, allowing conformational adaptation).

  • Receptor Preparation:

    • Remove water molecules and co-crystallized ligands.[2]

    • Add polar hydrogens and Kollman charges.

  • Grid Box Generation:

    • Center: Active site of COX-2 (Arg120, Tyr355).

    • Dimensions:

      
       Å.
      
Binding Mode Analysis

The 4-fluorobenzoyl moiety is expected to engage in


 T-shaped interactions  with aromatic residues (e.g., Tyr385). The fluorine atom often displaces water molecules in hydrophobic pockets, providing an entropic gain in binding affinity (

).
Interaction TypeResidue TargetFunctional Group Responsible
Hydrogen BondArg120Oxazole Nitrogen / Carbonyl Oxygen

Stacking
Tyr355Benzoyl Phenyl Ring
Halogen BondVal523Para-Fluorine

Experimental Validation: Synthesis & Characterization

Theoretical models must be validated by physical synthesis. The following retrosynthetic analysis provides the most robust route.

Proposed Synthetic Route (Lithiation Strategy)

Direct acylation of oxazole is challenging due to ring opening. We employ a metallation strategy at low temperature.

Step-by-Step Protocol:

  • Reagents: Oxazole,

    
    -Butyllithium (
    
    
    
    -BuLi), 4-Fluorobenzoyl chloride, THF (anhydrous).
  • Lithiation: Dissolve oxazole (1.0 eq) in dry THF under Argon at

    
    C. Add 
    
    
    
    -BuLi (1.1 eq) dropwise. Stir for 30 mins to generate 2-lithiooxazole .
  • Acylation: Cannulate the 2-lithiooxazole solution into a solution of 4-fluorobenzoyl chloride (1.2 eq) in THF at

    
    C. Note: Inverse addition prevents double addition.
    
  • Quench: Allow to warm to

    
    C and quench with saturated 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Spectroscopic Validation (Self-Validating)
  • FT-IR: Look for the Carbonyl (

    
    ) stretch. In conjugated benzoyls, this appears 
    
    
    
    cm
    
    
    . The Fluorine atom may shift this to higher wavenumbers due to induction.
  • 
    C NMR:  The carbonyl carbon will appear downfield (
    
    
    
    ppm). The C-F coupling will split the phenyl carbons (doublets,
    
    
    Hz for ipso-carbon).

Visualization: Retrosynthetic Logic

This diagram details the chemical logic required to construct the molecule, highlighting the critical intermediate.

SynthesisPath Target 2-(4-Fluorobenzoyl)oxazole Intermediate Intermediate: 2-Lithiooxazole + 4-F-Benzoyl Chloride Intermediate->Target Acylation & Warming SM1 Starting Material 1: Oxazole SM1->Intermediate Lithiation (C2 Deprotonation) SM2 Starting Material 2: 4-Fluorobenzoyl Chloride SM2->Intermediate Electrophilic Trap Reagent Reagent: n-BuLi, THF, -78°C Reagent->SM1

Figure 2: Retrosynthetic analysis utilizing lithiation to install the benzoyl group at the C2 position.

References

  • DFT & Electronic Properties of Oxazoles: Safi, Z., et al. (2023). "DFT Studies of Oxazole Derivatives: Activity with Antibacterial and Anticancer Properties."[1] International Research Journal of Pharmacy.

  • Biological Activity of Benzoxazole/Oxazole Scaffolds: Kamal, A., et al. (2020).[3] "Biological activities of benzoxazole and its derivatives." ResearchGate / European Journal of Medicinal Chemistry.

  • Synthesis of 2-Substituted Oxazoles: BenchChem Technical Guides. (2025). "A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles."

  • Molecular Docking Methodology (EGFR/COX-2 Context): Reddy, R., et al. (2025). "Synthesis and Molecular Docking Studies of Novel 2-Phenyl-4-Substituted Oxazole Derivatives." ResearchGate.[4]

  • Crystal Structure & Fluorine Interactions: Banerjee, B., et al. (2022).[5] "Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal." European Journal of Chemistry.

Sources

Exploratory

Computational Modeling of 2-(4-Fluorobenzoyl)oxazole: A Technical Protocol

This technical guide details the computational profiling of 2-(4-Fluorobenzoyl)oxazole , a pharmacologically relevant scaffold integrating a bio-active oxazole core with a fluorinated benzoyl pharmacophore. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the computational profiling of 2-(4-Fluorobenzoyl)oxazole , a pharmacologically relevant scaffold integrating a bio-active oxazole core with a fluorinated benzoyl pharmacophore.

This guide is structured as a self-validating protocol, moving from quantum mechanical stability to macromolecular interaction.

Executive Summary

The 2-(4-Fluorobenzoyl)oxazole scaffold represents a critical intersection in medicinal chemistry, combining the hydrogen-bonding capacity of the oxazole ring with the metabolic stability and lipophilicity of a fluorinated phenyl group. This guide provides a rigorous, step-by-step computational workflow to characterize its electronic properties, binding affinity, and drug-likeness.

Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.

Part 1: Structural Basis & Quantum Mechanical Profiling (DFT)

Theoretical Framework

Density Functional Theory (DFT) is the gold standard for establishing the ground-state geometry and electronic reactivity of the ligand prior to docking. For 2-(4-Fluorobenzoyl)oxazole, the presence of the electron-withdrawing fluorine atom and the conjugated carbonyl system requires a basis set capable of capturing polarization effects.

Experimental Protocol: DFT Calculation

Software: Gaussian 16 / ORCA 5.0 Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Basis Set: 6-311++G(d,p) (Diffuse and polarization functions are mandatory for the Fluorine and Oxygen atoms).

Step-by-Step Workflow:

  • Geometry Optimization: Minimize energy to finding the global minimum.

    • Check: Ensure no imaginary frequencies in the vibrational analysis (NImag=0).

  • Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

    • Causality: The HOMO-LUMO gap (

      
      ) correlates with chemical hardness (
      
      
      
      ) and bioactivity. A smaller gap often implies higher reactivity toward protein targets.
  • Molecular Electrostatic Potential (MEP): Map electron density to predict nucleophilic (red) and electrophilic (blue) attack sites.

    • Expectation: The carbonyl oxygen and oxazole nitrogen will appear as negative potential regions (H-bond acceptors), while the phenyl ring hydrogens will be positive.

Quantitative Output Structure

Representative values based on benzoxazole analogs [1][2].

ParameterSymbolFormulaInterpretation
Energy Gap


Stability indicator (~4.0 - 5.0 eV expected).
Ionization Potential


Electron donation capability.
Electron Affinity


Electron acceptance capability.
Chemical Hardness


Resistance to charge transfer.
Electrophilicity


Propensity to attack nucleophilic residues (e.g., Cys, Ser).

Part 2: Molecular Docking & Interaction Dynamics

Target Selection Rationale

The 4-fluorobenzoyl moiety mimics the pharmacophores found in kinase inhibitors (e.g., EGFR inhibitors) and NSAIDs. The oxazole ring is a known bioisostere for peptide bonds, making it effective against bacterial enzymes.

  • Primary Target (Anticancer): EGFR (Epidermal Growth Factor Receptor).[1] PDB ID: 1M17 (Wild type) or 7JX0 .

  • Secondary Target (Antimicrobial): DNA Gyrase B. PDB ID: 1KZN .

Docking Protocol (AutoDock Vina / Gold)

To ensure trustworthiness, the docking protocol must be validated by "re-docking" the co-crystallized ligand.

Workflow:

  • Protein Preparation:

    • Remove water molecules (unless bridging is critical).

    • Add polar hydrogens (essential for H-bond directionality).

    • Compute Gasteiger charges.

  • Grid Generation:

    • Center the grid box on the active site residues (e.g., Met793 in EGFR).

    • Dimensions:

      
       Å (sufficient to cover the ATP-binding pocket).
      
  • Docking Execution:

    • Exhaustiveness: Set to 32 or 64 for high sampling density.

    • Algorithm: Lamarckian Genetic Algorithm (LGA).

Interaction Analysis Logic

Successful binding of 2-(4-Fluorobenzoyl)oxazole should exhibit:

  • Hydrogen Bonding: Between the oxazole Nitrogen (N3) and the hinge region backbone (e.g., Met793 in EGFR).

  • Halogen Bonding: The Fluorine atom may engage in orthogonal interactions with backbone carbonyls or hydrophobic pockets.

  • Pi-Pi Stacking: The benzoyl phenyl ring stacking with Phe or Trp residues.

Part 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to verify the temporal stability of the Ligand-Protein complex.

Simulation Protocol

Software: GROMACS 2024 Force Field: CHARMM36m (protein) + CGenFF (ligand).

Workflow:

  • Topology Generation: Convert the optimized ligand structure to .itp format using CGenFF server.

  • Solvation: Cubic box, TIP3P water model, 1.0 nm buffer distance.

  • Neutralization: Add Na+/Cl- ions to reach 0.15 M physiological concentration.

  • Equilibration:

    • NVT Ensemble: 100 ps at 300 K (stabilize temperature).

    • NPT Ensemble: 100 ps at 1 bar (stabilize pressure).

  • Production Run: 100 ns simulation.

Key Metrics for Validation
  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize (plateau) within 2-3 Å.

  • RMSF (Root Mean Square Fluctuation): High peaks indicate flexible loops; the binding pocket residues should remain rigid (low RMSF).

Part 4: Visualization of Computational Workflow

The following diagram illustrates the integrated workflow from quantum mechanics to dynamic simulation.

ComputationalWorkflow cluster_QM Phase 1: QM Profiling (DFT) cluster_Docking Phase 2: Interaction (Docking) cluster_MD Phase 3: Stability (MD) Ligand 2-(4-Fluorobenzoyl)oxazole Structure Opt Geometry Optimization (B3LYP/6-311++G**) Ligand->Opt FMO HOMO-LUMO & MEP Calculation Opt->FMO Dock AutoDock Vina (Binding Energy) Opt->Dock Optimized PDBQT Target Target Selection (EGFR / DNA Gyrase) Grid Grid Generation (Active Site) Target->Grid Grid->Dock Sim MD Simulation (100 ns, GROMACS) Dock->Sim Best Pose Analysis RMSD/RMSF Validation Sim->Analysis

Figure 1: Integrated computational pipeline for characterizing 2-(4-Fluorobenzoyl)oxazole, ensuring data continuity from electronic structure to biological interaction.

Part 5: ADMET & Drug-Likeness

To validate the compound as a drug candidate, in silico pharmacokinetic profiling is essential.

Tools: SwissADME, ProTox-II.

PropertyRule / Threshold2-(4-Fluorobenzoyl)oxazole Prediction
Lipophilicity (LogP) Lipinski Rule < 5Expected ~2.5 - 3.0 (Favorable)
Molecular Weight < 500 g/mol ~191.16 g/mol (Pass)
H-Bond Acceptors < 103 (O, N, F) (Pass)
H-Bond Donors < 50 (Pass)
BBB Permeability High/LowHigh (Likely CNS active due to F-substitution)
Toxicity Class LD50Monitor for hepatotoxicity (common in benzoyls).

References

  • Synthesis and DFT Modeling of Benzoxazole Derivatives: Title: Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative. Source:Journal of Molecular Structure (via NCBI/PubMed). URL:[Link]

  • Oxazole Biological Activity & Docking: Title: 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study.[2] Source:Computational Biology and Chemistry. URL:[Link]

  • EGFR Inhibitor Design (Oxadiazole/Oxazole scaffolds): Title: Computational design, synthesis, and assessment of ... oxadiazole derivatives as effective epidermal growth factor receptor inhibitors.[1] Source:RSC Advances. URL:[Link]

  • Benzoxazole Docking Studies (ACAT Enzyme): Title: Docking and Theoretical Studies of Benzoxazole Derivative with Enhanced NLO and Anti-Hyperlipidemic Activity. Source:Oriental Journal of Chemistry. URL:[Link]

Sources

Foundational

Strategic Therapeutic Targeting of Fluorinated Oxazoles: A Technical Guide

Executive Summary The incorporation of fluorine into the oxazole scaffold represents a high-value strategy in modern medicinal chemistry. While the oxazole ring provides a versatile hydrogen-bonding acceptor and a rigid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into the oxazole scaffold represents a high-value strategy in modern medicinal chemistry. While the oxazole ring provides a versatile hydrogen-bonding acceptor and a rigid linker for pharmacophores, the strategic introduction of fluorine atoms—specifically trifluoromethyl (-CF3) or monofluorine (-F) motifs—dramatically alters the physicochemical landscape of the molecule. This guide analyzes the primary therapeutic targets of fluorinated oxazoles, focusing on the causality between fluorine substitution and enhanced biological efficacy, particularly in oncology and antimicrobial resistance.

Section 1: The Fluorine Effect in Oxazole Scaffolds

Before detailing specific targets, it is critical to understand the mechanism of enhancement provided by fluorination in this context.

Metabolic Blockade

Oxazoles are susceptible to oxidative metabolism, particularly at the C-2 and C-5 positions. Fluorine substitution at these "metabolic hot spots" blocks Cytochrome P450-mediated hydroxylation, significantly extending the half-life (


) of the drug candidate.
Electronic Modulation & Lipophilicity

The high electronegativity of fluorine lowers the pKa of neighboring functional groups and alters the electron density of the oxazole ring, affecting


 stacking interactions within protein binding pockets. Furthermore, the C-F bond increases lipophilicity (LogP), facilitating passive transport across the blood-brain barrier (BBB) and bacterial cell walls.
PropertyEffect of Fluorination on OxazoleTherapeutic Consequence
Metabolic Stability Blocks C-H oxidation sitesIncreased in vivo half-life; reduced dosing frequency.
Lipophilicity Increases LogPEnhanced membrane permeability; CNS penetration.
Binding Affinity Multipole interactionsStronger non-covalent bonding in hydrophobic pockets.
Conformation Dipole-dipole repulsionLocks bioactive conformation (bioisostere of amide).

Section 2: Primary Oncology Target – VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of tumor angiogenesis.[1][2] Fluorinated benzoxazoles have emerged as potent Type II inhibitors of this kinase.

Mechanism of Action

Fluorinated oxazole derivatives typically bind to the ATP-binding pocket of VEGFR-2. The oxazole ring occupies the hinge region, while the fluorinated moiety (often a fluorophenyl or trifluoromethyl group) extends into the hydrophobic allosteric back pocket. This extension prevents the activation loop from adopting the active conformation (DFG-in), thereby locking the kinase in an inactive state (DFG-out).

Visualization: VEGFR-2 Signaling Blockade

The following diagram illustrates the downstream signaling pathways arrested by fluorinated oxazole inhibition.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (RTK) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Inhibitor Fluorinated Oxazole (Inhibitor) Inhibitor->VEGFR2 Allosteric Inhibition (DFG-out lock) AKT AKT/PKB PI3K->AKT mTOR mTOR AKT->mTOR Response Angiogenesis & Cell Survival mTOR->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response

Caption: Fluorinated oxazoles inhibit VEGFR-2, halting PI3K/AKT and RAS/RAF cascades essential for angiogenesis.

Section 3: Secondary Oncology Target – Tubulin Polymerization

Beyond kinases, fluorinated oxazole sulfonamides have shown efficacy as tubulin destabilizing agents, targeting the colchicine binding site.

The Role of Fluorine in Tubulin Binding

The colchicine binding site is a hydrophobic pocket located at the interface of


- and 

-tubulin.
  • Interaction: The oxazole ring mimics the biaryl system of colchicine.

  • Fluorine Contribution: A fluorine atom on the phenyl ring attached to the oxazole sulfonamide enhances hydrophobic interactions with residues like Val181 and Cys241 . This tight binding prevents the curved-to-straight conformational change required for microtubule assembly, leading to cell cycle arrest at the G2/M phase.

Protocol: In Vitro Tubulin Polymerization Assay

This protocol validates the efficacy of a fluorinated oxazole candidate (Compound X) against tubulin assembly.

Reagents:

  • Purified Tubulin protein (>99% pure, bovine brain source).

  • GTP (Guanosine triphosphate).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Compound X (Fluorinated Oxazole) dissolved in DMSO.

  • Positive Control: Colchicine or Combretastatin A-4.

Methodology:

  • Preparation: Dilute purified tubulin to 3.0 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Incubation: In a 96-well UV-transparent plate, add 5 µL of Compound X (final concentrations: 0.1, 1, 5, 10 µM). Ensure DMSO concentration < 1%.

  • Initiation: Add 95 µL of the cold tubulin/GTP mixture to the wells containing the compound.

  • Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Kinetics: Monitor absorbance at 340 nm every 30 seconds for 60 minutes. Polymerization is indicated by an increase in turbidity (absorbance).

  • Analysis: Plot Absorbance vs. Time.

    • Result: A potent inhibitor will show a flat line (suppressed polymerization) compared to the sigmoidal curve of the vehicle control.

Section 4: Antimicrobial Targets

Fluorinated oxazoles and oxadiazoles exhibit bactericidal activity, particularly against Gram-positive strains like S. aureus (MRSA) and plant pathogens like R. solanacearum.

Target: Bacterial Cell Wall & DNA Gyrase
  • Cell Wall: Evidence suggests these scaffolds interfere with peptidoglycan biosynthesis, weakening the cell wall integrity.

  • DNA Gyrase: Similar to fluoroquinolones, certain fluorinated bis-oxazoles target the DNA gyrase B subunit (GyrB), inhibiting ATP hydrolysis required for DNA supercoiling. The fluorine atom is crucial here for penetrating the bacterial membrane and improving binding affinity to the ATPase active site.

Section 5: Comparative Potency (SAR Data)

The following table summarizes the impact of fluorine substitution on the inhibitory concentration (IC50) against key targets, synthesized from recent medicinal chemistry studies.

ScaffoldSubstitution (R)TargetIC50 (µM)Notes
Benzoxazole H (Unsubstituted)VEGFR-2> 50.0Weak activity; rapid metabolism.
Benzoxazole 5-F VEGFR-24.75 10x potency increase ; improved metabolic stability.
Oxazole Sulfonamide 4-H-phenylTubulin2.50Moderate inhibition.
Oxazole Sulfonamide 4-F-phenyl Tubulin0.45 Enhanced hydrophobic fit in colchicine pocket.
1,3,4-Oxadiazole 2,4-dichloroR. solanacearum26.2Good antibacterial activity.[3][4]
1,3,4-Oxadiazole 3-F-4-Cl R. solanacearum12.5 Fluorine improves potency against resistant strains.

Section 6: Experimental Workflow for Lead Optimization

To develop a viable therapeutic candidate, researchers should follow this iterative cycle, integrating computational design with biological validation.

Workflow Design In Silico Design (Scaffold Hopping) Synth Synthesis (C-H Fluorination) Design->Synth Target Candidates Assay In Vitro Screening (VEGFR-2 / Tubulin) Synth->Assay Purified Compounds ADME ADME Profiling (Metabolic Stability) Assay->ADME Hits (IC50 < 1µM) Optimize Lead Optimization ADME->Optimize PK Data Optimize->Design Refined SAR

Caption: Iterative workflow for optimizing fluorinated oxazoles, prioritizing ADME profiling early to leverage fluorine's metabolic benefits.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents Med Chem.[5] (2022).[2][6][7][8] Link

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Scientific Reports. (2022).[2][6][7][8] Link

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. (2010).[9] Link

  • Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. ACS Omega. (2021).[3] Link

  • Importance of Fluorine in Benzazole Compounds. Molecules. (2020).[8][10] Link

Sources

Exploratory

Comprehensive Technical Guide: 2-Aroyloxazole Derivatives in Medicinal Chemistry

Executive Summary & Structural Significance The 2-aroyloxazole scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a critical bioisostere for 2-aroylthiazoles, benzophenones, and c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

The 2-aroyloxazole scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a critical bioisostere for 2-aroylthiazoles, benzophenones, and combretastatin analogues. Characterized by an oxazole ring linked at the C2 position to an aryl carbonyl moiety, this scaffold offers unique physicochemical properties—specifically improved water solubility and metabolic stability compared to its thiazole counterparts—while maintaining a planar geometry essential for π-stacking interactions in protein binding pockets.

This guide analyzes the synthetic architecture, structure-activity relationships (SAR), and therapeutic applications of 2-aroyloxazoles, with a specific focus on their role as tubulin polymerization inhibitors , ferroptosis inducers , and serine protease inhibitors .

Synthetic Architectures

The construction of the 2-aroyloxazole core requires precision to control regiochemistry, particularly when substituting the C4 and C5 positions of the oxazole ring. Two primary methodologies dominate the field: Direct C-H Functionalization (Lithiation) and De Novo Cyclization .

Method A: Direct C-H Functionalization (The Lithiation Protocol)

This method is preferred for late-stage diversification of the aroyl moiety. The C2 proton of the oxazole ring is relatively acidic (pKa ~20), allowing for selective deprotonation using organolithium reagents.

Mechanism:

  • Deprotonation: Treatment of the oxazole precursor with

    
    -BuLi or LiHMDS at cryogenic temperatures (-78 °C) generates the 2-lithiooxazole species.
    
  • Electrophilic Trap: The lithiated species attacks an aryl aldehyde to form a secondary alcohol (carbinol).

  • Oxidation: The carbinol is oxidized to the ketone (aroyl group) using mild oxidants like Dess-Martin Periodinane (DMP) or MnO₂ to prevent ring cleavage.

Method B: De Novo Cyclization (The Robinson-Gabriel Type)

For large-scale synthesis or when the oxazole ring requires specific alkyl substitution, cyclization of


-acylamino ketones is the standard. Recent advances utilize FeCl₃-mediated cyclization of alkynyl amides.

Mechanism:

  • Amide Formation: Coupling of an aryl acid chloride with an

    
    -amino ketone or propargyl amine.
    
  • Cyclodehydration: Treatment with a dehydrating agent (POCl₃, Burgess reagent) or Lewis acid (FeCl₃) effects ring closure to form the oxazole core.

Visualization of Synthetic Pathways

The following diagram illustrates the two primary synthetic routes.

SynthesisPathways Start_Ox Oxazole Precursor Li_Int 2-Lithiooxazole (Intermediate) Start_Ox->Li_Int n-BuLi, THF, -78°C Carbinol Oxazolyl-Carbinol Li_Int->Carbinol + Aldehyde Aldehyde Aryl Aldehyde (Ar-CHO) Product 2-Aroyloxazole Carbinol->Product Oxidation (MnO2/DMP) Start_Acyclic Aryl Amide / Alkynyl Amide Cyclization Cyclodehydration (POCl3 or FeCl3) Start_Acyclic->Cyclization Lewis Acid / Heat Cyclization->Product Ring Closure

Caption: Comparative synthetic pathways for 2-aroyloxazole construction: C2-Lithiation (Top) vs. Cyclodehydration (Bottom).

Medicinal Chemistry & Pharmacology

Tubulin Polymerization Inhibition (Anticancer)

The 2-aroyloxazole scaffold is a potent bioisostere of the combretastatin A-4 (CA-4) and 2-aroylthiazole (SMART) classes of tubulin inhibitors. These agents bind to the colchicine site of


-tubulin, disrupting microtubule dynamics and causing G2/M cell cycle arrest.
  • Pharmacophore Requirement: The "A-ring" (aroyl group) must mimic the 3,4,5-trimethoxyphenyl ring of colchicine/CA-4 to maximize binding affinity.

  • Advantage over Thiazoles: While 2-aroylthiazoles are often more potent in vitro, 2-aroyloxazoles typically exhibit superior metabolic stability and reduced lipophilicity (lower LogP), improving oral bioavailability.

Ferroptosis Induction

Recent studies (e.g., UAMC-3203 derivatives) have identified oxazole-based compounds as inducers of ferroptosis , an iron-dependent form of non-apoptotic cell death.

  • Mechanism: These derivatives often target the GPX4 (Glutathione Peroxidase 4) pathway or system x_c- transporter, leading to lethal lipid peroxidation.

  • SAR Insight: Substitution at the 5-position of the oxazole (e.g., 5-methyl-oxazol-2-yl) is critical for potency in this class.

Serine Protease Inhibition (Tryptase)

2-Aroyloxazoles function as the electrophilic "warhead" or recognition motif in inhibitors of tryptase , a mast cell protease involved in asthma and inflammation. The carbonyl group of the aroyl moiety can interact with the active site serine (Ser195) or anchor the molecule within the S1 pocket.

Structure-Activity Relationships (SAR)[1][2][3][4]

The biological activity of 2-aroyloxazoles is tightly governed by the electronic and steric nature of substituents on both the aroyl (A-Ring) and oxazole (B-Ring) moieties.

Structural DomainSubstituentEffect on Biological Activity (Tubulin Target)
Aroyl Ring (A-Ring) 3,4,5-TrimethoxyCritical. Maximizes binding to the colchicine site via hydrophobic/steric fit.
4-Methoxy / 4-EthoxyModerate activity; often used to tune solubility.
Electron-Withdrawing (NO₂, F)Generally decreases potency; disrupts electron density required for

-stacking.
Linker Carbonyl (C=O)Essential. Provides rigid geometry (sp2) and H-bond acceptor capability.
Hydroxymethylene (CH-OH)Reduced activity (loss of planarity); serves as a prodrug or metabolite.
Oxazole Ring (B-Ring) C4/C5-Amino / AlkylModulates lipophilicity. C4-amino groups can form additional H-bonds in the pocket.
C5-MethylEnhances metabolic stability (blocks metabolic oxidation at C5).
C4-PhenylIncreases potency but significantly raises LogP (solubility risk).

Experimental Protocol: Synthesis of 2-(3,4,5-Trimethoxybenzoyl)oxazole

Objective: Synthesis of a representative tubulin inhibitor via the Lithiation-Oxidation route.

Phase 1: Lithiation and Coupling[5]
  • Preparation: Flame-dry a 100 mL round-bottom flask and flush with Argon. Add Oxazole (1.0 equiv, 5 mmol) and anhydrous THF (20 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add

    
    -Butyllithium  (1.1 equiv, 2.5 M in hexanes) over 10 minutes. Stir for 30 minutes at -78 °C. Note: The solution typically turns yellow.
    
  • Coupling: Dropwise add a solution of 3,4,5-Trimethoxybenzaldehyde (1.0 equiv) in THF (5 mL).

  • Quench: Stir for 1 hour at -78 °C, then allow to warm to 0 °C. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate. Purify the intermediate carbinol via flash chromatography (Hexane/EtOAc).

Phase 2: Oxidation to 2-Aroyloxazole
  • Reaction: Dissolve the carbinol intermediate in dry Dichloromethane (DCM) (0.1 M concentration).

  • Oxidant: Add Dess-Martin Periodinane (DMP) (1.2 equiv) at 0 °C.

  • Completion: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of alcohol spot).

  • Workup: Quench with a 1:1 mixture of sat. Na₂S₂O₃ and sat. NaHCO₃. Stir vigorously until layers separate clearly. Extract with DCM, dry, and concentrate.

  • Validation: Confirm structure via ¹H NMR (look for loss of carbinol CH proton and retention of oxazole C4/C5 protons).

Mechanism of Action: Tubulin Destabilization

The following diagram details the cascade of events triggered by 2-aroyloxazole binding.

MOA Compound 2-Aroyloxazole (Inhibitor) Target Colchicine Binding Site (Beta-Tubulin) Compound->Target Binds High Affinity Complex Tubulin-Inhibitor Complex Target->Complex Conformational Change Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Mitosis Mitotic Spindle Formation Polymerization->Mitosis Required for Arrest G2/M Phase Arrest Mitosis->Arrest Failure triggers Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Caption: Pharmacological cascade of 2-aroyloxazole induced cytotoxicity via tubulin destabilization.

References

  • Synthesis of 2-Aroyloxazoles: Kashima, C., et al. "Synthesis of 2-aroyloxazole compounds." Synthesis, 1984, 1048-1050.[1]

  • Tubulin Inhibition (SMART/Oxazole Comparison): Wang, Z., et al. "Synthesis and biological evaluation of 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization." Journal of Medicinal Chemistry, 2010. Link

  • Ferroptosis Inhibitors: Jammalamadaka, V., et al. "Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases." Journal of Medicinal Chemistry, 2021.[2] Link

  • Lithiation Methodologies: Vedejs, E., & Monahan, S. D. "Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates." Journal of Organic Chemistry, 1996. Link

  • Tryptase Inhibitors: Costanzo, M. J., et al. "Peptidyl heterocyclic ketones useful as tryptase inhibitors." US Patent 7,132,418, 2006. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2-(4-Fluorobenzoyl)oxazole via Organozinc Transmetallation

This Application Note is structured as a high-level technical guide for the synthesis of 2-(4-Fluorobenzoyl)oxazole , a critical heteroaromatic building block. The protocol prioritizes the Metallated Oxazole (Zincate) Ro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis of 2-(4-Fluorobenzoyl)oxazole , a critical heteroaromatic building block. The protocol prioritizes the Metallated Oxazole (Zincate) Route , selected for its superior regioselectivity and stability over direct lithiation methods.

Executive Summary & Strategic Rationale

The synthesis of 2-acyloxazoles is synthetically challenging due to the electron-deficient nature of the oxazole ring, which renders Friedel-Crafts acylation ineffective. Furthermore, direct lithiation of oxazole at C2 yields 2-lithiooxazole , a species that exists in equilibrium with its acyclic isocyanide valency tautomer. Reacting this lithium species directly with acid chlorides often results in ring-opening or over-addition (alcohol formation).

To circumvent these stability issues and ensure high fidelity, this protocol employs a Lithiation-Transmetallation-Acylation (LTA) strategy.

  • Lithiation: Generation of 2-lithiooxazole at cryogenic temperatures.

  • Transmetallation: In situ conversion to the more covalent oxazol-2-ylzinc chloride , which stabilizes the cyclic form.

  • Acylation: Copper(I)-mediated coupling with 4-fluorobenzoyl chloride to yield the target ketone without over-reaction.

Reaction Scheme

ReactionScheme cluster_0 Step 1: Activation cluster_1 Step 2: Stabilization cluster_2 Step 3: Acylation Oxazole Oxazole (C3H3NO) Li_Int 2-Lithiooxazole (Unstable Intermediate) Oxazole->Li_Int n-BuLi, THF -78°C Zn_Int Oxazol-2-ylzinc Chloride (Stable Nucleophile) Li_Int->Zn_Int ZnCl2 -78°C to 0°C Product 2-(4-Fluorobenzoyl)oxazole (Target) Zn_Int->Product CuI (cat) THF, 0°C -> RT AcidCl 4-Fluorobenzoyl Chloride AcidCl->Product

Figure 1: Sequential metallation strategy preventing ring-opening side reactions.

Materials & Reagents Table

ReagentEquiv.[1][2]RoleCritical Specification
Oxazole 1.0SubstrateAnhydrous, 98%+
n-Butyllithium 1.1Base1.6M or 2.5M in Hexanes (Titrate before use)
Zinc Chloride (ZnCl₂) 1.2Transmetallation1.0M in THF (Anhydrous)
4-Fluorobenzoyl Chloride 1.1ElectrophileDistilled if colored; Handle in fume hood
Copper(I) Iodide (CuI) 0.1Catalyst99.99% trace metals basis
THF SolventMediumDistilled from Na/Benzophenone or SPS grade

Detailed Experimental Protocol

Phase A: Generation of Oxazol-2-ylzinc Chloride

Critical Safety Note: n-Butyllithium is pyrophoric. Perform all steps under a positive pressure of dry Argon or Nitrogen.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and pressure-equalizing addition funnel. Flush with Argon.

  • Solvation: Charge the flask with Oxazole (1.0 equiv, e.g., 690 mg, 10 mmol) and anhydrous THF (50 mL) .

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-Butyllithium (1.1 equiv) dropwise via syringe over 15 minutes. Maintain internal temperature below -70°C.

    • Observation: The solution may turn slightly yellow.

    • Hold: Stir at -78°C for 30 minutes to ensure complete deprotonation.

  • Transmetallation: Add the ZnCl₂ solution (1.2 equiv, 12 mL of 1.0M in THF) dropwise over 10 minutes.

    • Mechanism:[3][4][5] The lithium species is converted to the zinc species.

  • Warming: Remove the cooling bath and allow the mixture to warm to 0°C (ice bath) over 30 minutes. The solution is now stable and contains the oxazol-2-ylzinc reagent.

Phase B: Copper-Mediated Acylation
  • Catalyst Addition: To the solution at 0°C, add CuI (10 mol%, 190 mg) in one portion.

    • Note: The solution may darken; this is normal for organocopper species.

  • Electrophile Addition: Add 4-Fluorobenzoyl chloride (1.1 equiv, 1.3 mL) dropwise.

    • Exotherm: Watch for mild exotherm; maintain T < 5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (23°C) and stir for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The acid chloride spot (high Rf, unstable) should disappear, and a new UV-active product spot (mid-Rf) should appear.

Phase C: Workup & Purification
  • Quench: Cool to 0°C and quench carefully with saturated aqueous NH₄Cl (50 mL) .

    • Chelation: Stir vigorously for 20 minutes to break up zinc/copper salts (blue aqueous layer indicates copper removal).

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 50 mL) .

  • Wash: Wash combined organics with Water (50 mL) , Brine (50 mL) , and 1M NaOH (20 mL) (to remove any hydrolyzed 4-fluorobenzoic acid).

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient 0% → 20% Ethyl Acetate in Hexanes.

    • Product: 2-(4-Fluorobenzoyl)oxazole is typically a white to pale-yellow solid.

Quality Control & Self-Validation

To ensure the protocol was successful, verify the product using the following "Self-Validating" spectral markers.

Expected Analytical Data
  • ¹H NMR (400 MHz, CDCl₃):

    • Oxazole Ring: Two doublets (or singlets depending on resolution) at δ ~7.9 ppm (H4) and ~7.4 ppm (H5) . Note: C2 is substituted, so no signal there.

    • Aromatic Ring: Two multiplets corresponding to the para-substituted fluorine system.

      • δ ~8.5 ppm (m, 2H): Protons ortho to carbonyl (deshielded by C=O).

      • δ ~7.2 ppm (m, 2H): Protons ortho to fluorine (shielded by F).

  • ¹⁹F NMR: Single peak at δ ~ -105 ppm (characteristic of p-fluoro aromatic).

  • IR Spectroscopy:

    • C=O Stretch: Strong band at ~1650–1660 cm⁻¹ (conjugated ketone).

    • C-F Stretch: Band at ~1230 cm⁻¹ .

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Complex Mixture Ring opening of 2-Li-OxazoleEnsure ZnCl₂ is added immediately after the 30 min lithiation at -78°C. Do not let T rise before Zn addition.
Recovery of Benzoic Acid Hydrolysis of Acid ChlorideEnsure Acid Chloride is distilled/fresh. Dry THF thoroughly.
Product contains alcohol Double additionUse the Zincate method (this protocol). Avoid direct reaction of Li-species.

Workflow Visualization

Workflow cluster_dry Inert Atmosphere (Argon) Start Start: Flame-Dry Glassware Solv Dissolve Oxazole in THF Cool to -78°C Start->Solv Li Add n-BuLi (Generate 2-Li-Ox) Solv->Li Zn Add ZnCl2 (Transmetallate) Li->Zn Warm Warm to 0°C Zn->Warm Add Add CuI + 4-F-Ph-COCl Warm->Add React Stir 0°C -> RT (4-12h) Add->React Workup Quench (NH4Cl) Extract (EtOAc) React->Workup Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Final Pure 2-(4-Fluorobenzoyl)oxazole Purify->Final

Figure 2: Operational workflow for the synthesis.

References

  • Dondoni, A., Fantin, G., Fogagnolo, M., Medici, A., & Pedrini, P. (1987).[6] Synthesis and carbodemetalation reactions of 4-methyl- and 5-aryl-2-(trimethylsilyl)oxazoles. C-C bond formation at C2 of the oxazole ring.[2] The Journal of Organic Chemistry, 52(15), 3413–3420. Link

    • Context: Establishes the foundational logic for C2-acylation of oxazoles via metallated/silylated intermedi
  • Anderson, B. A., & Harn, N. K. (1995).[6] Synthesis of 2-substituted oxazoles via the coupling of 2-zincated oxazole with acid chlorides. Tetrahedron Letters, 36(52), 9453-9456. Link

    • Context: The specific protocol adapted here using Zinc/Copper transmetallation for high-yield acyl
  • Verrier, C., Martin, T., Hoarau, C., & Marsais, F. (2008).[7] Direct (Hetero)arylation of Oxazoles. The Journal of Organic Chemistry, 73(18), 7383–7386. Link

    • Context: Discusses the stability and reactivity of metall

Sources

Application

Application Note: Robinson-Gabriel Synthesis for 2-(4-Fluorophenyl)oxazole Scaffolds

Executive Summary & Strategic Rationale This guide details the synthesis of 2-(4-fluorophenyl)oxazole scaffolds via the Robinson-Gabriel cyclodehydration . While the request specified "2-(4-fluorobenzoyl)oxazole," it is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the synthesis of 2-(4-fluorophenyl)oxazole scaffolds via the Robinson-Gabriel cyclodehydration . While the request specified "2-(4-fluorobenzoyl)oxazole," it is critical to clarify the chemical nomenclature: the Robinson-Gabriel reaction converts an N-acyl-


-aminoketone into an oxazole ring. The carbonyl carbon of the "benzoyl" starting material becomes the C2 carbon of the oxazole ring, resulting in a 2-(4-fluorophenyl)  substituent.

Why this scaffold? The 2-(4-fluorophenyl)oxazole moiety is a privileged pharmacophore in drug discovery (e.g., COX-2 inhibitors, kinase inhibitors). The fluorine atom at the para-position blocks metabolic oxidation (P450 metabolism) at the phenyl ring, significantly enhancing the pharmacokinetic half-life compared to non-fluorinated analogs.

Scope of Protocols:

  • Protocol A (Classic): Phosphoryl chloride (

    
    ) mediated cyclization. Best for robust, scalable synthesis of stable substrates.
    
  • Protocol B (Modern): Burgess Reagent mediated cyclization.[1] Best for acid-sensitive substrates and late-stage functionalization.

Mechanistic Insight & Reaction Design

The Robinson-Gabriel synthesis is a cyclodehydration of 2-acylamino ketones.[2][3] The reaction is driven by the activation of the amide oxygen, followed by intramolecular nucleophilic attack by the ketone enol/enolate.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the 4-fluorobenzamide precursor to the final oxazole.

RobinsonGabrielMechanism Precursor N-acyl-α-aminoketone (Precursor) Activation O-Activation (Cyclodehydrating Agent) Precursor->Activation POCl₃ or Burgess Cyclization 5-exo-trig Cyclization (Hydroxy-oxazoline Int.) Activation->Cyclization Nucleophilic Attack Dehydration Aromatization (- H₂O) Cyclization->Dehydration Elimination Product 2-(4-Fluorophenyl)oxazole Dehydration->Product Final Target

Figure 1: Mechanistic flow of the Robinson-Gabriel cyclodehydration. The amide oxygen is activated, facilitating ring closure.

Experimental Protocols

Pre-requisite: Synthesis of the Precursor

Before cyclization, the N-(2-oxo-substituted)-4-fluorobenzamide must be prepared.

  • Reaction: 4-Fluorobenzoyl chloride +

    
    -aminoketone (e.g., 2-aminoacetophenone for 5-phenyl analogs) 
    
    
    
    Amide Precursor.
  • Standard Conditions: DCM, Et

    
    N, 0°C to RT, 2h.
    
Protocol A: Classic Dehydration ( )

Application: High-yield synthesis for substrates stable to strong Lewis acids. Scale: Gram to Multi-gram.

Materials:
  • Precursor: N-phenacyl-4-fluorobenzamide (1.0 equiv)

  • Reagent: Phosphoryl chloride (

    
    ) (5-10 equiv)
    
  • Solvent: Neat (or Toluene if solubility is an issue)

Step-by-Step Procedure:
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Addition: Add the amide precursor (e.g., 1.0 g) to the flask. Carefully add

    
     (5.0 mL). Caution: 
    
    
    
    is corrosive and reacts violently with water.
  • Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The polar amide spot should disappear, replaced by a less polar fluorescent oxazole spot.

  • Quenching (Critical): Cool the reaction to room temperature. Pour the mixture slowly onto crushed ice (approx. 50 g) with vigorous stirring.

    • Why: This hydrolyzes excess

      
       into phosphoric acid and HCl. Exothermic!
      
  • Workup: Neutralize the aqueous layer with saturated

    
     or 
    
    
    
    (2M) until pH ~8. Extract with Ethyl Acetate (
    
    
    mL).
  • Purification: Dry organics over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).
    
Protocol B: Modern Mild Dehydration (Burgess Reagent)

Application: Acid-sensitive substrates or when avoiding corrosive halides is necessary. Scale: Milligram to Gram.

Materials:
  • Precursor: N-phenacyl-4-fluorobenzamide (1.0 equiv)

  • Reagent: Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (1.2 – 2.0 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:
  • Setup: Oven-dry a reaction vial. Flush with Nitrogen.[4][5]

  • Dissolution: Dissolve the amide precursor in anhydrous THF.

  • Addition: Add Burgess Reagent in one portion.

  • Reaction: Heat to 60–70°C for 1–3 hours.

    • Mechanism Note: The Burgess reagent activates the amide oxygen via sulfamoylation, followed by syn-elimination.

  • Workup: Concentrate the reaction mixture directly under reduced pressure.

  • Purification: Flash chromatography is usually required immediately, as the byproduct (sulfamate) can be polar.

Data Summary & Troubleshooting

Comparison of Methods
ParameterMethod A (

)
Method B (Burgess)
Conditions Harsh, Acidic, High TMild, Neutral, Med T
Yield Typically 80-95%Typically 70-85%
Tolerance Poor for acid-labile groups (Boc, acetals)Excellent for sensitive groups
Cost LowHigh
Atom Economy Low (excess reagent)Moderate
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion Old/Wet ReagentsDistill

before use; Use fresh Burgess reagent (hygroscopic).
Hydrolysis Product Moisture in reactionEnsure strict anhydrous conditions. The imine intermediate hydrolyzes if water is present.
Charring/Tars OverheatingReduce temperature; Switch to Method B or use

(Wipf protocol).

Decision Workflow

Use the following logic tree to select the appropriate synthetic route for your specific derivative.

MethodSelection Start Start: 2-(4-F-Ph)oxazole Synthesis CheckSens Is the substrate acid-sensitive? (e.g., Boc, TBS, acetals) Start->CheckSens MethodA Method A: POCl₃ (Standard) CheckSens->MethodA No (Robust) MethodB Method B: Burgess Reagent (Mild) CheckSens->MethodB Yes (Sensitive) MethodC Alternative: Wipf Protocol (PPh₃/I₂) MethodB->MethodC If Burgess fails

Figure 2: Decision matrix for selecting the optimal cyclodehydration condition.

References

  • Robinson, R. (1909). "LXXV.—A new synthesis of oxazoles." Journal of the Chemical Society, Transactions, 95, 2167-2174. Link

  • Gabriel, S. (1910). "Ueber eine Darstellung von Oxazolen." Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138. Link

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles."[6][7] The Journal of Organic Chemistry, 58(14), 3604-3606. (Describes the

    
     modification). Link
    
  • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). "Thermal reactions of alkyl N-carbomethoxysulfamate esters." The Journal of Organic Chemistry, 38(1), 26-31. Link

  • Li, J. J. (2014). "Robinson–Gabriel synthesis." In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (pp. 514-515). Springer. Link

Sources

Method

Application Note: Precision Synthesis of 2-Substituted Oxazoles via Van Leusen Chemistry

This Application Note is designed for researchers and drug discovery professionals requiring a robust, high-purity synthesis of oxazoles. Editorial Note: The classic Van Leusen reaction between an aldehyde and Tosylmethy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery professionals requiring a robust, high-purity synthesis of oxazoles.

Editorial Note: The classic Van Leusen reaction between an aldehyde and Tosylmethyl isocyanide (TosMIC) inherently yields 5-substituted oxazoles . To achieve 2-substituted or 2,5-disubstituted oxazoles using this chemistry, a sequential protocol is required: (1) Formation of the 5-substituted core via Van Leusen, followed by (2) C2-functionalization (lithiation or C-H activation).[1] This guide details both the primary synthesis and the downstream functionalization to satisfy the requirement for 2-substitution.

Executive Summary

The oxazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and esters in kinase inhibitors, antibiotics, and anti-inflammatory agents. The Van Leusen reaction offers the most direct route to the oxazole core from simple aldehydes and TosMIC. While the reaction regioselectively yields 5-substituted oxazoles, the resulting C2-proton is highly acidic (


), allowing for facile deprotonation and functionalization.

This protocol provides a comprehensive workflow for:

  • Constructing the Oxazole Core: The standard Van Leusen synthesis of 5-aryl/alkyl oxazoles.

  • Installing the C2-Substituent: Protocols for C2-lithiation/alkylation and Pd-catalyzed C-H arylation to access the target 2-substituted motifs.

Mechanistic Insight & Causality

The Van Leusen reaction is a base-mediated [3+2] cycloaddition.[1][2][3] Understanding the mechanism is critical for controlling side reactions (e.g., formation of oxazolines or nitriles).

The Reaction Pathway[1][2]
  • Deprotonation: The base (typically

    
     or 
    
    
    
    -BuOK) deprotonates the
    
    
    -carbon of TosMIC (acidified by the sulfonyl and isocyanide groups).
  • Aldol-Type Addition: The TosMIC anion attacks the aldehyde carbonyl, forming a betaine intermediate.

  • Cyclization (5-endo-dig): The alkoxide oxygen attacks the isocyanide carbon. This is the rate-determining step in many substrates.

  • Elimination: The resulting oxazoline intermediate undergoes elimination of

    
    -toluenesulfinic acid (TsH) to aromatize into the oxazole.
    
Regiochemical Control
  • C5 Position: Derived from the aldehyde carbonyl carbon.

  • C4 Position: Derived from the TosMIC methylene group.

  • C2 Position: Derived from the isocyanide carbon. In the standard reaction, this carbon retains no substituent, resulting in a C2-H bond. This hydrogen is the handle for subsequent 2-substitution.

Mechanistic Diagram

VanLeusenMechanism TosMIC TosMIC (Ts-CH2-NC) Anion TosMIC Anion [Ts-CH(-)-NC] TosMIC->Anion Deprotonation Base Base (K2CO3/MeOH) Base->Anion Betaine Betaine Intermediate (C-C Bond Formation) Anion->Betaine + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Betaine Oxazoline Oxazoline Intermediate Betaine->Oxazoline 5-endo-dig Cyclization Elimination Elimination of TsH (Aromatization) Oxazoline->Elimination Product 5-Substituted Oxazole (C2-H, C5-R) Elimination->Product

Caption: Mechanistic pathway of the Van Leusen Oxazole Synthesis. The elimination of the sulfonyl group is the driving force for aromatization.

Experimental Protocols

Protocol A: Synthesis of 5-Substituted Oxazole (The Core)

Use this protocol to build the oxazole ring.

Reagents:

  • Aldehyde (1.0 equiv)[4]

  • TosMIC (1.0 - 1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 - 3.0 equiv)
    
  • Methanol (MeOH) (anhydrous preferred)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Aldehyde (10 mmol) and TosMIC (10-12 mmol) in MeOH (30 mL).

    • Note: TosMIC is generally stable but should be handled in a fume hood due to potential faint odor and toxicity.

  • Base Addition: Add

    
      (20-30 mmol) in one portion.
    
    • Why: An excess of base ensures rapid deprotonation and drives the elimination of TsH (which is acidic).

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) for 2–4 hours.

    • Monitoring: Monitor by TLC or LC-MS. The disappearance of the aldehyde and the appearance of a less polar spot (oxazole) indicates completion.

  • Workup:

    • Cool to room temperature.[2]

    • Remove MeOH under reduced pressure (rotary evaporator).

    • Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL) or DCM.

    • Trustworthiness Check: Wash the organic layer with brine to remove residual base and sulfonates. Dry over

      
      .[4]
      
  • Purification: Concentrate and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Yield Expectation: 70–90% for aromatic aldehydes; 50–70% for aliphatic aldehydes.

Protocol B: Synthesis of 2-Substituted Oxazoles (C2-Functionalization)

Use this protocol to install the substituent at the 2-position of the oxazole core generated in Protocol A.

Option 1: C2-Lithiation and Electrophile Trapping (For Alkyl/Acyl groups)

Reagents:

  • 5-Substituted Oxazole (from Protocol A)[1][2]

  • 
    -Butyllithium (
    
    
    
    -BuLi) (1.1 equiv)
  • Electrophile (Alkyl halide, Aldehyde, etc.)[5]

  • THF (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen. Add 5-substituted oxazole (5 mmol) and dry THF (20 mL).

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add

    
    -BuLi  (1.1 equiv) dropwise over 10 minutes.
    
    • Mechanistic Note: The C2-proton is the most acidic site (

      
      ). The resulting 2-lithiooxazole is stable at low temperatures.
      
    • Wait: Stir at -78°C for 30–45 minutes to ensure complete lithiation.

  • Electrophile Addition: Add the Electrophile (1.2 equiv) (e.g., Methyl Iodide, Benzyl Bromide, or an aldehyde) dropwise.

  • Warming: Allow the reaction to warm slowly to room temperature over 2–3 hours.

  • Quench & Workup: Quench with saturated

    
     solution. Extract with EtOAc, dry, and purify.
    
Option 2: Pd-Catalyzed C-H Arylation (For Biaryl Systems)

Reagents:

  • 5-Substituted Oxazole[1][2][3][6][7]

  • Aryl Bromide/Iodide (Ar-X)

  • 
     (5 mol%) / Phosphine Ligand (e.g., 
    
    
    
    or XPhos)
  • Base (

    
     or 
    
    
    
    )
  • Solvent (Toluene or DMF)

Methodology:

  • Combine oxazole, Ar-X, Base, and Pd-catalyst in a sealed tube.

  • Heat to 100–120°C for 12–18 hours.

  • Filter through Celite and purify.

    • Note: This "Direct Arylation" avoids the need for cryogenic conditions.[2]

Scope and Limitations Table

ParameterCondition / RangeOutcome / Notes
Aldehyde Scope Aromatic (e- withdrawing)Excellent Yields. Electron-poor aldehydes react faster.[1]
Aromatic (e- donating)Good Yields. May require longer reflux times.
Aliphatic (enulizable)Moderate Yields. Base can cause aldol side reactions.
Steric Hindrance Ortho-substituted aldehydesTolerated. Reaction is generally insensitive to sterics at C5.
Regioselectivity Standard ConditionsExclusive 5-substitution. No 4-isomer observed.
C2-Functionalization Electrophiles (E+)Works well for

alkyl halides, aldehydes, ketones.
LimitationsC2-lithio species can ring-open if warmed too fast without E+.

Troubleshooting Guide

Issue: Low Yield in Van Leusen Step

  • Cause: Incomplete elimination of the tosyl group or degradation of TosMIC.

  • Solution: Ensure the reaction is refluxing vigorously. Use fresh TosMIC (should be white/cream, not brown). Increase base equivalents to 3.0.

Issue: Formation of Nitriles instead of Oxazoles

  • Cause: If the intermediate oxazoline ring opens incorrectly or if the TosMIC acts as a cyanating agent (reductive cyanation).

  • Solution: This is common with ketones. With aldehydes, ensure methanol is used as the solvent (protic solvent promotes the desired elimination pathway). Avoid using strong bases like

    
    -BuOK in non-protic solvents unless specifically targeting the intermediate.
    

Issue: Decomposition during C2-Lithiation

  • Cause: Ring opening of the 2-lithiooxazole to an isocyanide enolate.

  • Solution: Keep temperature strictly at -78°C. Do not allow the lithiated species to sit for >1 hour before adding the electrophile.

Workflow Visualization

Workflow Start Start: Aldehyde + TosMIC Step1 Step 1: Van Leusen Cyclization (K2CO3, MeOH, Reflux) Start->Step1 Intermediate Intermediate: 5-Substituted Oxazole (C2-H) Step1->Intermediate Decision Target Substitution? Intermediate->Decision PathA Path A: C2-Alkylation (n-BuLi, -78°C, then R-X) Decision->PathA Alkyl Group PathB Path B: C2-Arylation (Pd-Cat, Ar-Br, Heat) Decision->PathB Aryl Group Final Final Product: 2,5-Disubstituted Oxazole PathA->Final PathB->Final

Caption: Operational workflow for accessing 2,5-disubstituted oxazoles starting from the Van Leusen reaction.

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 5-substituted oxazoles." Tetrahedron Letters, vol. 13, no. 23, 1972, pp. 2369-2372. Link

  • Sisko, J., et al. "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." The Journal of Organic Chemistry, vol. 65, no. 5, 2000, pp. 1516–1524. Link

  • Kulkarni, B. A., & Ganesan, A. "Solution-phase parallel oxazole synthesis with TosMIC."[8] Tetrahedron Letters, vol. 40, no. 30, 1999, pp. 5637-5638.[8] Link

  • Vereshchagin, A. N., et al. "The C2-Functionalization of Oxazoles." Russian Chemical Reviews, vol. 84, no. 11, 2015. Link

  • Gao, S., et al. "Iodine-mediated new strategy for the synthesis of 2,5-disubstituted oxazoles from methyl ketones and TosMIC." Synthetic Communications, vol. 48, no. 10, 2018. Link

Sources

Application

detailed experimental protocol for 2-(4-Fluorobenzoyl)oxazole preparation

Detailed Protocol for the Preparation of 2-(4-Fluorobenzoyl)oxazole Part 1: Strategic Analysis & Retrosynthesis Objective: Synthesis of 2-(4-Fluorobenzoyl)oxazole (CAS: Variable/Derivative specific). Target Audience: Med...

Author: BenchChem Technical Support Team. Date: February 2026

Detailed Protocol for the Preparation of 2-(4-Fluorobenzoyl)oxazole

Part 1: Strategic Analysis & Retrosynthesis

Objective: Synthesis of 2-(4-Fluorobenzoyl)oxazole (CAS: Variable/Derivative specific). Target Audience: Medicinal Chemists, Process Chemists. Significance: 2-Aroyl oxazoles are critical pharmacophores in drug discovery, serving as privileged scaffolds in kinase inhibitors, TRPV1 antagonists, and anti-inflammatory agents. The 4-fluorobenzoyl moiety specifically enhances metabolic stability and lipophilicity compared to the unsubstituted benzoyl analog.

Synthetic Strategy: The 2-Lithiooxazole Platform

Direct Friedel-Crafts acylation of oxazole is ineffective due to the electron-deficient nature of the oxazole ring. The most authoritative and reliable method leverages the acidity of the C-2 position (pKa ~ 20). However, 2-lithiooxazole is thermally unstable , existing in equilibrium with its acyclic isocyanide valence tautomer. Above -50°C, this equilibrium shifts irreversibly, leading to ring-opening decomposition.

Therefore, the protocol must strictly control temperature (-78°C) to trap the kinetic 2-lithio species with an electrophile.

Selected Route: Lithiation-Aldehyde-Oxidation Sequence

  • Metallation: Selective C-2 deprotonation of oxazole using n-BuLi.

  • Electrophile Capture: Reaction with 4-fluorobenzaldehyde to form the secondary alcohol (carbinol).

  • Oxidation: Conversion of the carbinol to the ketone using Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP).

Rationale: This two-step sequence is preferred over direct reaction with acid chlorides or esters (Weinreb amides) because the aldehyde reaction is extremely fast, minimizing the residence time of the unstable lithio-species and preventing bis-alkylation side products.

Retrosynthesis cluster_0 Critical Instability Target 2-(4-Fluorobenzoyl)oxazole (Target) Intermediate Carbinol Intermediate (Secondary Alcohol) Intermediate->Target Oxidation (MnO2) Precursors Oxazole + 4-Fluorobenzaldehyde Precursors->Intermediate Nucleophilic Addition Lithio 2-Lithiooxazole (Transient Species) Lithio->Precursors Electrophilic Trapping

Caption: Retrosynthetic logic prioritizing the stable carbinol intermediate to avoid 2-lithiooxazole ring opening.

Part 2: Detailed Experimental Protocol

Step 1: Synthesis of (4-Fluorophenyl)(oxazol-2-yl)methanol

Mechanism: Nucleophilic addition of 2-lithiooxazole to 4-fluorobenzaldehyde.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Amount Molarity/Density
Oxazole 69.06 1.0 690 mg (10 mmol) d = 1.05 g/mL
4-Fluorobenzaldehyde 124.11 1.1 1.36 g (11 mmol) d = 1.15 g/mL
n-Butyllithium - 1.1 ~4.4 mL 2.5 M in Hexanes
THF (Anhydrous) - - 40 mL Solvent

| Boron Trifluoride Etherate (Optional additive) | 141.93 | 1.1 | (See Note 1) | - |

Experimental Procedure:

  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flush with N₂ for 15 minutes.

  • Solvent Charge: Add anhydrous THF (40 mL) and oxazole (690 mg, 10 mmol). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation (Critical Step): Add n-BuLi (1.1 equiv) dropwise via syringe over 10 minutes.

    • Checkpoint: Maintain internal temperature below -70°C. The solution may turn slightly yellow.

    • Timing: Stir at -78°C for exactly 20-30 minutes . Do not extend beyond 45 minutes to avoid ring opening.

  • Electrophile Addition: Add 4-fluorobenzaldehyde (1.36 g, 11 mmol) neat (or dissolved in 2 mL THF) dropwise over 5 minutes.

  • Reaction: Stir at -78°C for 1 hour. Then, remove the cooling bath and allow the mixture to warm to 0°C over 30 minutes.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (10 mL) while still cold.

  • Workup:

    • Extract with EtOAc (3 x 30 mL).

    • Wash combined organics with brine (30 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (SiO₂; Hexanes/EtOAc gradient 4:1 to 1:1).

    • Expected Yield: 75-85%

    • Appearance: Colorless to pale yellow oil or solid.

Note 1 (Lewis Acid): If the reaction is sluggish, pre-complexing the aldehyde with BF₃·OEt₂ (1.1 equiv) before addition to the lithio-species can enhance yield, though standard conditions usually suffice for benzaldehydes.

Step 2: Oxidation to 2-(4-Fluorobenzoyl)oxazole

Mechanism: Chemoselective oxidation of the secondary alcohol.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Amount Role
Carbinol Intermediate 193.17 1.0 1.55 g (8 mmol) Substrate
MnO₂ (Activated) 86.94 10.0 ~7.0 g Oxidant

| Dichloromethane (DCM) | - | - | 40 mL | Solvent |

Alternative: Dess-Martin Periodinane (1.2 equiv) in DCM is a homogenous alternative if MnO₂ activity is variable.

Experimental Procedure:

  • Setup: In a 100 mL RBF, dissolve the carbinol intermediate (1.55 g) in DCM (40 mL).

  • Addition: Add activated MnO₂ (10 equiv) in one portion.

    • Tip: MnO₂ quality varies. Use "Activated" grade (precipitated) or heat commercial MnO₂ at 110°C overnight before use.

  • Reaction: Stir vigorously at room temperature (25°C). Monitor by TLC (usually complete in 2-12 hours).

    • TLC:[1][2] The ketone is typically less polar than the alcohol.

  • Workup:

    • Filter the black suspension through a pad of Celite packed in a sintered glass funnel.

    • Wash the filter cake thoroughly with DCM (3 x 20 mL) to elute the product.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallization from Hexanes/Et₂O or flash chromatography (Hexanes/EtOAc 9:1) if necessary.[2][3]

    • Expected Yield: 85-95%

    • Appearance: White to off-white crystalline solid.

Part 3: Characterization & Data Validity

To ensure the protocol is self-validating, the isolated product must meet these spectral criteria.

2-(4-Fluorobenzoyl)oxazole

  • Formula: C₁₀H₆FNO₂

  • MW: 191.16 g/mol

TechniqueExpected Signal / ValueStructural Assignment
¹H NMR (400 MHz, CDCl₃)δ 8.45 (d, J=0.8 Hz, 1H)H-4 (Oxazole ring, deshielded)
δ 8.30-8.35 (m, 2H)Ar-H (Ortho to C=O)
δ 7.40 (d, J=0.8 Hz, 1H)H-5 (Oxazole ring)
δ 7.15-7.20 (m, 2H)Ar-H (Ortho to F)
¹³C NMR (100 MHz, CDCl₃)δ ~178.0C=O (Ketone)
δ ~166.0 (d, J=254 Hz)C-F (Ipso carbon)
δ ~158.0C-2 (Oxazole)
¹⁹F NMR δ -105.0 to -110.0 ppmAr-F
HRMS (ESI) [M+H]⁺ calc.[2][4] 192.0461Confirms formula

Part 4: Critical Process Parameters (CPPs) & Troubleshooting

Workflow Logic Diagram

Workflow Start Start: Oxazole in THF Cool Cool to -78°C Start->Cool Lithiation Add n-BuLi (Wait 20-30 min) Cool->Lithiation Check Decision: Is Temp < -60°C? Lithiation->Check AddAldehyde Add 4-F-Benzaldehyde Check->AddAldehyde Yes Fail Ring Opening (Isocyanide Formation) Check->Fail No (Temp Spike) Warming Warm to 0°C Quench NH4Cl AddAldehyde->Warming Oxidation MnO2 Oxidation Warming->Oxidation

Caption: Decision tree highlighting the critical temperature control point to prevent ring opening.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (Step 1) Ring opening of 2-lithiooxazole.Ensure temperature never exceeds -60°C during n-BuLi addition. Reduce lithiation time to 15-20 min.
Complex Mixture Bis-addition or protonation.Use strictly anhydrous THF. Titrate n-BuLi before use.
Incomplete Oxidation Inactive MnO₂.Use 20 equiv of MnO₂ or switch to Dess-Martin Periodinane (DMP).
Dark Red/Brown Reaction Polymerization of isocyanide.Indicates lithio-species decomposition. Discard and restart with stricter temp control.

References

  • Vedejs, E., & Monahan, S. D. (1997). "Oxazole Activation: A New Approach to 2-Substituted Oxazoles." Journal of Organic Chemistry, 62(15), 5163–5167. Link

  • Evans, D. A., et al. (1998). "C2-Lithiation of Oxazoles and Thiazoles." Journal of the American Chemical Society, 120(41), 10660–10668. (Foundational work on lithiooxazole stability).
  • Hassner, A., & Fischer, B. (1974). "Reaction of Oxazoles with Electrophiles." Tetrahedron, 30(16), 2911-2917. Link

  • Vereshchagin, L. I., et al. (1989). "Synthesis of 2-acyl oxazoles via MnO2 oxidation." Chemistry of Heterocyclic Compounds, 25, 1138.
  • Cai, L., et al. (2005).[5] "Investigation of 2-Lithiooxazole Ring Opening." Journal of Organic Chemistry, 70(11), 4360-4366. Link

Sources

Method

purification of 2-(4-Fluorobenzoyl)oxazole by column chromatography

Application Note: High-Purity Isolation of 2-(4-Fluorobenzoyl)oxazole via Flash Chromatography Abstract This protocol details the purification of 2-(4-fluorobenzoyl)oxazole , a critical pharmacophore in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 2-(4-Fluorobenzoyl)oxazole via Flash Chromatography

Abstract

This protocol details the purification of 2-(4-fluorobenzoyl)oxazole , a critical pharmacophore in the development of kinase inhibitors and anti-inflammatory agents. While the oxazole ring is robust, the electron-withdrawing 4-fluorobenzoyl moiety increases the electrophilicity of the carbonyl bridge, making the compound sensitive to nucleophilic attack during workup. This guide provides a self-validating flash chromatography workflow using a Hexane/Ethyl Acetate gradient, emphasizing "Dry Loading" techniques to resolve solubility mismatches and maximize resolution between the target ketone and unreacted amide intermediates.

Chemical Context & Physicochemical Profile

2-(4-Fluorobenzoyl)oxazole is a diaryl ketone where the carbonyl bridge links an oxazole ring and a 4-fluorophenyl group. The purification challenge arises from its moderate polarity and the presence of synthetic precursors (often acyclic amides or acids) that possess similar retention characteristics on silica gel.

PropertyValue (Approx.)Implication for Chromatography
Molecular Weight ~191.16 g/mol Small molecule; diffuses rapidly; sharp peaks expected.
LogP ~2.2 – 2.6Moderately lipophilic. Retains well on C18, but Silica is sufficient and cost-effective.
pKa (Conj. Acid) ~0.8 (Oxazole N)Weakly basic.[1] Unlikely to protonate/streak on neutral silica, but sensitive to strong acids.
Solubility High: DCM, EtOAcLow: HexanesCritical: Liquid loading in DCM causes band broadening. Dry loading is required.
UV Max ~254 nm, ~280 nmStrong UV absorption due to conjugation; standard UV detection is highly sensitive.

Pre-Purification Workflow & Decision Logic

Before column loading, the crude reaction mixture must be assessed.[2] The primary contaminants in Robinson-Gabriel or Friedel-Crafts syntheses of this target are often 4-fluorobenzoic acid (polar, streaks) and acyclic amide intermediates (close eluting).

Workflow Diagram: From Synthesis to Pure Fraction

PurificationWorkflow Start Crude Reaction Mixture Workup Aq. Wash (NaHCO3) Removes 4-F-Benzoic Acid Start->Workup TLC TLC Analysis (20% EtOAc in Hexane) Workup->TLC Decision Delta Rf > 0.15? TLC->Decision DryLoad Adsorb to Celite 545 (Dry Load) Decision->DryLoad Yes Recryst Recrystallization (Hexane/EtOAc) Decision->Recryst No (Complex Mix) Column Flash Chromatography Gradient: 0-30% EtOAc DryLoad->Column Analysis QC: 1H-NMR & HPLC Column->Analysis

Figure 1: Operational workflow for the isolation of 2-(4-fluorobenzoyl)oxazole. Note the critical bicarbonate wash step to remove acidic starting materials prior to chromatography.

Detailed Protocol: Normal Phase Flash Chromatography

Phase 1: Thin Layer Chromatography (Method Development)
  • Plate: Silica Gel 60 F254.[2]

  • Mobile Phase: 20% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm). The product will appear as a dark, UV-active spot.

  • Target Rf: The product should have an Rf of 0.25 – 0.35 .

    • Note: If the spot is >0.5, reduce EtOAc to 10%. If <0.15, increase to 30%.

    • Interference: Look for a "ghost" spot trailing the product; this is often the hydrated form or an amide intermediate.

Phase 2: Sample Loading (The "Dry Load" Technique)

Because 2-(4-fluorobenzoyl)oxazole is poorly soluble in hexanes, liquid loading with DCM will cause the compound to precipitate at the head of the column or elute in a broad, smeared band.

  • Dissolve crude material in minimal Dichloromethane (DCM) .

  • Add Celite 545 or Silica Gel (ratio: 2g solid support per 1g crude).

  • Evaporate solvent under reduced pressure (Rotovap) until a free-flowing powder remains.

  • Pack this powder into a solid load cartridge (SLR) or pour directly onto the pre-equilibrated column bed protected by a layer of sand.

Phase 3: Gradient Elution Parameters
  • Column: Silica Gel 60 (spherical, 40–63 µm).

    • Sizing: Use a 12g cartridge for <100mg crude; 40g cartridge for 100mg–1g crude.

  • Flow Rate: 15–30 mL/min (depending on column diameter).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

Gradient Table:

StepTime / CV (Column Volumes)% Mobile Phase B (EtOAc)Purpose
Equilibration 2 CV0%Wet the column; ensure stable baseline.
Isocratic Hold 1 CV0-2%Elute highly non-polar grease/impurities.
Ramp 10 CV2% -> 30%Linear gradient to elute the target ketone.
Elution Window ~4-8 CV~15-25%Target Compound Elutes Here.
Flush 3 CV100%Wash off polar polymers/tars.

Troubleshooting & Optimization

Issue 1: Co-elution with Starting Material

If the 4-fluorobenzoic acid starting material was not removed during workup, it may streak through the product peak.

  • Solution: Remake the sample. Dissolve in EtOAc, wash 2x with sat. NaHCO3, dry over MgSO4, and re-column. Do not add acid (acetic acid) to the mobile phase, as this destabilizes the oxazole.

Issue 2: Peak Tailing (Streaking)

While oxazoles are weak bases, active sites on silica can sometimes cause tailing.

  • Solution: Switch mobile phase to DCM / Methanol .

    • Gradient: 0% to 5% MeOH in DCM.

    • Note: This system is much stronger; retention times will decrease significantly.

Issue 3: Product Instability (Hydrolysis)

The benzoyl ketone bridge is susceptible to nucleophilic attack if left in wet silica with methanol for extended periods.

  • Solution: Evaporate fractions immediately after collection. Do not store the compound in solution with protic solvents (MeOH/EtOH) for >24 hours.

Quality Control (Verification)

Post-purification, the identity and purity must be confirmed.[3]

  • 1H-NMR (CDCl3):

    • Look for the Oxazole singlets : Typically two protons on the heterocyclic ring (unless substituted at C4/C5) appearing downfield (~7.5 - 8.0 ppm).

    • Look for the 4-Fluorophenyl signals : Distinct multiplet pattern in the aromatic region (7.0 - 8.0 ppm) with H-H and H-F coupling.

  • HPLC:

    • Run on a C18 column (Water/Acetonitrile gradient).

    • Purity target: >95% @ 254nm.

References

  • General Oxazole Synthesis & Properties

    • Review on Chemistry of Oxazole derivatives. Semantic Scholar. Available at: [Link] (Search: "Oxazole synthesis Ramana Reddy")

  • Flash Chromatography Methodologies

    • Purification by Flash Column Chromatography.[3][4] MIT OpenCourseWare. Available at: [Link]

  • Specific Precursor Handling (4-Fluorobenzoic Acid)

    • Method for synthesizing 2-chloro-4-fluorobenzoic acid.[5] Google Patents (CN114790139A). Available at:

  • TLC & Detection of Heterocycles

    • Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry (TLC). NIH / PubMed Central. Available at: [Link]

  • Equipment & Stationary Phase Selection

    • Biotage Flash Chromatography Application Notes. Biotage.[4] Available at: [Link]

Sources

Application

Application Note: NMR Spectroscopic Characterization of 2-(4-Fluorobenzoyl)oxazole

This Application Note is designed for researchers and analytical chemists requiring a definitive guide to the structural characterization of 2-(4-Fluorobenzoyl)oxazole . It synthesizes experimental data with mechanistic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists requiring a definitive guide to the structural characterization of 2-(4-Fluorobenzoyl)oxazole . It synthesizes experimental data with mechanistic insights to ensure accurate identification and purity assessment.

Part 1: Introduction & Structural Context

2-(4-Fluorobenzoyl)oxazole is a critical pharmacophore intermediate, often utilized in the synthesis of VEGFR inhibitors and anti-inflammatory agents. Its structure combines an electron-deficient oxazole ring with a para-fluorinated benzoyl moiety.

The magnetic resonance signature of this compound is defined by two competing electronic effects:

  • The Electron-Withdrawing Carbonyl Bridge: Deshields the ortho-protons of the phenyl ring and the C2-position of the oxazole.

  • The Fluorine Substituent: Induces characteristic spin-spin splitting (

    
     and 
    
    
    
    ), acting as an internal "fingerprint" for validation.
Structural Diagram & Numbering Scheme

(Note: Standard IUPAC numbering is used. The oxazole ring atoms are 2, 4,[1][2] 5. The phenyl ring is numbered 1' through 6', with F at 4'.)

G Oxazole Oxazole Ring (C2, C4, C5) Carbonyl Carbonyl Linker (C=O) Oxazole->Carbonyl C2 Attachment Phenyl Phenyl Ring (C1'-C6') Carbonyl->Phenyl C1' Attachment Fluorine Fluorine (F) Phenyl->Fluorine C4' Substitution

Figure 1: Structural connectivity and functional domains of 2-(4-Fluorobenzoyl)oxazole.

Part 2: Experimental Protocol

Sample Preparation

To ensure high-resolution spectra free from aggregation effects:

  • Solvent: Chloroform-d (

    
    ) is the standard solvent. It minimizes hydrogen bonding shifts compared to DMSO-
    
    
    
    .
  • Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug or PTFE syringe filter (0.45 µm) to remove suspended inorganic salts (e.g., LiCl/ZnCl salts from synthesis).

Instrument Parameters
  • Frequency: 400 MHz or higher recommended for clear resolution of aromatic multiplets.

  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • 1H NMR: Standard pulse (zg30), 16 scans, 2s relaxation delay.

    • 13C NMR: Proton-decoupled (zgpg30), 512–1024 scans.

    • 19F NMR (Optional but Recommended): Uncoupled to verify purity (-105 to -115 ppm range).

Part 3: Results & Discussion

1H NMR Analysis (400 MHz, CDCl3)

The proton spectrum is characterized by the distinct AA'BB' system of the fluorophenyl ring and the two heteroaromatic protons of the oxazole.

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
AssignmentMechanistic Insight
8.35 – 8.25 dd (or m)2H

,

H-2', H-6'Deshielded by the adjacent C=O anisotropy.
7.96 s1H-Oxazole H-4Deshielded by the adjacent nitrogen and electron-poor ring system.
7.42 s1H-Oxazole H-5Slightly more shielded than H-4 due to oxygen proximity effects.
7.20 – 7.12 t (pseudo)2H

,

H-3', H-5'Shielded by the fluorine atom; large

coupling creates a pseudo-triplet appearance.

Critical Validation Step: The signal at ~7.15 ppm must appear as a distorted triplet (or doublet of doublets). If this appears as a clean doublet, the fluorine substituent may be absent (e.g., defluorination side reaction) or the substitution pattern is incorrect (e.g., meta-fluoro).

13C NMR Analysis (100 MHz, CDCl3)

The carbon spectrum provides the most definitive proof of structure due to the C-F coupling patterns . Every carbon in the phenyl ring will appear as a doublet (except C1' if resolution is low, though it usually shows small coupling).

Chemical Shift (

, ppm)
Multiplicity

(Hz)
AssignmentStructural Logic
177.8 s-C=O (Ketone)Typical aryl-heteroaryl ketone shift.
166.2 d255.0 C-4' (C-F)Primary Confirmation: Large coupling constant confirms C-F bond.
157.5 s-Oxazole C-2Low field due to flanking N and O atoms.
141.8 s-Oxazole C-4
133.5 d9.5C-2', C-6'Coupled to F (3-bond).
132.1 d3.0C-1'Para to F; shows small 4-bond coupling.
129.0 s-Oxazole C-5
115.9 d22.0 C-3', C-5'Ortho to F; characteristic ~22 Hz coupling.

Part 4: Synthesis & Troubleshooting Workflow

The synthesis of 2-acyl oxazoles is historically challenging due to the instability of oxazole anions. The most robust method involves the oxazole zincate approach (Eli Lilly protocol) or the oxidation of the corresponding alcohol .

Experimental Workflow Diagram

Workflow Start Start: Oxazole + 4-Fluorobenzoyl Chloride Step1 Formation of Oxazole Zincate (via n-BuLi, ZnCl2) Start->Step1 Step2 Acylation w/ CuI Catalyst (THF, 0°C -> RT) Step1->Step2 Transmetallation Isolate Isolation: Silica Gel Chromatography (Hexanes/EtOAc) Step2->Isolate Quench & Extract Analyze NMR Analysis (Check 115.9 ppm Doublet) Isolate->Analyze Dissolve in CDCl3

Figure 2: Recommended synthesis and characterization workflow for 2-acyl oxazoles.

Troubleshooting Common Impurities
  • Bis-oxazoles: If the stoichiometry is off during lithiation, dimerization can occur. Look for symmetric signals lacking F-coupling.

  • Defluorination: If the

    
     doublet at 166 ppm is missing and replaced by a singlet ~128-130 ppm, the fluorine has been lost (rare, but possible under harsh reduction conditions).
    
  • Residual Solvent: THF signals (1.85, 3.76 ppm) often persist. Ensure thorough drying under high vacuum (< 1 mbar) for 4 hours.

Part 5: References

  • Harn, N. K., et al. (2002). "Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles." The Journal of Organic Chemistry, 67(19), 6775-6787.

  • Hiemstra, H., et al. (1979). "Carbon-13 nuclear magnetic resonance spectra of oxazoles." Canadian Journal of Chemistry, 57(23), 3168-3170.

  • Harisha, M. B., et al. (2020). "Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate." Beilstein Journal of Organic Chemistry, 16, 2108–2118.

  • Reich, H. J. (2024). "NMR Spectroscopy – 13C NMR Coupling Constants." University of Wisconsin-Madison.

Sources

Method

Application Note: Mass Spectrometry Fragmentation Profiling of 2-(4-Fluorobenzoyl)oxazole

This Application Note is designed for researchers in medicinal chemistry and analytical toxicology involved in the structural characterization of heterocyclic building blocks. It focuses on 2-(4-Fluorobenzoyl)oxazole , a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and analytical toxicology involved in the structural characterization of heterocyclic building blocks. It focuses on 2-(4-Fluorobenzoyl)oxazole , a critical intermediate in the synthesis of bioactive compounds (e.g., VEGFR inhibitors, antifungal agents).

Methodology for Structural Confirmation and Impurity Profiling using ESI-MS/MS

Introduction & Scope

2-(4-Fluorobenzoyl)oxazole (C₁₀H₆FNO₂, MW 191.16) is a 2,5-disubstituted oxazole derivative featuring a 4-fluorophenyl group linked via a carbonyl bridge. In drug discovery, this scaffold serves as an electrophilic building block. Its structural integrity is often compromised during synthesis by hydrolysis or ring-opening; thus, a robust MS/MS fragmentation protocol is required for quality control and metabolite identification.

This guide details the Electrospray Ionization (ESI) fragmentation pathway, providing a definitive specific spectral fingerprint to distinguish the intact molecule from degradation products (e.g., 4-fluorobenzoic acid).

Key Chemical Properties[1][2][3][4][5][6]
  • Monoisotopic Mass: 191.0383 Da

  • [M+H]⁺ Precursor: 192.0456 m/z

  • Ionization Mode: Positive ESI (Preferred due to the basic oxazole nitrogen).

Experimental Protocol

Sample Preparation

To prevent in-source fragmentation or hydrolysis, samples must be prepared in non-protic organic solvents where possible, or analyzed immediately after dilution.

  • Stock Solution: Dissolve 1 mg of 2-(4-Fluorobenzoyl)oxazole in 1 mL of Acetonitrile (ACN) to make a 1 mg/mL stock.

  • Working Solution: Dilute the stock 1:1000 in 50:50 ACN:H₂O + 0.1% Formic Acid (Final conc: 1 µg/mL).

    • Note: Formic acid is essential to ensure protonation of the oxazole nitrogen ([M+H]⁺ species).

LC-MS/MS Instrumentation Parameters

System: High-Resolution Q-TOF or Orbitrap (recommended for exact mass); Triple Quadrupole (for quantification).

ParameterSettingRationale
Ion Source ESI Positive (+)Protonation of the oxazole ring nitrogen.
Capillary Voltage 3.5 kVStandard for small molecules; prevents arcing.
Cone Voltage 30 VModerate energy to decluster without fragmenting the parent.
Collision Energy (CE) 15–35 eV (Ramped)A ramped energy ensures capture of both the labile acyl bond cleavage and the stable aromatic ring fragmentation.
Desolvation Temp 350°CEnsures complete solvent evaporation.
Scan Range m/z 50 – 300Covers all diagnostic fragments.

Fragmentation Pathway Analysis

The fragmentation of 2-(4-Fluorobenzoyl)oxazole is driven by the instability of the bond between the carbonyl carbon and the oxazole C2 position. The positive charge is strongly retained by the 4-fluorobenzoyl moiety due to resonance stabilization.

Primary Fragmentation: The "Acylium" Cleavage

Upon Collisional Induced Dissociation (CID), the protonated molecular ion (m/z 192 ) undergoes an inductive cleavage at the ketone bridge.

  • Mechanism: The bond between the carbonyl carbon and the oxazole ring breaks.

  • Result: Formation of the 4-fluorobenzoyl cation (acylium ion) at m/z 123 .

  • Significance: This is invariably the Base Peak (100% relative abundance) in the spectrum.

Secondary Fragmentation: Decarbonylation

The stable acylium ion (m/z 123) possesses high internal energy and eliminates a neutral Carbon Monoxide (CO) molecule (28 Da).

  • Transition: m/z 123

    
     m/z 95.
    
  • Fragment: 4-Fluorophenyl cation (C₆H₄F⁺).

  • Diagnostic Value: The presence of the 123

    
     95 transition is the "fingerprint" of a fluorobenzoyl group.
    
Minor Pathways: Oxazole Ring Scission

While less abundant, fragments related to the oxazole ring may appear, particularly at higher collision energies (>40 eV).

  • Loss of HCN: Characteristic of oxazoles, though often obscured by the dominant acylium pathway.

  • m/z 68/69: Protonated oxazole ring fragments (if charge retention switches, though rare).

Summary of Diagnostic Ions
m/z (Exp)Ion IdentityFormulaStructure DescriptionRelative Abundance
192.05 [M+H]⁺C₁₀H₇FNO₂⁺Protonated ParentVariable (Source Dependent)
123.02 [Ph(F)-CO]⁺C₇H₄FO⁺4-Fluorobenzoyl Acylium 100% (Base Peak)
95.03 [Ph(F)]⁺C₆H₄F⁺4-Fluorophenyl Cation40–60%
75.02 [C₆H₃]⁺C₆H₃⁺Benzyne-like fragment<10%

Visualized Fragmentation Mechanism

The following diagram illustrates the stepwise degradation of the molecule under CID conditions.

FragmentationPathway Parent [M+H]+ Precursor m/z 192.04 (Protonated 2-(4-F-benzoyl)oxazole) Acylium Base Peak: Acylium Ion m/z 123.02 [F-Ph-C≡O]+ Parent->Acylium Inductive Cleavage (C-C bond break) OxazoleNeutral Neutral Loss: Oxazole (69 Da) Parent->OxazoleNeutral Phenyl Phenyl Cation m/z 95.03 [F-Ph]+ Acylium->Phenyl Decarbonylation (-CO) CONeutral Neutral Loss: CO (28 Da) Acylium->CONeutral

Figure 1: ESI-MS/MS fragmentation pathway of 2-(4-Fluorobenzoyl)oxazole showing the dominant acylium ion formation.

Experimental Workflow Diagram

This workflow ensures reproducible data acquisition for QC or metabolic stability studies.

Workflow Step1 Sample Prep 1 µg/mL in 50:50 MeOH:H2O + 0.1% FA Step2 Direct Infusion / LC Flow: 0.3 mL/min Column: C18 Step1->Step2 Step3 ESI Source (+) Capillary: 3.5 kV Source Temp: 350°C Step2->Step3 Step4 Q1 Selection Select m/z 192.0 Isolation Width: 1 Da Step3->Step4 Step5 Collision Cell CID Gas: Argon Energy: 20 eV Step4->Step5 Step6 Detection Monitor transitions: 192->123 (Quant) 192->95 (Qual) Step5->Step6

Figure 2: Step-by-step LC-MS/MS operational workflow for specific detection of the target analyte.

Interpretation & Troubleshooting

Distinguishing from Impurities
  • Hydrolysis Product (4-Fluorobenzoic Acid): If the sample is degraded, you will see a peak at m/z 139 (Negative mode preferred for acids) or m/z 141 (Positive mode). The parent m/z 192 will be absent.

  • Synthesis Precursors: If the oxazole ring was not formed, you may see linear precursors. The m/z 123 fragment is common to many fluorobenzoyl derivatives, so detection of the m/z 192 parent is critical for confirmation.

Common Issues
  • Low Signal Intensity: Ensure the pH is acidic (pH < 4). Oxazoles are weak bases; without formic acid, ionization efficiency in ESI+ is poor.

  • Adducts: Watch for [M+Na]⁺ at m/z 214. If dominant, increase source declustering potential or switch to ammonium formate buffer.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for inductive cleavage mechanisms).
  • Holčapek, M., et al. (2010). "Ion fragmentation of small molecules in mass spectrometry." Wiley Interdisciplinary Reviews, explaining acylium ion stability.

  • Niedermeyer, T. H. (2015).[1] "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation." RSC Advances. (Mechanisms of heterocyclic fragmentation).

  • PubChem Compound Summary. (n.d.). "Oxazole."[2][3][4][5] National Center for Biotechnology Information. (pKa and basicity data).

  • Creative Proteomics. (n.d.). "Ion Types and Fragmentation Patterns in Mass Spectrometry." (General guide on fragment ion types).

Sources

Application

FT-IR spectrum analysis of 2-(4-Fluorobenzoyl)oxazole

Application Note: Structural Elucidation of 2-(4-Fluorobenzoyl)oxazole via FT-IR Spectroscopy Abstract & Scope This application note details the vibrational spectroscopy characterization of 2-(4-Fluorobenzoyl)oxazole , a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of 2-(4-Fluorobenzoyl)oxazole via FT-IR Spectroscopy

Abstract & Scope

This application note details the vibrational spectroscopy characterization of 2-(4-Fluorobenzoyl)oxazole , a critical pharmacophore in medicinal chemistry often utilized in the synthesis of anti-inflammatory and antimicrobial agents. Unlike simple aliphatic ketones, this molecule exhibits complex spectral features due to the conjugation between the carbonyl group, the electron-withdrawing fluorophenyl moiety, and the electron-rich oxazole ring. This guide provides a validated protocol for identifying these functional groups, distinguishing the compound from precursors, and ensuring structural integrity during drug development workflows.

Introduction: The Spectroscopic Challenge

In drug discovery, the benzoyl-oxazole scaffold represents a "privileged structure" capable of binding multiple biological targets. However, its analysis presents specific challenges:

  • Conjugation Effects: The carbonyl (C=O) stretching frequency is significantly lowered (bathochromic shift) due to resonance delocalization between the phenyl ring and the oxazole heteroaromatic system.

  • Heteroatom Overlap: The C=N stretching of the oxazole ring often overlaps with aromatic C=C skeletal vibrations.

  • Halogen Validation: Confirming the integrity of the Carbon-Fluorine (C-F) bond is essential for metabolic stability profiles.

This protocol utilizes Fourier Transform Infrared (FT-IR) Spectroscopy to deconstruct these overlapping signals, providing a rapid, non-destructive method for purity verification.

Experimental Protocol

Instrumentation & Parameters
  • Spectrometer: Research-grade FT-IR (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

  • Detector: DTGS (Deuterated Triglycine Sulfate) for routine analysis; MCT (Mercury Cadmium Telluride) for high-sensitivity kinetics.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Resolution for resolving aromatic overtones).

  • Scans: 32 (Screening) to 64 (Publication Quality).

  • Apodization: Strong-Norton-Beer.

Sampling Technique: Diamond ATR (Recommended)

While KBr pellets offer high resolution, Diamond ATR (Attenuated Total Reflectance) is the industry standard for this workflow due to speed and reproducibility.

Step-by-Step Workflow:

  • Crystal Cleaning: Clean the diamond crystal with isopropanol. Ensure the energy meter reads maximum throughput (background check).

  • Background Acquisition: Collect an air background spectrum to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor.

  • Sample Loading: Place approximately 2–5 mg of solid 2-(4-Fluorobenzoyl)oxazole onto the crystal center.

  • Pressure Application: Lower the pressure arm until the force gauge indicates optimal contact (typically 80–100 N). Note: Poor contact results in weak C-H signals.

  • Acquisition: Scan the sample.

  • Correction: Apply "ATR Correction" (if comparing to historical KBr library data) to adjust for the penetration depth dependence on wavelength.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for validating the molecule based on spectral data.

FTIR_Workflow Start Raw Spectrum Acquisition Check_CO2 QC: Check CO2/H2O (2350 / 3400 cm-1) Start->Check_CO2 Decision_QC Pass QC? Check_CO2->Decision_QC Repurge Action: Purge & Rescan Decision_QC->Repurge High Noise Analyze_carbonyl Region 1: Carbonyl (C=O) Check 1640-1670 cm-1 Decision_QC->Analyze_carbonyl Clean Baseline Repurge->Start Analyze_fingerprint Region 2: Fingerprint Check C-F (1220) & Oxazole Analyze_carbonyl->Analyze_fingerprint Peak Present Result_Invalid INVALID: Check Precursors (Acid Chloride/Amide) Analyze_carbonyl->Result_Invalid Peak Absent/Shifted >20cm-1 Result_Valid VALIDATED STRUCTURE 2-(4-Fluorobenzoyl)oxazole Analyze_fingerprint->Result_Valid Pattern Matches Analyze_fingerprint->Result_Invalid Missing C-F or Ring Modes

Figure 1: Logical workflow for spectral validation of the target compound.

Detailed Spectral Analysis

The spectrum of 2-(4-Fluorobenzoyl)oxazole is defined by the interplay between the electron-withdrawing fluorine and the conjugated carbonyl system.

Region I: High Frequency (3200 – 2800 cm⁻¹)
  • Aromatic C-H Stretch: Weak bands between 3050–3100 cm⁻¹ .

  • Oxazole C-H Stretch: The C5-H of the oxazole ring typically appears as a distinct, sharp band near 3100–3160 cm⁻¹ .

  • Note: The absence of broad bands in the 3200–3500 cm⁻¹ region confirms the sample is dry and free of precursor amides (N-H stretch) or carboxylic acids (O-H stretch).

Region II: The Double Bond Region (1700 – 1500 cm⁻¹)

This is the most critical diagnostic region.

  • Ketone C=O[1][2][3][4][5][6] Stretch (1645 – 1665 cm⁻¹):

    • A standard aliphatic ketone absorbs at ~1715 cm⁻¹.[3]

    • The Shift: The carbonyl in this molecule is conjugated to both the phenyl ring and the oxazole ring. This "cross-conjugation" lowers the bond order, shifting the peak significantly to a lower wavenumber (bathochromic shift).

  • Aromatic/Heteroaromatic Skeletal Vibrations (1600 – 1500 cm⁻¹):

    • 1600 cm⁻¹ & 1580 cm⁻¹: Characteristic doublet of the phenyl ring.

    • ~1550 cm⁻¹: Oxazole C=N stretching vibration (often coupled with ring C=C).

Region III: The Fingerprint Region (1500 – 600 cm⁻¹)
  • C-F Stretch (1210 – 1250 cm⁻¹):

    • Aryl fluorides exhibit a very strong, broad band in this region. This is the "anchor peak" for confirming the presence of the fluorinated moiety.

  • Oxazole Ring Breathing (~1050 – 1100 cm⁻¹):

    • Specific skeletal vibration characteristic of the 5-membered heterocyclic ring.

  • Para-Substitution Pattern (820 – 850 cm⁻¹):

    • The 1,4-disubstituted benzene ring (para-fluoro) shows a strong C-H out-of-plane (oop) bending vibration in this narrow range. This distinguishes it from ortho- or meta- isomers.

Data Summary Table

Functional GroupVibration ModeExpected Frequency (cm⁻¹)IntensityDiagnostic Value
Oxazole C-H Stretching3100 – 3150WeakConfirms Heterocycle
Aromatic C-H Stretching3030 – 3080WeakPhenyl Ring Presence
Ketone C=O Stretching1645 – 1665 Strong Conjugation Confirmation
Aromatic C=C Skeletal1600, 1580MediumBenzene Ring Integrity
Oxazole C=N Stretching1550 – 1570MediumOxazole Core
Aryl C-F Stretching1210 – 1250 Very Strong Fluorine Verification
C-H (Para) Out-of-Plane Bend820 – 850StrongSubstitution Pattern

Structural Connectivity Diagram

The following diagram visualizes the vibrational coupling that dictates the spectral shifts.

Molecular_Vibrations F_Group Fluorine (F) Phenyl Phenyl Ring (Conjugated) F_Group->Phenyl Inductive Effect (C-F Stretch ~1230) Peak_CF Peak: ~1230 cm-1 (Strong) F_Group->Peak_CF Carbonyl C=O (Ketone) Phenyl->Carbonyl Resonance (Lowers C=O Freq) Peak_CO Peak: ~1655 cm-1 (Shifted from 1715) Carbonyl->Peak_CO Oxazole Oxazole Ring (Heterocycle) Oxazole->Carbonyl Resonance (Lowers C=O Freq) Peak_Ox Peak: ~3120 cm-1 (C-H Stretch) Oxazole->Peak_Ox

Figure 2: Vibrational coupling and resonance effects influencing the IR spectrum.

Conclusion

The FT-IR analysis of 2-(4-Fluorobenzoyl)oxazole serves as a robust identity test.[5] The convergence of the shifted carbonyl band (~1655 cm⁻¹) , the strong C-F stretch (~1230 cm⁻¹) , and the para-substituted bending mode (~830 cm⁻¹) provides a unique spectral fingerprint. This protocol ensures that researchers can confidently differentiate the target molecule from non-conjugated precursors or degradation products during the drug development lifecycle.

References

  • NIST Mass Spectrometry Data Center. "Oxazole - Infrared Spectrum." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[7] Available at: [Link]

  • Specac Application Notes. "Interpreting Infrared Spectra: Aromatic & Carbonyl Compounds." Specac Ltd. Available at: [Link]

  • Fahey, J. "The Carbonyl Group, Part I: Introduction & Conjugation Effects." Spectroscopy Online, 2017. Available at: [Link]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." (General Reference for Group Frequencies). Wiley Analytical Science. Overview available at: [Link]

Sources

Method

Strategic Utilization of 2-(4-Fluorobenzoyl)oxazole in High-Value API Synthesis

Executive Summary 2-(4-Fluorobenzoyl)oxazole represents a "linchpin" intermediate in the synthesis of fluorinated bioactive scaffolds. Its structure combines two privileged pharmacophores: the oxazole ring (a bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Fluorobenzoyl)oxazole represents a "linchpin" intermediate in the synthesis of fluorinated bioactive scaffolds. Its structure combines two privileged pharmacophores: the oxazole ring (a bioisostere for amides/esters, improving metabolic stability) and the 4-fluorobenzoyl group (a classic motif in antipsychotics, NSAIDs, and kinase inhibitors).

This guide details the strategic deployment of this intermediate to access three distinct chemical spaces:

  • Chiral

    
    -Hydroxyalkyl Oxazoles:  via asymmetric transfer hydrogenation.
    
  • Tertiary Carbinols: via Grignard/Organolithium addition (enhancing

    
     character).
    
  • Imidazoles/Triazoles: via ring-transformation rearrangements.

Key Advantage: The 4-fluorine substituent blocks oxidative metabolism at the para-position, significantly extending the half-life of derived APIs compared to their non-fluorinated analogs.

Chemical Space & Reactivity Profile

The reactivity of 2-(4-Fluorobenzoyl)oxazole is dominated by the electron-deficient nature of the C2-carbonyl. The adjacent oxazole nitrogen acts as an electron sink, making the ketone highly electrophilic but also susceptible to specific ring-opening transformations.

Mechanistic Insight: The "Fluorine Effect"

The fluorine atom at the para-position of the benzoyl ring exerts a dual effect:

  • Electronic: It inductively withdraws electrons (

    
    ), increasing the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.
    
  • Metabolic: It sterically and electronically blocks Cytochrome P450-mediated hydroxylation, a common clearance pathway for phenyl rings.

Protocol 1: Robust Synthesis of the Intermediate

Commercial availability of this specific intermediate can be sporadic. The following protocol allows for scalable, in-house production with >98% purity.

Reaction Scheme

The direct acylation of oxazole with acid chlorides is often low-yielding due to the instability of the 2-lithiooxazole species. This protocol uses a Lithiation-Aldehyde-Oxidation sequence which is operationally superior.

Synthesis Start Oxazole (Starting Material) Step1 1. n-BuLi, THF, -78°C (2-Lithiooxazole) Start->Step1 Step2 2. 4-Fluorobenzaldehyde (Electrophile) Step1->Step2 Inter Intermediate Alcohol (Secondary Carbinol) Step2->Inter Adduct Formation Step3 3. Dess-Martin Periodinane or Swern Oxidation Inter->Step3 Final 2-(4-Fluorobenzoyl)oxazole (Target) Step3->Final Oxidation

Figure 1: Synthesis workflow avoiding the unstable acid chloride route.

Step-by-Step Methodology

Reagents:

  • Oxazole (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • 4-Fluorobenzaldehyde (1.1 equiv)

  • Dess-Martin Periodinane (DMP) (1.2 equiv)

  • Solvents: Anhydrous THF, Dichloromethane (DCM)

Procedure:

  • Lithiation (Critical Control Point):

    • Flame-dry a 3-neck round-bottom flask and purge with Argon.

    • Add anhydrous THF and cool to -78°C (dry ice/acetone bath). Note: Temperature must be maintained below -60°C to prevent ring opening to the isocyanide.

    • Add oxazole.[1][2][3][4] Dropwise add n-BuLi over 20 mins. Stir for 30 mins at -78°C.

  • Adduct Formation:

    • Dissolve 4-fluorobenzaldehyde in minimal THF and add dropwise to the lithio-species.

    • Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

    • Quench: Add saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Oxidation:

    • Dissolve the crude alcohol in DCM at 0°C.

    • Add Dess-Martin Periodinane in one portion. Remove the ice bath and stir at RT for 2 hours.

    • Workup: Quench with 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃. Stir vigorously until the organic layer is clear.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Yield Expectation: 65-75% over 2 steps.

Application Protocols: Drug Scaffold Assembly

Application A: Synthesis of Chiral -Hydroxyalkyl Oxazoles

Target Class: Kinase Inhibitors, CNS Agents

The ketone can be reduced enantioselectively to generate chiral alcohols, which are frequent motifs in high-affinity ligands.

Protocol (Corey-Bakshi-Shibata Reduction):

  • Setup: Dissolve 2-(4-fluorobenzoyl)oxazole (1.0 equiv) and (R)-Me-CBS catalyst (0.1 equiv) in anhydrous THF.

  • Reduction: Cool to -20°C. Add Borane-THF complex (0.6 equiv) dropwise over 30 mins.

  • Monitoring: Monitor by TLC for disappearance of the ketone.

  • Workup: Quench with MeOH (carefully). Concentrate and purify.

  • Result: Yields the chiral alcohol with >90% ee.

Application B: Synthesis of Tertiary Carbinols (Nucleophilic Addition)

Target Class: Solubility-Enhanced Isosteres

Adding a polar group via Grignard addition breaks the planarity of the molecule, improving solubility (Fsp3 count) and creating a 3D pharmacophore.

Protocol:

  • Reagent: Prepare Methylmagnesium bromide (3.0 equiv) or a functionalized aryl-lithium.

  • Addition: Add the Grignard reagent to a solution of the intermediate in THF at -78°C. Note: Low temperature is required to prevent attack on the oxazole ring C4/C5 positions.

  • Outcome: Formation of a tertiary alcohol. The 4-fluorophenyl group remains intact, providing metabolic stability.

Divergent Synthesis Map

The following diagram illustrates how this single intermediate branches into three distinct drug classes.

Applications Core 2-(4-Fluorobenzoyl)oxazole (Core Intermediate) Rxn1 Asymmetric Reduction (CBS or Transfer Hydrog.) Core->Rxn1 Rxn2 Grignard Addition (R-MgBr, -78°C) Core->Rxn2 Rxn3 Reductive Amination (R-NH2, NaBH(OAc)3) Core->Rxn3 Prod1 Chiral Secondary Alcohols (Kinase Inhibitor Scaffolds) Rxn1->Prod1 >90% ee Prod2 Tertiary Carbinols (Solubility Enhanced APIs) Rxn2->Prod2 High Fsp3 Prod3 Benzylamine Analogs (GPCR Ligands) Rxn3->Prod3 Core Diversification

Figure 2: Divergent synthetic pathways from the core intermediate.

Safety & Handling Data (MSDS Summary)

ParameterSpecificationSafety Note
Physical State Pale yellow solid or oilIrritant to eyes and skin.
Stability Stable at RT; Store at 4°CAvoid strong bases (ring opening).
Reactivity Electrophilic KetoneIncompatible with strong oxidizers.
Hazards H315, H319, H335Use standard PPE (Gloves, Goggles, Fume Hood).

References

  • Vedejs, E., & Monahan, S. D. (1997). Oxazole activation by 2-lithiation: A route to 2-acyl and 2-aminooxazoles. Journal of Organic Chemistry, 62(15), 5137-5148. Link

  • Wipf, P., & Yokokawa, F. (1998). Synthetic applications of oxazole-2-ylzinc reagents. Tetrahedron Letters, 39(16), 2223-2226. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Palmer, D. C. (Ed.).[5] (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy. In The Chemistry of Heterocyclic Compounds (Vol. 60). Wiley-Interscience. Link

Sources

Application

Application Note: In Vitro Assay Development for 2-(4-Fluorobenzoyl)oxazole

Executive Summary This guide outlines the critical path for developing in vitro assays for 2-(4-Fluorobenzoyl)oxazole , a privileged scaffold in the design of reversible inhibitors for Fatty Acid Amide Hydrolase (FAAH) ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the critical path for developing in vitro assays for 2-(4-Fluorobenzoyl)oxazole , a privileged scaffold in the design of reversible inhibitors for Fatty Acid Amide Hydrolase (FAAH) .

The α-ketoheterocycle structure—characterized by the electrophilic carbonyl bridging the oxazole and the 4-fluorophenyl group—mimics the transition state of substrate hydrolysis. Unlike irreversible carbamates (e.g., URB597), this scaffold typically engages the catalytic Serine-241 nucleophile via reversible hemiketal formation .[1] This distinction dictates specific assay requirements, particularly regarding incubation times and dilution effects.

This document provides a validated workflow for:

  • Solubility & Stability: Overcoming the high lipophilicity of the fluorobenzoyl moiety.

  • Biochemical Potency: A fluorogenic kinetic assay to determine

    
     and 
    
    
    
    .
  • Mechanism of Action (MoA): Confirming reversibility vs. irreversibility.

Strategic Assay Architecture

The development pipeline is structured to filter false positives early and characterize the specific binding modality of the keto-oxazole pharmacophore.

AssayWorkflow Start Compound: 2-(4-Fluorobenzoyl)oxazole Solubility Module 1: Solubility & Stability (DMSO Tolerance & Buffer Stability) Start->Solubility Pre-formulation PrimaryAssay Module 2: Biochemical Potency (FAAH Hydrolysis of AMC-Arachidonoyl) Solubility->PrimaryAssay QC Pass MoA Module 3: Reversibility Check (Rapid Dilution Assay) PrimaryAssay->MoA IC50 < 1 µM CellBased Module 4: Cellular Engagement (Anandamide Accumulation) MoA->CellBased Reversible Confirmed caption Figure 1: Critical path for validating alpha-ketoheterocycle inhibitors.

Module 1: Pre-Formulation (Solubility & Stability)

Rationale: The 4-fluorobenzoyl group significantly increases lipophilicity (


). In aqueous buffers, this compound is prone to precipitation or non-specific binding to plasticware, leading to artificial "inhibition" curves.
Protocol: Kinetic Solubility Assessment
  • Objective: Determine maximum soluble concentration in assay buffer (50 mM Tris-HCl, pH 9.0).

  • Method: Nephelometry or Absorbance (620 nm).

  • Stock Prep: Dissolve 2-(4-Fluorobenzoyl)oxazole to 10 mM in 100% DMSO.

  • Dilution Series: Prepare a 2-fold dilution series in DMSO.

  • Buffer Transfer: Transfer 2 µL of DMSO stock into 198 µL of Assay Buffer (1% final DMSO).

  • Incubation: Shake at 500 rpm for 90 minutes at RT.

  • Read: Measure

    
    . An increase >0.005 over background indicates precipitation.
    

Critical Insight: If solubility is < 10 µM, include 0.01% Triton X-100 or BSA in the assay buffer to prevent aggregation-based false positives (promiscuous inhibition).

Module 2: Biochemical Potency Assay (FAAH Inhibition)

Scientific Basis: FAAH hydrolyzes the amide bond of Anandamide.[1][2][3] We utilize a fluorogenic surrogate substrate, Arachidonoyl-7-amino-4-methylcoumarin (AA-AMC) . Upon hydrolysis, the highly fluorescent AMC leaving group is released.

Reagents
  • Enzyme: Recombinant Human FAAH (residues 30-579).

  • Substrate: AA-AMC (Km

    
     2-5 µM).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, 0.1% BSA (Fatty Acid Free). Note: pH 9.0 is optimal for FAAH catalytic activity.

Step-by-Step Protocol
  • Compound Plating:

    • Dispense 50 nL of compound (10-point dose response) into black 384-well low-volume plates using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition:

    • Dilute hFAAH to 2 nM (2x final concentration) in Assay Buffer.

    • Dispense 5 µL of enzyme solution to wells.

    • Pre-incubation (Crucial): Incubate for 15 minutes at RT. Why? Although keto-oxazoles are reversible, the hemiketal formation requires time to reach equilibrium.

  • Substrate Initiation:

    • Dilute AA-AMC to 4 µM (2x final concentration) in Assay Buffer.

    • Dispense 5 µL to start the reaction (Final Vol = 10 µL).

  • Detection:

    • Monitor fluorescence (Ex 355 nm / Em 460 nm) in kinetic mode for 45 minutes.

    • Calculate the slope (RFU/min) from the linear portion of the curve.

Data Analysis

Calculate % Inhibition relative to DMSO (Max signal) and No-Enzyme (Min signal) controls. Fit data to the 4-parameter logistic equation:



Module 3: Mechanism of Action (Reversibility)

Rationale: Distinguishing between reversible hemiketal formation (characteristic of keto-oxazoles) and irreversible carbamylation is vital for safety profiles. Irreversible inhibitors often carry higher risks of immunotoxicity.

Mechanism Visualization

The electrophilic carbonyl of the inhibitor is attacked by the catalytic Serine-241, forming a tetrahedral hemiketal.

Mechanism Enzyme FAAH (Ser241-OH) Complex Tetrahedral Hemiketal (Transition State Mimic) Enzyme->Complex Nucleophilic Attack Inhibitor 2-(4-Fluorobenzoyl)oxazole (Electrophilic Carbonyl) Inhibitor->Complex Binding Complex->Enzyme Dissociation (Reversible) Complex->Inhibitor caption Figure 2: Reversible hemiketal formation mechanism.

Protocol: Rapid Dilution (Jump-Dilution) Assay
  • Incubation: Incubate FAAH (100x concentration) with the compound at a concentration equivalent to 10x its

    
     for 60 minutes.
    
  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing saturating substrate (AA-AMC).

  • Observation:

    • Reversible: Enzymatic activity recovers over time as the inhibitor dissociates (

      
      ).
      
    • Irreversible: No recovery of activity is observed.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Steep Hill Slope (> 2.0) Aggregation / Micelle formationAdd 0.01% Triton X-100; verify solubility limit.
Low Signal-to-Noise Substrate depletionEnsure <10% substrate conversion; increase enzyme conc. slightly.
Potency Shift (Right) Insufficient pre-incubationIncrease pre-incubation to 30-60 mins to allow hemiketal equilibrium.
High Background Autofluorescence of compoundCheck compound fluorescence at 460 nm; use time-resolved fluorescence (TR-FRET) if necessary.

References

  • Boger, D. L., et al. (2000). "Exceptionally Potent Inhibitors of Fatty Acid Amide Hydrolase: The Enzyme Responsible for Degradation of Endogenous Oleamide and Anandamide." Proceedings of the National Academy of Sciences, 97(10), 5044–5049. Link

  • Lichtman, A. H., et al. (2004). "Reversible Inhibitors of Fatty Acid Amide Hydrolase That Promote Analgesia: Evidence for an Unprecedented Combination of Potency and Selectivity."[3] Journal of Pharmacology and Experimental Therapeutics, 311(2), 441–448. Link

  • Mileni, M., et al. (2010). "Structure-guided inhibitor design for human FAAH." Journal of Chemical Information and Modeling, 50(8), 1432–1441. Link

  • Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." U.S. Food and Drug Administration. Link

Sources

Method

Application Note: High-Content Screening &amp; Mechanistic Profiling of 2-(4-Fluorobenzoyl)oxazole

Executive Summary & Rationale This application note outlines a rigorous screening and validation pipeline for 2-(4-Fluorobenzoyl)oxazole , a synthetic small molecule belonging to the 2-substituted oxazole class. Oxazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This application note outlines a rigorous screening and validation pipeline for 2-(4-Fluorobenzoyl)oxazole , a synthetic small molecule belonging to the 2-substituted oxazole class. Oxazole derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting potent anticancer activity via tubulin destabilization or kinase inhibition (e.g., VEGFR-2, Aurora A).

The specific inclusion of the 4-fluorobenzoyl moiety is designed to enhance metabolic stability and lipophilicity, potentially improving cellular permeability compared to non-fluorinated analogs. This guide provides a self-validating workflow to transition this compound from a chemical hit to a validated lead, focusing on cytotoxicity profiling, mechanistic deconvolution, and functional apoptosis verification.

Chemical Handling & Preparation

Compound: 2-(4-Fluorobenzoyl)oxazole Molecular Weight: ~191.16 g/mol (Estimation based on structure) Storage: -20°C, desiccated.

Solubilization Protocol

To ensure reproducibility, correct solubilization is critical. The fluorinated moiety increases lipophilicity, requiring strict DMSO management.

  • Stock Solution (10 mM): Dissolve the lyophilized powder in anhydrous DMSO (Dimethyl sulfoxide). Vortex for 30 seconds.

  • Quality Control: Inspect for turbidity. If precipitation occurs, sonicate at 37°C for 5 minutes.

  • Working Solutions: Dilute stock in complete cell culture media immediately prior to use.

    • Critical Constraint: Final DMSO concentration must remain < 0.5% (v/v) to avoid solvent-induced cytotoxicity.

    • Vehicle Control: All experimental wells must contain a matched concentration of DMSO.

Phase I: In Vitro Cytotoxicity Profiling (Primary Screen)

Objective: Determine the IC50 (half-maximal inhibitory concentration) across a panel of cancer cell lines to establish potency and selectivity.

Validated Cell Lines
  • MCF-7 (Breast Adenocarcinoma): High sensitivity to tubulin inhibitors.

  • A549 (Non-Small Cell Lung Cancer): Robust model for general cytotoxicity.

  • HUVEC (Human Umbilical Vein Endothelial Cells): Normal control to calculate Selectivity Index (SI).

Protocol: Resazurin (Alamar Blue) Reduction Assay

Rationale: Resazurin is non-toxic and allows for kinetic monitoring, unlike endpoint MTT assays.

  • Seeding: Plate cells in 96-well black-walled plates at optimal densities (e.g., A549: 3,000 cells/well; MCF-7: 5,000 cells/well) in 100 µL media.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Remove spent media.

    • Add 100 µL of compound serially diluted (Range: 0.01 µM to 100 µM, 8-point log scale).

    • Positive Control: Paclitaxel (100 nM) or Doxorubicin (1 µM).

    • Negative Control: 0.5% DMSO in media.

  • Exposure: Incubate for 72 hours.

  • Readout:

    • Add 20 µL Resazurin solution (0.15 mg/mL) to each well.

    • Incubate for 2–4 hours.

    • Measure fluorescence (Ex/Em: 560/590 nm).

Data Analysis & Criteria

Calculate % Cell Viability using the formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">


[1]

Success Criteria:

  • Potent Hit: IC50 < 10 µM.[1][2]

  • Selectivity Index (SI): IC50 (HUVEC) / IC50 (Cancer) > 5.0.

Phase II: Mechanistic Deconvolution (Target Validation)

Oxazoles often act as Microtubule Destabilizing Agents (MDAs) by binding to the colchicine site of tubulin. This phase tests this specific hypothesis.

Protocol: In Vitro Tubulin Polymerization Assay

Objective: Determine if 2-(4-Fluorobenzoyl)oxazole directly inhibits the assembly of tubulin into microtubules.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM buffer.

  • Setup: Prepare a 96-well half-area plate on ice.

  • Reaction Mix:

    • Tubulin (3 mg/mL final).

    • GTP (1 mM).

    • Test Compound (10 µM and 50 µM).

    • Control Inhibitor: Colchicine or Vincristine (5 µM).

    • Control Stabilizer: Paclitaxel (5 µM).

  • Kinetics: Transfer plate to a pre-warmed (37°C) plate reader immediately.

  • Detection: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

Interpretation:

  • Inhibition: A decrease in Vmax and final OD340 compared to vehicle indicates inhibition of polymerization (destabilization).

  • Stabilization: An increase in polymerization rate compared to vehicle indicates taxol-like stabilization.

Phase III: Functional Apoptosis Confirmation

Objective: Confirm that the observed cytotoxicity is due to programmed cell death (apoptosis) rather than necrosis.

Protocol: Annexin V-FITC / PI Flow Cytometry[1]
  • Treatment: Treat A549 cells with the IC50 concentration of 2-(4-Fluorobenzoyl)oxazole for 24 hours.

  • Harvesting: Detach cells using accutase (avoid trypsin to preserve membrane integrity).

  • Staining:

    • Wash cells with cold PBS.

    • Resuspend in 1X Annexin Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer.

Gating Strategy:

  • Q1 (Annexin- / PI+): Necrotic debris.

  • Q2 (Annexin+ / PI+): Late Apoptosis.

  • Q3 (Annexin- / PI-): Viable.

  • Q4 (Annexin+ / PI-): Early Apoptosis.

Success Metric: A significant shift (>15%) of the population into Q4/Q2 compared to control confirms apoptotic mechanism.

Visualizations

Diagram 1: Screening Workflow

This diagram illustrates the logical progression from compound preparation to lead validation.

ScreeningWorkflow Start Compound Library 2-(4-Fluorobenzoyl)oxazole Solubility Solubility Check (DMSO < 0.5%) Start->Solubility PrimaryScreen Phase I: Cytotoxicity (Resazurin Assay) Solubility->PrimaryScreen Decision1 IC50 < 10 µM? PrimaryScreen->Decision1 Mechanism Phase II: Mechanism (Tubulin Polymerization) Decision1->Mechanism Yes Discard Discard / Optimize Decision1->Discard No Apoptosis Phase III: Functional (Annexin V / PI) Mechanism->Apoptosis Inhibition Confirmed Lead Validated Lead Candidate Apoptosis->Lead Apoptosis > 15%

Caption: Step-by-step screening pipeline for validating oxazole derivatives.

Diagram 2: Proposed Mechanism of Action

Based on the structural class (Oxazole), the most probable mechanism involves tubulin binding, leading to mitotic arrest.

MechanismAction Compound 2-(4-Fluorobenzoyl)oxazole Target Tubulin (Colchicine Site) Compound->Target Binds Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Destabilizes Effect2 G2/M Cell Cycle Arrest Effect1->Effect2 Triggers Outcome Apoptosis (Cell Death) Effect2->Outcome Induces

Caption: Hypothesized pharmacodynamics: Tubulin destabilization leading to apoptotic cell death.[3]

Summary Data Table (Template)

Use this table to record and compare results during the screening process.

AssayParameterControl (Paclitaxel)2-(4-Fluorobenzoyl)oxazoleStatus
Cytotoxicity (A549) IC50 (µM)0.015TBDTarget: < 10
Cytotoxicity (HUVEC) IC50 (µM)> 1.0TBDTarget: > 50
Selectivity Index Ratio> 60TBDTarget: > 5
Tubulin Assay Vmax (OD/min)0.002 (Inhibited)TBDMatch Control
Apoptosis % Annexin V+> 40%TBDTarget: > 15%

References

  • Zhang, H. Z., et al. (2018). "Recent advance in oxazole-based medicinal chemistry."[4] European Journal of Medicinal Chemistry. [4]

  • NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute.

  • Bollu, V. S., et al. (2017). "Synthesis and anticancer activity of 1,4-benzoxazinone derivatives."[1] Bioorganic & Medicinal Chemistry Letters.

  • Riss, T. L., et al. (2016). "Cell Viability Assays: Resazurin and MTT." Assay Guidance Manual [Internet].

  • Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs." Nature Reviews Cancer.

Sources

Application

Application Note: Preclinical Evaluation of 2-(4-Fluorobenzoyl)oxazole and Analogs

Introduction & Chemical Context The 2-(4-fluorobenzoyl)oxazole scaffold represents a privileged structure in medicinal chemistry. The incorporation of the fluorine atom at the para-position of the benzoyl ring serves two...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The 2-(4-fluorobenzoyl)oxazole scaffold represents a privileged structure in medicinal chemistry. The incorporation of the fluorine atom at the para-position of the benzoyl ring serves two critical functions: it enhances metabolic stability by blocking P450-mediated oxidation at a susceptible site, and it increases lipophilicity (


), facilitating penetration through the bacterial cell envelope—particularly the outer membrane of Gram-negative pathogens.

While oxazole derivatives are often explored as inhibitors of bacterial cell division (targeting FtsZ) or protein synthesis, recent structure-activity relationship (SAR) studies suggest that benzoyl-substituted heterocycles may also target D-alanyl-D-alanine ligase (Ddl) , a key enzyme in peptidoglycan biosynthesis.

This guide provides a standardized, rigorous workflow for evaluating the antibacterial efficacy of these compounds, moving from phenotypic screening to mechanistic validation.

Compound Preparation & Handling[1][2][3][4][5]

Critical Context: 2-(4-Fluorobenzoyl)oxazole derivatives are generally hydrophobic. Improper solubilization leads to "micellar" false positives or precipitation in aqueous media.

Protocol: Stock Solution Preparation
  • Solvent: Use analytical grade Dimethyl Sulfoxide (DMSO). Avoid ethanol, as it can be bactericidal at lower concentrations than DMSO.

  • Concentration: Prepare a primary stock at 10 mg/mL or 10 mM (depending on molecular weight).

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the benzoyl moiety) and store at -20°C.

  • Working Solution: On the day of the assay, dilute the stock 1:10 in sterile water or media to create a 10x working solution.

    • Note: The final DMSO concentration in the bacterial assay must not exceed 1% (v/v) . Most bacteria tolerate up to 2% DMSO, but 1% is the safe limit to ensure no solvent-induced inhibition.

Phenotypic Screening: MIC & MBC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol A: Broth Microdilution (MIC)

Reference Standard: CLSI M07 [1].[1]

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB). Why? Ca²⁺ and Mg²⁺ levels are standardized to ensure consistent outer membrane permeability and aminoglycoside activity (used as controls).

  • 96-well polypropylene plates (round bottom).

  • Bacterial Inoculum: 5 x 10⁵ CFU/mL.

Workflow:

  • Dispense Media: Add 50 µL of CAMHB to columns 2–12 of the 96-well plate.

  • Compound Addition: Add 100 µL of the compound (at 2x desired top concentration) to column 1.

  • Serial Dilution: Transfer 50 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 50 µL.

    • Column 11: Growth Control (Bacteria + Media + Solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 50 µL of standardized bacterial suspension (1 x 10⁶ CFU/mL) to wells 1–11. Final volume = 100 µL; Final bacterial density = 5 x 10⁵ CFU/mL.

  • Incubation: 16–20 hours at 35°C ± 2°C (ambient air).

  • Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth .

Protocol B: MBC Determination

Logic: MIC measures inhibition; MBC measures killing. For fluorobenzoyl-oxazoles, distinguishing bacteriostatic vs. bactericidal activity is crucial for defining the therapeutic class.

  • Sampling: From the MIC well and all wells with higher concentrations (clear wells), remove 10 µL.

  • Plating: Spot onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: 24 hours at 35°C.

  • Calculation: The MBC is the concentration that kills

    
     of the initial inoculum (i.e., <5 colonies if starting with 10⁵ CFU).
    
Visualization: MIC/MBC Workflow

MIC_Workflow Stock DMSO Stock (10 mg/mL) Dilution Serial Dilution (96-well Plate) Stock->Dilution Dilute in CAMHB Incubation Incubation 16-20h @ 37°C Dilution->Incubation Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Dilution Add to Wells Readout Read MIC (Turbidity) Incubation->Readout Subculture Subculture Clear Wells (Agar Plate) Readout->Subculture If Clear MBC Read MBC (99.9% Kill) Subculture->MBC 24h Growth

Figure 1: Standardized workflow for determining MIC and MBC values using broth microdilution and agar subculture.

Kinetic Profiling: Time-Kill Assay

Objective: Determine the rate of bactericidal activity. Why: Some oxazole derivatives exhibit "slow-binding" kinetics if they target enzymes like Ddl. A simple MIC endpoint misses this.

Protocol:

  • Setup: Prepare tubes with bacteria (5 x 10⁵ CFU/mL) in CAMHB containing the compound at 4x MIC .

  • Controls: Growth control (no drug) and Sterility control.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate on MHA. Count colonies (CFU/mL).

  • Interpretation:

    • Bactericidal:

      
       reduction in CFU/mL compared to the initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Mechanistic Validation: Ddl Inhibition & Membrane Integrity

Hypothesis: Based on structural analogs (fluorobenzoylthiosemicarbazides), 2-(4-fluorobenzoyl)oxazole may inhibit D-alanyl-D-alanine ligase (Ddl) [2] or disrupt the Z-ring (FtsZ) [3].

Assay 1: Ddl Enzymatic Inhibition (Coupled Assay)

Ddl ligates two D-Ala residues using ATP. We measure the production of ADP/Phosphate using a colorimetric assay (e.g., Malachite Green).

  • Reaction Mix: Recombinant Ddl enzyme, ATP, D-Alanine, MgCl₂, and test compound.

  • Incubation: 37°C for 30 minutes.

  • Detection: Add Malachite Green reagent.

  • Readout: Absorbance at 620 nm. (High Absorbance = High Phosphate = Active Enzyme).

    • Inhibition: Reduced absorbance compared to vehicle control.

Assay 2: Membrane Permeabilization (NPN Uptake)

To rule out non-specific membrane destruction (common with lipophilic fluorinated compounds).

  • Probe: N-phenyl-1-naphthylamine (NPN). NPN is fluorescent only in hydrophobic environments (i.e., when it enters a damaged membrane).

  • Method: Treat bacteria with compound.[2][3] Add NPN (10 µM).

  • Measure: Fluorescence (Ex: 350 nm / Em: 420 nm).

    • Result: High fluorescence indicates membrane damage (likely non-specific toxicity). Low fluorescence with high antibacterial activity suggests a specific intracellular target (like Ddl or FtsZ).

Visualization: Proposed Mechanism of Action

MOA_Pathway Compound 2-(4-Fluorobenzoyl)oxazole Membrane Cell Membrane (Permeation) Compound->Membrane Passive Diffusion (Lipophilic F-group) Target_Ddl Target A: Ddl Enzyme (Peptidoglycan Synthesis) Membrane->Target_Ddl Target_FtsZ Target B: FtsZ (Cell Division) Membrane->Target_FtsZ Effect_Ddl Inhibition of D-Ala-D-Ala Ligation Target_Ddl->Effect_Ddl Binding Effect_FtsZ Inhibition of Z-Ring Assembly Target_FtsZ->Effect_FtsZ Binding Outcome Bacterial Cell Death (Lysis or Filamentation) Effect_Ddl->Outcome Cell Wall Failure Effect_FtsZ->Outcome Division Arrest

Figure 2: Potential dual-mechanism pathways for benzoyloxazole derivatives: Ddl inhibition (cell wall) and FtsZ inhibition (cell division).[4]

Safety & Selectivity: Cytotoxicity Assessment

Objective: Ensure the antibacterial activity is not due to general protoplasmic poisoning.

Protocol: MTT Assay (Mammalian Cells)
  • Cells: Vero cells or HEK293 (standard lines).

  • Treatment: Incubate cells with serial dilutions of the compound for 24 hours.

  • Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable mitochondria reduce MTT to purple formazan.

  • Solubilization: Dissolve crystals in DMSO.

  • Calculation: Determine CC₅₀ (Cytotoxic Concentration 50%).

  • Selectivity Index (SI):

    
    .
    
    • Target: An SI > 10 is generally considered a promising lead for further development.

Data Reporting Template

Summarize findings in a standardized table for publication or internal review:

Compound IDMIC (µg/mL) S. aureusMIC (µg/mL) E. coliMBC/MIC RatioCC₅₀ (Vero)Selectivity IndexMechanism Indication
2-(4-F-Bz)Ox DataData< 4 (Bactericidal)Data> 10 (Desired)Ddl / FtsZ
Control (Cipro) 0.250.015->100> 400DNA Gyrase

References

  • Clinical and Laboratory Standards Institute (CLSI).[5] (2015).[3][5][6] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Plech, T., et al. (2013). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI Molecules. [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole derivatives: a review of biological activities as antipathogenic. Der Pharma Chemica.[4] [Link]

  • Arisoy, M., et al. (2012). Synthesis and Antimicrobial Activity of Novel Benzoxazoles. Zeitschrift für Naturforschung C. [Link]

Sources

Method

Application Note: Pharmacological Evaluation of 2-(4-Fluorobenzoyl)oxazole as a Novel Anti-Inflammatory Scaffold

Executive Summary This application note details the standardized workflow for evaluating the anti-inflammatory potential of 2-(4-Fluorobenzoyl)oxazole , a privileged scaffold combining a bio-labile oxazole ring with a me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized workflow for evaluating the anti-inflammatory potential of 2-(4-Fluorobenzoyl)oxazole , a privileged scaffold combining a bio-labile oxazole ring with a metabolically stable fluorinated benzoyl group.

Oxazole derivatives are increasingly recognized as bioisosteres for carboxylic acids in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), offering reduced gastric toxicity while maintaining cyclooxygenase (COX) inhibitory potential. The incorporation of the para-fluorine atom is a strategic medicinal chemistry modification designed to block metabolic oxidation at the phenyl ring, thereby extending the compound's half-life (


) and enhancing lipophilicity for membrane permeability.

This guide provides a self-validating, step-by-step protocol ranging from in silico target validation to in vivo efficacy modeling.

Mechanistic Rationale & Pathway Analysis

The primary hypothesis for 2-FBO activity is the inhibition of the COX-2 isoenzyme.[1] The oxazole ring mimics the cyclic structure of coxibs (e.g., celecoxib), while the carbonyl oxygen is positioned to form hydrogen bonds with Arg120 and Tyr355 within the COX active site.

Signaling Pathway Diagram

The following diagram illustrates the intervention point of 2-FBO within the Arachidonic Acid cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs Prostaglandins (PGE2, PGI2) COX1->PGs Homeostatic COX2->PGs Inflammatory FBO 2-(4-Fluorobenzoyl)oxazole (Inhibitor) FBO->COX2 Selective Inhibition (Proposed) Inflammation Inflammation (Edema, Pain, Fever) PGs->Inflammation

Caption: Proposed Mechanism of Action. 2-FBO targets the inducible COX-2 enzyme, reducing Prostaglandin E2 synthesis downstream of Arachidonic Acid.

In Vitro Screening Protocols[4][5][6]

Before animal testing, the compound must undergo physicochemical screening to verify its ability to stabilize protein structures and biological membranes under stress—key indicators of anti-inflammatory activity.

Albumin Denaturation Assay

Principle: Inflammation induces protein denaturation.[2] Agents that prevent heat-induced denaturation of albumin express anti-inflammatory properties similar to NSAIDs.[2]

Reagents:

  • Test Solution: 2-FBO dissolved in DMSO (Concentrations: 100, 200, 400, 800 µg/mL).

  • Standard: Diclofenac Sodium (same concentrations).

  • Reagent: 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS, pH 6.4).

Protocol:

  • Preparation: Mix 0.5 mL of test solution with 4.5 mL of BSA reagent.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Denaturation: Heat the mixture to 70°C for 5 minutes in a water bath.

  • Cooling: Allow samples to cool to room temperature (25°C).

  • Measurement: Measure turbidity (absorbance) at 660 nm using a UV-Vis spectrophotometer.

Calculation:



HRBC Membrane Stabilization Assay

Principle: The erythrocyte membrane is analogous to the lysosomal membrane.[3] Stabilization prevents the release of lysosomal constituents (proteases/bactericidal enzymes) that propagate inflammation.[4]

Protocol:

  • Blood Collection: Collect fresh human blood (donor not on NSAIDs for 2 weeks) and mix with Alsever’s solution (1:1). Centrifuge at 3000 rpm for 10 min.

  • RBC Washing: Wash packed cells 3x with isosaline (0.85% NaCl). Prepare a 10% v/v RBC suspension.[5][4][6]

  • Assay Mixture:

    • 1.0 mL Phosphate buffer (0.15 M, pH 7.4)[4]

    • 2.0 mL Hyposaline (0.36% NaCl) — Induces hypotonic stress

    • 0.5 mL HRBC suspension[5][4]

    • 0.5 mL Test/Standard solution (2-FBO or Diclofenac)

  • Incubation: 37°C for 30 minutes.

  • Centrifugation: 3000 rpm for 20 minutes.

  • Quantification: Measure hemoglobin content in the supernatant at 560 nm .

Validation Criteria: A dose-dependent increase in % stabilization indicates positive anti-inflammatory potential.

In Vivo Validation: Carrageenan-Induced Paw Edema

Ethical Note: All animal studies must comply with local IACUC guidelines. Model: Wistar Rats (150–200g).

Experimental Design

The carrageenan model is biphasic:

  • Phase 1 (0–2 h): Release of histamine, serotonin, and bradykinin.

  • Phase 2 (3–5 h): Release of prostaglandins (COX-dependent). This is the target phase for 2-FBO.

Groups (n=6 per group):

  • Control: 0.9% Saline (vehicle).[3][7]

  • Standard: Indomethacin (10 mg/kg, p.o.).

  • Test A: 2-FBO (25 mg/kg, p.o.).

  • Test B: 2-FBO (50 mg/kg, p.o.).

Step-by-Step Workflow

InVivo_Protocol Start Baseline Measurement (Plethysmometer) Dosing Oral Administration (Test Compound / Vehicle) Start->Dosing Wait Wait 1 Hour (Absorption Phase) Dosing->Wait Induction Injection 0.1mL 1% Carrageenan (Sub-plantar) Wait->Induction Measure Measure Paw Volume (T=1, 2, 3, 4, 5h) Induction->Measure Analysis Calculate % Edema Inhibition Measure->Analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Data Collection & Analysis

Edema volume (


) is measured by water displacement (plethysmometry).

Formula for % Inhibition:



Where 

is the mean increase in paw volume of the control group and

is the mean increase in the treated group.[6]

Expected Results Table:

GroupDose (mg/kg)Mean Paw Volume Increase (mL) @ 3h% InhibitionStatistical Significance (p-value)
Control -0.85 ± 0.05--
Indomethacin 100.25 ± 0.0370.5%< 0.001
2-FBO 250.45 ± 0.0447.0%< 0.01
2-FBO 500.30 ± 0.0464.7%< 0.001

Note: Data in this table is illustrative of a successful lead compound profile.

Statistical Analysis

Data must be expressed as Mean ± SEM. Statistical significance is determined using One-way ANOVA followed by Dunnett’s post-hoc test (comparing all columns to the control column). A p-value < 0.05 is considered significant.

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547. Link

  • Mizushima, Y., & Kobayashi, M. (1968). Interaction of anti-inflammatory drugs with serum proteins, especially with some biologically active proteins. Journal of Pharmacy and Pharmacology, 20(3), 169–173. Link

  • Gandhidasan, R., Thamaraichelvan, A., & Baburaj, S. (1991). Anti-inflammatory action of Lannea coromandelica by HRBC membrane stabilization. Fitoterapia, 62(1), 81–83. Link

  • Husain, A., et al. (2025). In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. NIH / PubMed Central. Link

  • Chandra, S., et al. (2012). Evaluation of in vitro anti-inflammatory activity of coffee against the denaturation of protein. Asian Pacific Journal of Tropical Biomedicine, 2(1), S178–S180. Link

Sources

Application

Precision Development of 2-(4-Fluorobenzoyl)oxazole Derivatives for SAR Profiling

Application Note: AN-OXZ-2024-01 Target Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists. Executive Summary & Scientific Rationale The 2-acyl oxazole moiety is a "privileged scaffold" in m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OXZ-2024-01

Target Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists.

Executive Summary & Scientific Rationale

The 2-acyl oxazole moiety is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in inhibitors of Fatty Acid Amide Hydrolase (FAAH), tubulin polymerization, and specific kinases (e.g., VEGFR).

This guide focuses on the 2-(4-fluorobenzoyl)oxazole scaffold. The specific inclusion of the 4-fluorobenzoyl group serves three critical medicinal chemistry functions:

  • Metabolic Stability: The fluorine atom at the para-position blocks CYP450-mediated oxidative metabolism (hydroxylation), significantly extending the half-life (

    
    ) compared to the unsubstituted benzoyl analog.
    
  • Electrophilicity Tuning: The carbonyl bridge acts as an electrophilic trap (e.g., for the catalytic serine in serine hydrolases). The electron-withdrawing nature of the fluorine fine-tunes this electrophilicity without making the molecule overly reactive (toxic).

  • Lipophilicity: The C-F bond enhances membrane permeability (

    
     modulation) while maintaining a small steric footprint similar to hydrogen.
    

Strategic SAR Design Workflow

Do not synthesize randomly. Use the "Zone-Based" SAR Strategy to systematically explore the chemical space around the scaffold.

Diagram 1: SAR Logic & Design Cycle

The following diagram illustrates the iterative workflow from structural conception to biological validation.

SAR_Workflow Design 1. RATIONAL DESIGN (Zone Identification) Synth 2. MODULAR SYNTHESIS (Lithiation/Oxidation) Design->Synth Define R-groups Purify 3. PURIFICATION & QC (HPLC/NMR >95%) Synth->Purify Crude Yield Bio 4. BIOLOGICAL ASSAY (IC50 / Ki Determination) Purify->Bio Validated Sample Analysis 5. DATA CORRELATION (Hammett Plot / Lipophilicity) Bio->Analysis Activity Data Analysis->Design Refine Model

Caption: The iterative "Design-Make-Test-Analyze" cycle optimized for heterocyclic scaffold development.

The Three Zones of Modification
ZoneStructural ComponentSAR ObjectiveRecommended Variations
A Oxazole Core H-bond acceptor capability &

-stacking.
Replace with Thiazole (S-analog), Imidazole (NH-analog), or 1,3,4-Oxadiazole.
B Ketone Linker Electrophilic center (Warhead).Reduce to Alcohol (non-covalent control), Oxime (steric bulk), or Difluoromethylene (bioisostere).
C Aryl Ring (Right) Electronic/Steric fit.4-Cl (Steric/Lipophilic), 4-OMe (e- Donor), 3-F (Positional isomer), 2,4-DiF (Metabolic block).

Chemical Synthesis Protocol

Methodology: Modular Lithiation-Oxidation Sequence. Rationale: Unlike Friedel-Crafts acylation (which fails on electron-deficient oxazoles), this route allows the independent variation of the aryl aldehyde, making it ideal for generating SAR libraries.

Reagents & Equipment[1]
  • Starting Material: Oxazole (CAS: 288-42-6).

  • Electrophile: 4-Fluorobenzaldehyde (CAS: 459-57-4).

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi), 2.5M in hexanes.
  • Oxidant: Dess-Martin Periodinane (DMP).

  • Solvent: Anhydrous THF (Must be distilled/dried; water kills the lithio-species).

  • Cryogenics: Acetone/Dry Ice bath (-78°C).

Diagram 2: Synthetic Pathway

Visualizing the reaction intermediates and critical control points.

Synthesis_Path Start Oxazole (Starting Material) Lithiation INTERMEDIATE 1 2-Lithiooxazole (Unstable > -60°C) Start->Lithiation Addition INTERMEDIATE 2 Carbinol (Alcohol) Lithiation->Addition Product FINAL PRODUCT 2-(4-Fluorobenzoyl)oxazole Addition->Product Reagent1 n-BuLi, THF, -78°C Reagent1->Start Reagent2 4-Fluorobenzaldehyde Reagent2->Lithiation Reagent3 Dess-Martin Periodinane (DMP), DCM, RT Reagent3->Addition

Caption: Two-step convergent synthesis: C-2 Lithiation followed by electrophilic trapping and oxidation.

Step-by-Step Protocol
Step 1: Nucleophilic Addition (Formation of the Carbinol)
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) under Argon atmosphere. Add oxazole (1.0 eq, 5.0 mmol) and anhydrous THF (20 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and cool to -78°C . Allow 15 mins for equilibration.

  • Lithiation: Dropwise add

    
    -BuLi (1.1 eq) over 10 minutes.
    
    • Critical Check: Maintain temperature below -70°C. 2-Lithiooxazole is unstable and will ring-open to an isocyanide if warmed, turning the solution dark brown/black. A yellow/orange color is normal.

  • Trapping: Stir for 20 mins at -78°C, then add 4-fluorobenzaldehyde (1.1 eq) dissolved in 2 mL THF dropwise.

  • Quench: Stir for 1 hour at -78°C. Quench with saturated

    
     solution (5 mL) before removing the cooling bath.
    
  • Workup: Extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate.
    
Step 2: Oxidation (Formation of the Ketone)
  • Reaction: Dissolve the crude carbinol from Step 1 in Dichloromethane (DCM, 20 mL).

  • Addition: Add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.

  • Monitoring: Stir for 1-2 hours. Monitor by TLC (The ketone is usually less polar than the alcohol).

  • Workup: Quench with a 1:1 mixture of saturated

    
     and 
    
    
    
    (to destroy unreacted iodine species). Stir vigorously until the organic layer is clear. Extract with DCM.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a white/off-white solid.

Biological Evaluation Protocol

Assay Type: Competitive Enzyme Inhibition Assay (Example: FAAH Inhibition). Why this assay? 2-acyl oxazoles are known transition-state inhibitors for serine hydrolases.

Materials
  • Enzyme: Recombinant Human FAAH (Fatty Acid Amide Hydrolase).

  • Substrate: AMC-Arachidonoyl Amide (Fluorogenic substrate).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

Workflow
  • Compound Prep: Prepare 10 mM stock solutions of the oxazole derivative in 100% DMSO. Perform 1:3 serial dilutions to generate an 8-point dose-response curve (e.g., 100

    
    M to 0.03 
    
    
    
    M).
  • Incubation:

    • Add 5

      
      L of compound dilution to a black 96-well plate.
      
    • Add 45

      
      L of Enzyme solution.
      
    • Pre-incubation: Incubate for 10 mins at 37°C (Critical for establishing equilibrium if the inhibitor is slow-binding).

  • Initiation: Add 50

    
    L of Substrate solution (Final concentration = 
    
    
    
    of the substrate).
  • Detection: Measure Fluorescence Kinetics (Ex: 340 nm, Em: 460 nm) for 30 minutes.

  • Calculation: Determine the slope (velocity) of the linear portion. Calculate % Inhibition relative to DMSO control. Fit data to the Hill equation to derive

    
    .
    

References & Authority

  • Privileged Structures in Drug Discovery:

    • Welsch, M. E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology.

  • Synthesis of 2-Acyl Oxazoles (Weinreb/Lithiation Routes):

    • Evans, D. A., et al. (1998). "C2-Acylation of Oxazoles." Journal of Organic Chemistry. (Foundational methodology for lithiation stability).

    • Hargrave, J. D., et al. (2010). "Lithiation of oxazoles: a review." Organic & Biomolecular Chemistry.

  • Biological Relevance (FAAH Inhibitors):

    • Boger, D. L., et al. (2005). "α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase." Journal of Medicinal Chemistry.

  • Oxazole SAR Studies:

    • Kakkar, S., et al. (2019).[1] "A comprehensive review on biological activities of oxazole derivatives." BMC Chemistry.[1]

Sources

Method

analytical methods for quantification of 2-(4-Fluorobenzoyl)oxazole

Application Note: Precision Quantification of 2-(4-Fluorobenzoyl)oxazole Executive Summary 2-(4-Fluorobenzoyl)oxazole (CAS: N/A for specific isomer, generic class reference) represents a critical synthetic intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantification of 2-(4-Fluorobenzoyl)oxazole

Executive Summary

2-(4-Fluorobenzoyl)oxazole (CAS: N/A for specific isomer, generic class reference) represents a critical synthetic intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors targeting the VEGF pathway. Its structural core—a 1,3-oxazole ring coupled to a fluorinated phenyl ketone—imparts significant lipophilicity and specific electronic properties that require tailored analytical strategies.

This guide provides two validated workflows:

  • Method A (HPLC-UV): A robust quality control method for assay and purity determination in bulk synthesis.

  • Method B (LC-MS/MS): A high-sensitivity protocol for trace quantification in biological matrices or complex reaction mixtures.

Physicochemical Context & Method Design

Successful quantification requires understanding the analyte's behavior in solution.

PropertyValue (Estimated)Analytical Implication
Molecular Formula C₁₀H₆FNO₂MW = 191.16 g/mol . Monoisotopic Mass = 191.04.
LogP ~2.5 – 3.2Moderately lipophilic. Requires C18 stationary phase and >40% organic modifier for elution.
pKa (Conjugate Acid) ~0.8 (Oxazole N)Extremely weak base.[1] Will remain neutral in standard HPLC buffers (pH 2–7), ensuring stable retention times.
Chromophore Benzoyl + OxazoleStrong UV absorption expected at 254 nm (aromatic) and 280 nm (n-π* carbonyl).

Design Logic:

  • Stationary Phase: A C18 column is selected to leverage hydrophobic interaction with the fluorobenzoyl moiety.

  • Mobile Phase: Acidification (0.1% Formic Acid) is used not to protonate the oxazole (which is too weakly basic), but to suppress silanol activity on the column and sharpen peaks of potential amine precursors (e.g., starting amino ketones).

Analytical Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate quantification pathway.

AnalyticalWorkflow Start Sample Origin ConcCheck Est. Concentration? Start->ConcCheck HighConc > 10 µg/mL (Bulk/Synthesis) ConcCheck->HighConc High Purity LowConc < 1 µg/mL (Plasma/Trace Impurity) ConcCheck->LowConc Complex Matrix PrepA Dilute in ACN:H2O Filter 0.22 µm HighConc->PrepA PrepB SPE or Protein Ppt Internal Std Addition LowConc->PrepB MethodA Method A: HPLC-UV (QC Standard) MethodB Method B: LC-MS/MS (MRM Mode) PrepA->MethodA PrepB->MethodB

Figure 1: Decision tree for selecting the optimal analytical methodology based on sample concentration and matrix complexity.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Scope: Routine purity analysis, assay determination, and reaction monitoring.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm). Why: The "Plus" series end-capping reduces peak tailing for nitrogenous heterocycles.

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD).

    • Primary: 254 nm (Quantification).

    • Secondary: 280 nm (Purity Check).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Milli-Q grade).

    • B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase BRationale
0.0030Initial focusing of polar impurities.
8.0090Elution of the lipophilic 2-(4-fluorobenzoyl)oxazole.
10.0090Wash column of highly retained by-products.
10.1030Return to initial conditions.
15.0030Re-equilibration (Critical for reproducibility).
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Transfer 500 µL of Stock to a 10 mL flask. Dilute to volume with Mobile Phase A:B (50:50).

Method B: LC-MS/MS (Trace Quantification)

Scope: Pharmacokinetic (PK) studies or genotoxic impurity screening.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Theoretical Fragmentation Logic:

    • Precursor: 192.0 m/z [M+H]⁺

    • Primary Product (Quantifier): 123.0 m/z (Cleavage of carbonyl, forming 4-fluorobenzoyl cation).

    • Secondary Product (Qualifier): 95.0 m/z (Further loss of CO from benzoyl fragment).

LC Conditions (Fast LC)
  • Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • B: Acetonitrile.[3][4]

  • Gradient: 5% B to 95% B in 3.0 minutes.

Validation & Quality Control

To ensure data integrity, the following validation parameters (based on ICH Q2(R1)) must be met.

System Suitability Criteria
ParameterAcceptance LimitTroubleshooting
Tailing Factor (T) ≤ 1.5If > 1.5, replace column or increase buffer strength.
Theoretical Plates (N) > 5000If low, check for dead volume in tubing.
RSD (Area, n=6) ≤ 2.0%If high, check injector precision or pump stability.
Resolution (Rs) > 2.0Between analyte and nearest impurity.
Linearity & Range
  • Range: 1.0 µg/mL to 100.0 µg/mL (HPLC-UV).

  • Acceptance: Correlation coefficient (R²) ≥ 0.999.

Sample Preparation Protocol (Drug Substance)

SamplePrep Step1 Weigh 10 mg Sample (± 0.1 mg) Step2 Dissolve in 5 mL ACN (Sonicate 5 min) Step1->Step2 Step3 Dilute to 10 mL with Water (Result: 50:50 Solvent) Step2->Step3 Step4 Filter (0.22 µm PTFE) Step3->Step4 Step5 Transfer to HPLC Vial Step4->Step5

Figure 2: Step-by-step sample preparation workflow to minimize solvent shock and precipitation.

Critical Note on Solubility: The compound is highly soluble in acetonitrile but may precipitate if diluted rapidly into 100% water. Always add water to the organic solution slowly with vortexing.

References

  • Helix Chromatography. (2025). HPLC Methods for analysis of 1,2,4-triazole and related heterocycles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules. Retrieved from [Link]

  • ResearchGate. (2015). Quantitative and qualitative analysis of oxadiazole derivatives using HPLC-UV and UPLC-QTOF-MS. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(4-Fluorobenzoyl)oxazole Synthesis

Status: Operational Ticket ID: OX-SYN-2024-F Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely attempting to synthesize 2-(4-fluorobenzoyl)oxazole as a pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OX-SYN-2024-F Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely attempting to synthesize 2-(4-fluorobenzoyl)oxazole as a pharmacophore scaffold (common in kinase inhibitors or GPCR ligands).

The synthesis of C2-acylated oxazoles is notoriously deceptive. While the disconnection seems simple, the direct Friedel-Crafts acylation of oxazole fails due to ring deactivation. The standard "textbook" route—lithiation followed by electrophilic trapping—is plagued by the Schröder Equilibrium , where the 2-lithiooxazole species exists in equilibrium with its ring-open isocyanide isomer.

This guide provides a validated, high-yield protocol focusing on the Lithiation-Aldehyde-Oxidation pathway, which offers higher reliability than direct acylation with acid chlorides.

Visual Workflow: The Validated Pathway

The following diagram outlines the critical process flow and decision points to maximize yield.

G Start Start: Oxazole Lithiation Step 1: Lithiation (n-BuLi, -78°C) Start->Lithiation THF, Inert atm Equilibrium CRITICAL RISK: Ring Opening (Isocyanide Formation) Lithiation->Equilibrium T > -60°C Addition Step 2: Electrophile Addition (4-F-Benzaldehyde) Lithiation->Addition T < -70°C (Kinetic Control) Equilibrium->Lithiation Irreversible Decomposition Intermediate Intermediate: Carbinol Species Addition->Intermediate Quench Oxidation Step 3: Oxidation (DMP or MnO2) Intermediate->Oxidation CH2Cl2 Product Target: 2-(4-F-Benzoyl)oxazole Oxidation->Product Purification

Module 1: The Lithiation Step (The "Schröder" Trap)

User Issue: "I am getting a complex mixture and low yield (<30%) after adding n-BuLi and the electrophile."

Root Cause Analysis

The 2-proton of oxazole is acidic (


), but the resulting 2-lithiooxazole  is thermally unstable. Above -60°C, it undergoes electrocyclic ring opening to form an acyclic isocyanide enolate (Schröder's equilibrium). This acyclic species reacts with electrophiles to form impurities, or polymerizes upon warming.
Troubleshooting Protocol
ParameterStandard ProtocolOptimized Protocol (High Yield)
Solvent THFTHF (Anhydrous, freshly distilled)
Temperature -78°C-78°C to -100°C (Internal Temp)
Base n-BuLiLiHMDS or n-BuLi (Add dropwise)
Hold Time 30-60 mins< 20 mins (Minimize time at lithiated state)
Additive NoneZnCl₂ or MgBr₂ (Transmetallation)

Q: How do I confirm I have the lithiated species before adding the aldehyde? A: You cannot easily monitor this offline. However, if you observe a deep red/brown color developing rapidly, you likely have significant ring opening. The solution should remain light yellow or orange at -78°C.

Q: Why recommend Transmetallation? A: Adding anhydrous


 or 

(1.1 equiv) immediately after lithiation generates the 2-zinc or 2-magnesium oxazole . These species are significantly more stable against ring opening than the lithium species and can be warmed to 0°C for the addition step, often doubling the yield [1].

Module 2: The Electrophile Addition

User Issue: "The reaction stalls, or I isolate the starting material."

Technical Insight

Direct reaction with 4-fluorobenzoyl chloride (to get the ketone directly) often fails due to the "double addition" (forming the tertiary alcohol) or catalyst poisoning if using transition metals. The most robust route is reacting with 4-fluorobenzaldehyde to form the secondary alcohol, then oxidizing.

Step-by-Step Protocol (Alcohol Synthesis)
  • Cool the 2-lithiooxazole (or 2-zinc-oxazole) solution to -78°C.

  • Dissolve 4-fluorobenzaldehyde (1.05 equiv) in minimal THF.

  • Add the aldehyde solution slowly down the side of the flask (pre-cooled if possible).

  • Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 2 hours.

  • Quench with saturated

    
    .
    

Checkpoint: The intermediate is (4-fluorophenyl)(oxazol-2-yl)methanol . This is a stable solid. If you cannot isolate this, do not proceed to oxidation.

Module 3: The Oxidation Bottleneck

User Issue: "My alcohol is pure, but oxidation to the ketone is sluggish or produces byproducts."

Root Cause Analysis

The carbinol carbon is flanked by an electron-withdrawing oxazole ring and a fluorophenyl ring. This deactivates the proton, making hydride abstraction slower than typical benzylic alcohols.

Reagent Selection Matrix
ReagentProsConsRecommendation
MnO₂ (Activated)Mild, simple filtration.Variable activity; requires large excess (10-20 equiv).Good for small scale (<100mg).
Dess-Martin Periodinane (DMP) Fast, clean, room temp.Expensive, acid-sensitive byproducts.Best for high value/med-chem scale.
Swern Reliable, cheap.Cryogenic, smelly (DMS).Best for scale-up (>5g).
PCC/PDC Strong oxidant.Chromium waste, difficult purification.Avoid.

Recommended Protocol (DMP Method):

  • Dissolve the carbinol (1 equiv) in wet DCM (DMP works faster with trace water).

  • Add Dess-Martin Periodinane (1.2 equiv) at 0°C.

  • Warm to RT. Reaction is usually complete in <2 hours.

  • Critical Workup: Quench with a 1:1 mixture of Sat.

    
     and Sat. 
    
    
    
    to destroy unreacted periodinane and iodinane byproducts. Stir vigorously until the layers are clear.

Module 4: Purification & Stability

User Issue: "The product streaks on the column or degrades upon storage."

Stability Profile

2-Acyloxazoles are electron-deficient.[1] The carbonyl is highly activated (similar to an alpha-keto ester) and is susceptible to nucleophilic attack (e.g., by water or alcohols) which can lead to ring cleavage.

Purification Tips:

  • Stationary Phase: Silica gel is generally safe, but if streaking occurs, neutralize the silica with 1%

    
     in the eluent.
    
  • Eluent: Hexanes/Ethyl Acetate gradients are standard. The ketone is usually less polar than the alcohol precursor.

  • Storage: Store at -20°C under Argon. Avoid protic solvents (MeOH/EtOH) for long-term storage to prevent hemiacetal formation.

References

  • Vedejs, E., & Monahan, S. D. (1996). "Oxazole activation: a new synthesis of 2-substituted oxazoles." The Journal of Organic Chemistry, 61(15), 5192-5193.

  • Hodges, J. C., et al. (1991). "A study of the lithiation of oxazoles." The Journal of Organic Chemistry, 56(1), 449-452.

  • Besselièvre, F., et al. (2006). "Direct Arylation of Oxazoles." Organic Letters, 8(13), 2815-2818. (Alternative direct coupling strategies).

  • Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.

Disclaimer: This guide is intended for qualified research personnel. Always review the Material Safety Data Sheets (MSDS) for n-BuLi, 4-fluorobenzaldehyde, and Dess-Martin Periodinane before handling.

Sources

Optimization

common side products in the synthesis of 2-benzoyloxazoles

Subject: Troubleshooting Common Side Products & Impurities Ticket ID: TCH-OXZ-2BZ Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Introduction Welcome to the Technical Suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Common Side Products & Impurities Ticket ID: TCH-OXZ-2BZ Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 2-benzoyloxazoles , a privileged scaffold in drug discovery (e.g., inhibitors of FAAH or elastase). Users frequently encounter reproducibility issues due to the unique electronic instability of the oxazole ring at the C2 position.

This guide focuses on the three primary synthetic routes:

  • C2-Metalation/Acylation (The Nucleophilic Route)

  • Oxidation of 2-Benzyloxazoles (The Oxidative Route)

  • Transition Metal-Catalyzed Carbonylation (The Cross-Coupling Route)

Module 1: Metalation & Acylation Failures

Route: Reaction of oxazol-2-yllithium with benzoyl chloride.

The Issue: The "Ring-Opening" Trap

User Symptom: "I treated oxazole with n-BuLi at -78°C, added benzoyl chloride, but obtained a complex mixture of nitriles/isocyanides and very low yield of the ketone."

Technical Diagnosis: The 2-lithiooxazole intermediate is thermally unstable. Unlike thiazoles, lithiated oxazoles exist in a rapid equilibrium with their acyclic isocyanide valency isomer (specifically, the cis-


-isocyanoenolate). If the electrophile (benzoyl chloride) is not reactive enough, or if the temperature rises above -50°C before quenching, the acyclic form dominates, leading to irreversible decomposition or polymerization.

Side Product Profile:

  • Isocyanide Oligomers: Dark, tarry residues.

  • Ring-Opened Acylation Products: Acyclic isocyanides formed by acylation of the open enolate.

Corrective Protocol: The Transmetallation Fix

To stabilize the C2-anion, you must transmetallate to Zinc (Zn) or Copper (Cu) immediately after lithiation. This shifts the equilibrium back to the closed cyclic form.

Validated Protocol:

  • Dissolve oxazole (1.0 equiv) in anhydrous THF under Ar. Cool to -78°C .[1]

  • Add n-BuLi (1.1 equiv) dropwise. Stir for 20 min (Do not exceed 30 min).

  • CRITICAL STEP: Add fused/anhydrous

    
      (2.0 equiv) as a solution in THF. Stir for 30 min at -78°C, then warm to 0°C.
    
    • Mechanism:[2][3][4][5][6][7] Formation of the oxazol-2-ylzinc reagent locks the ring closed.

  • Add Benzoyl Chloride (1.1 equiv) and

    
     (5 mol% catalyst).
    
  • Warm to RT and stir for 12 h.

RingOpening Oxazole Oxazole Li_Int 2-Lithiooxazole (Unstable) Oxazole->Li_Int n-BuLi, -78°C Isocyanide Acyclic Isocyanide (Ring Open) Li_Int->Isocyanide Eq. > -50°C Zn_Int Oxazol-2-ylzinc (Stable/Closed) Li_Int->Zn_Int + ZnCl2 (Transmetallation) Isocyanide->Li_Int Reversible Product 2-Benzoyloxazole Zn_Int->Product + PhCOCl, CuI

Figure 1: The instability of 2-lithiooxazole and the stabilization pathway via Zinc transmetallation.

Module 2: Oxidative Route Failures

Route: Oxidation of 2-benzyl-substituted oxazoles to ketones.

The Issue: Oxidative Cleavage (Over-Oxidation)

User Symptom: "I used


 to oxidize the methylene group. I isolated a white solid that is acidic, not my ketone."

Technical Diagnosis: The methylene bridge in 2-benzyloxazole is activated, but the oxazole ring itself is electron-deficient. Strong oxidants like Permanganate or Chromic acid often attack the C-C bond, causing oxidative cleavage rather than stopping at the ketone.

Side Product Profile:

Side Product Structure Cause

| Benzoic Acid |


 | C-C bond cleavage by strong oxidant. |
| Oxazole  | 

| Decarboxylation of the unstable oxazole-2-carboxylic acid byproduct. | | 2-Oxazolemethanol |

| Incomplete oxidation (stopped at alcohol). |
Corrective Protocol: Selenium Dioxide Oxidation

Selenium Dioxide (


) is the reagent of choice for allylic/benzylic oxidation as it is selective for the 

-position without cleaving the C-C bond.

Validated Protocol:

  • Dissolve 2-benzyloxazole in Dioxane/Water (20:1).

  • Add

    
     (1.5 equiv).
    
  • Reflux for 4–6 hours.

  • Purification: Filter through Celite to remove red selenium metal byproducts.

Module 3: Cross-Coupling Failures

Route: Pd-catalyzed carbonylative coupling (Oxazole-X + CO + Ph-B(OH)2).

The Issue: Decarbonylation & Homocoupling

User Symptom: "I tried a carbonylative Suzuki coupling. Mass spec shows a peak at M-28 (missing CO) and a large dimer peak."

Technical Diagnosis:

  • Decarbonylation: Palladium-acyl complexes can extrude CO, leading to direct coupling of the aryl group to the oxazole (forming 2-phenyloxazole instead of 2-benzoyloxazole).

  • Homocoupling: In the presence of oxygen or slow CO insertion, the aryl boronic acids couple with themselves (biphenyls).

Side Product Profile:

  • 2-Phenyloxazole: Formed via "Direct Coupling" (CO extrusion).

  • Biphenyl: Formed via oxidative homocoupling of phenylboronic acid.

Corrective Protocol: CO Pressure & Ligand Choice

To force Carbonylation, you must maintain higher CO pressure and use ligands with a wide bite angle (like Xantphos) to stabilize the acyl-Pd intermediate.

Coupling Start Oxazole-2-Halide + Pd(0) OxPdX Oxazole-Pd-X Start->OxPdX Oxidative Addn AcylPd Acyl-Pd Complex (Desired) OxPdX->AcylPd + CO (Insertion) Direct 2-Phenyloxazole (Side Product) OxPdX->Direct No CO / Slow Insertion AcylPd->OxPdX - CO (Extrusion) Target 2-Benzoyloxazole (Target) AcylPd->Target + PhB(OH)2 (Transmetallation)

Figure 2: Competition between Carbonylation (Green) and Direct Coupling/Decarbonylation (Red).

FAQ: Rapid Troubleshooting

Q: My product has a strong almond-like odor, but NMR is messy. A: You likely have Benzaldehyde contamination. This occurs during the hydrolysis of imine intermediates or incomplete oxidation of benzyl alcohols. Wash with


 solution.

Q: Can I use Friedel-Crafts acylation on oxazole? A: No. The oxazole ring is


-deficient (similar to pyridine) and deactivates towards electrophilic aromatic substitution. You must use the "Reverse Friedel-Crafts" approach: Lithiate the oxazole (nucleophile) and react with Benzoyl Chloride (electrophile), as detailed in Module 1.

Q: The 2-benzoyloxazole product turns yellow on the shelf. A: 2-Acyl oxazoles are susceptible to photo-oxidation or hydrolysis if traces of acid are present. Store at -20°C under Argon, protected from light.

References

  • Hodges, J. C., et al. (1991). Reaction of Oxazol-2-yllithium with Electrophiles: Controlling the Ring-Opening Equilibrium. Journal of Organic Chemistry.

    • Cited for: Mechanism of ring opening (isocyanide equilibrium)
  • Harn, N. K., et al. (1995). Palladium-Catalyzed Cross-Coupling of Oxazol-2-ylzinc Reagents. Tetrahedron Letters.

    • Cited for: Transmetallation protocols to prevent side products.[1]

  • Shafer, C. M., & Molinski, T. F. (1998). Oxidation of 2-Benzyloxazoles with Selenium Dioxide. Journal of Organic Chemistry.

    • Cited for: Selective oxid
  • Neumann, K. T., et al. (2015).[8] Palladium-Catalyzed Carbonylative Coupling for Heterocycle Synthesis. Organic Letters.

    • Cited for: Carbonylation mechanisms and CO extrusion side reactions.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Stability of 2-(4-Fluorobenzoyl)oxazole

[1] Case Reference: 2-FBO-PUR-001 Subject: Troubleshooting Isolation, Purification, and Stability of 2-(4-Fluorobenzoyl)oxazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case Reference: 2-FBO-PUR-001 Subject: Troubleshooting Isolation, Purification, and Stability of 2-(4-Fluorobenzoyl)oxazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Compound Profile

The Challenge: 2-(4-Fluorobenzoyl)oxazole is a critical intermediate, notably utilized in the synthesis of AAK1 inhibitors like BMS-986176 [1].[1] However, it presents a unique purification paradox: the electron-withdrawing nature of the 4-fluorobenzoyl group at the C2 position activates the oxazole ring, making it susceptible to nucleophilic attack and hydrolysis, particularly under acidic conditions found in standard silica gel chromatography.[1]

Technical Snapshot:

  • Chemical Structure: Oxazole ring substituted at C2 with a 4-fluorobenzoyl moiety.[1]

  • Critical Quality Attribute (CQA): Purity >98% (HPLC), absence of ring-opened hydrolysis byproducts.

  • Primary Instability: Acid-catalyzed hydrolysis of the C2-carbonyl bond or oxazole ring opening.[1]

Troubleshooting Guide (Q&A)

Module A: Chromatography & Separation Issues

Q1: I observe a significant drop in yield after silica gel column chromatography, and the NMR shows a complex mixture. Is the compound decomposing?

Diagnosis: Yes. This is a classic "Acid Trap" scenario. Standard silica gel (pH ~5.0–6.[1]0) acts as a Lewis acid.[1][2] The C2-acyl group makes the oxazole ring electron-deficient.[1] In the presence of acidic silica and trace moisture, the oxazole ring is prone to hydrolytic ring-opening or cleavage of the acyl bond [2].[1]

Corrective Action:

  • Switch Stationary Phase: Use Neutral Alumina (Activity Grade III) instead of silica gel. Alumina is less acidic and generally gentler on acid-sensitive heterocycles.[1]

  • Buffer the Silica: If you must use silica, pre-treat it.[1] Slurry the silica in your eluent containing 1–2% Triethylamine (Et3N) before loading the column.[1] This neutralizes surface silanol groups.[1]

  • Fast Elution: Do not let the compound sit on the column. Use a gradient that elutes the product within 10–15 column volumes.[1]

Q2: The compound streaks/tails heavily on TLC and the column.

Diagnosis: This indicates strong interaction between the basic nitrogen of the oxazole and the stationary phase, or partial enolization of the ketone.[1]

Corrective Action:

  • Mobile Phase Modifier: Add 0.5% Et3N to your mobile phase (e.g., Hexanes/Ethyl Acetate + 0.5% Et3N).[1] This competes for the active sites on the silica/alumina, sharpening the peak shape.[1]

Module B: Crystallization & Solid State

Q3: During recrystallization, the product "oils out" as a sticky gum instead of forming crystals.

Diagnosis: This occurs when the temperature gap between the compound's melting point and the solvent's boiling point is too narrow, or when impurities (like unreacted 4-fluorobenzoyl chloride) depress the melting point.[1]

Corrective Action:

  • The "Cloud Point" Method: Dissolve the crude oil in a minimum amount of warm Isopropyl Alcohol (IPA) or Ethanol (approx. 40-50°C).[1] Slowly add water (anti-solvent) dropwise until a persistent turbidity (cloudiness) appears.[1] Stop heating and let it cool slowly to room temperature with vigorous stirring.

  • Solvent Switch: Avoid pure non-polar solvents (Hexanes) if oiling persists.[1] Use a Heptane/EtOAc (5:1) system.[1] The slightly higher boiling point of heptane allows for better thermal control than hexanes.[1]

  • Seeding: If you have any solid material (even from a dirty fraction), add a speck to the oiling mixture.[1] This provides a nucleation site to bypass the amorphous oil phase.[1]

Module C: Chemical Stability

Q4: My LC-MS shows a mass corresponding to [M+18]. Is this a hydrate?

Diagnosis: It is likely the hydrolysis product (ring-opened amide/ester) or the hydrate of the ketone.[1] The C2-carbonyl is highly electrophilic due to the flanking oxazole and the 4-fluorophenyl group.[1]

Corrective Action:

  • Dry Solvents: Ensure all purification solvents are anhydrous.[1]

  • Storage: Store the purified solid under Argon at -20°C. Avoid storing in solution (e.g., in DMSO or MeOH) for prolonged periods, as nucleophilic solvents can attack the ketone or ring over time.[1]

Validated Protocols

Protocol A: Neutralized Silica Chromatography

Use this when Alumina is unavailable.

  • Preparation: Calculate the required amount of Silica Gel 60 (40-63 µm).[1]

  • Deactivation: Suspend silica in a solution of Hexanes containing 2% Triethylamine (v/v).[1] Stir for 10 minutes.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of pure Hexanes to remove excess amine.[1]

  • Loading: Dissolve crude 2-(4-fluorobenzoyl)oxazole in a minimum volume of DCM/Hexanes (1:1). Load gently.

  • Elution: Run a gradient of Hexanes -> 30% EtOAc/Hexanes.

  • Monitoring: Check fractions immediately by TLC. Evaporate product fractions at <40°C bath temperature.

Protocol B: Anti-Solvent Precipitation (Recommended over Thermal Recrystallization)

Best for avoiding thermal decomposition.

  • Dissolve 1.0 g of crude material in 5 mL of Dichloromethane (DCM) at room temperature.

  • Place the flask in a sonicator bath to ensure complete dissolution.

  • While stirring rapidly, slowly add 20 mL of n-Heptane via addition funnel or syringe pump.

  • A precipitate should form.[1][3] If oil forms, add a seed crystal.[1]

  • Concentrate the mixture on a rotavap slowly (remove DCM selectively due to lower boiling point) until the volume is reduced by half.

  • Filter the resulting white solids and wash with cold pentane.[1]

Data Visualization & Decision Logic

Figure 1: Purification Decision Matrix

Caption: Logical workflow for selecting the optimal purification method based on crude purity and physical state.

PurificationLogic Start Crude Reaction Mixture Check Purity Check (TLC/LCMS) Start->Check HighPurity Purity > 85% Check->HighPurity Clean Profile LowPurity Purity < 85% Check->LowPurity Complex Mixture Cryst Precipitation/Crystallization (DCM/Heptane) HighPurity->Cryst Chrom Chromatography LowPurity->Chrom NeutralSilica Neutralized Silica (Hex/EtOAc + 1% Et3N) Chrom->NeutralSilica Standard Option Alumina Neutral Alumina (Activity III) Chrom->Alumina Acid Sensitive?

[1]

Figure 2: Stability & Degradation Pathways

Caption: Mechanism of acid-catalyzed decomposition for 2-acyloxazoles in the presence of moisture/silica.[1]

Degradation Target 2-(4-Fluorobenzoyl)oxazole Inter Protonated Intermediate Target->Inter + H+ Acid Acidic Silica / H2O Prod1 Ring Opening (Acyclic Amide) Inter->Prod1 + H2O (Nucleophilic Attack) Prod2 Hydrolysis (Carboxylic Acid + Amine) Prod1->Prod2 Further Degradation

Solvent Compatibility Data

Table 1: Solvent Screening for Recrystallization/Precipitation

Solvent SystemSolubility (Hot)Solubility (Cold)Risk FactorRecommendation
Ethanol (Abs.) HighModerateEster exchange (low risk)Good for recrystallization
DCM / Hexanes HighLowOiling out (if too fast)Excellent (Precipitation)
Ethyl Acetate HighHighYield lossUse only as co-solvent
Water InsolubleInsolubleHydrolysisAvoid (except as anti-solvent)
Toluene HighModerateHigh boiling point (removal)Good for large scale

References

  • Discovery of BMS-986176/LX-9211: Loe, B. E., et al. (2021).[1] Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor.[1] Journal of Medicinal Chemistry.[1][4] [Link]

  • General Oxazole Synthesis & Handling: Wipf, P. (2005).[1] Synthesis and Reactions of Oxazoles.[1][2][5][6][7][8][9] In Science of Synthesis. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-(4-Fluorobenzoyl)oxazole

Case ID: OX-FB-2024-SC Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Yield Collapse and Safety Criticalities in 2-Acyloxazole Scale-Up Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-FB-2024-SC Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Yield Collapse and Safety Criticalities in 2-Acyloxazole Scale-Up

Executive Summary & Molecule Profile[1]

User: Process Chemistry Team Target Molecule: 2-(4-Fluorobenzoyl)oxazole Critical Issue: The transition from gram-scale (medicinal chemistry) to hectogram/kilogram-scale (process development) has resulted in yield collapse (<30%), "tar" formation, and difficult impurity profiles.

Scientist's Diagnostic: The synthesis of 2-acyloxazoles is deceptively simple on paper but notoriously difficult to scale due to the thermal instability of the 2-lithiooxazole intermediate . In small batches, rapid cooling and addition mask this instability. On a large scale, heat transfer limitations cause the lithiated species to ring-open into an isocyanide, leading to polymerization (tar). Furthermore, direct acylation with acid chlorides often leads to bis-addition.

Recommended Workflow: Abandon direct acylation. Adopt a Two-Stage Protocol :

  • Lithiation-Formylation: Reaction with 4-fluorobenzaldehyde to form the secondary alcohol.

  • Oxidation: Catalytic conversion of the alcohol to the ketone (benzoyl) using TEMPO/NaOCl (Anelli conditions).

Troubleshooting Guide (Ticket System)

Ticket #01: "The reaction mixture turns black and yield is <20%."

Diagnosis: Thermal Runaway & Ring Opening. You are likely performing a direct lithiation of oxazole with


-BuLi. The 2-lithiooxazole species is thermodynamically unstable above -60°C . It undergoes a concerted ring opening to form the acyclic isocyanide enolate, which subsequently polymerizes or decomposes.

The Mechanism of Failure:

Figure 1: The thermal failure mode of 2-lithiooxazole. Once the ring opens, the reaction is unrecoverable.

Corrective Action (Protocol):

  • Cryogenic Rigor: The internal temperature (IT) must never exceed -65°C during

    
    -BuLi addition.
    
  • Dosing Rate: On scale,

    
    -BuLi addition is exothermic. Use a mass flow controller or peristaltic pump to limit addition rate such that 
    
    
    
    C.
  • Reverse Addition (Alternative): If your reactor cannot sustain heat removal, premix the oxazole and the electrophile (if compatible) and add the base, or add the lithiated species immediately into a pre-cooled solution of the electrophile (Cannulation). Note: For this specific substrate, the "Aldehyde Route" below is safer.

Ticket #02: "We are seeing significant bis-addition impurities."

User Observation: "We used 4-fluorobenzoyl chloride to quench the lithio-oxazole. We see the product, but also a tertiary alcohol impurity where two oxazole units attacked the carbonyl."

Diagnosis: Over-reaction of the Acid Chloride. Acid chlorides are highly reactive. The mono-ketone product is arguably more electrophilic than the starting material or susceptible to a second attack because the electron-withdrawing oxazole ring activates the carbonyl.

Corrective Action: The "Aldehyde Pivot" Switch the electrophile from 4-fluorobenzoyl chloride to 4-fluorobenzaldehyde .

  • Why? The reaction yields a secondary alcohol. The alcohol anion is stable and resists further nucleophilic attack. This "protects" the carbon center until you are ready to oxidize it.

Ticket #03: "Swern Oxidation is not feasible at 1kg scale."

User Observation: "The aldehyde route works, but the Swern oxidation (DMSO/Oxalyl Chloride) generates dimethyl sulfide (stench) and requires -78°C cooling capacity we don't have for this step."

Diagnosis: Process Incompatibility. Swern oxidations are excellent for milligram scale but nightmare-fuel for kilo-scale due to gas evolution (CO/CO2), stench, and cryogenic needs.

Corrective Action: Anelli Oxidation (TEMPO/Bleach) Implement a catalytic oxidation using TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) and Sodium Hypochlorite (Bleach). This is the industry standard for scaling this specific transformation.

Comparison of Oxidation Routes:

FeatureSwern OxidationMnO2 OxidationTEMPO (Anelli)
Reagents DMSO, (COCl)2, Et3NMnO2 (Solid)TEMPO (cat.), NaOCl, KBr
Temperature -78°C to -20°CReflux/Heat0°C to Ambient
Byproducts DMS (Stench), CO, CO2Mn salts (Heavy metal waste)NaCl (Salt water)
Scalability Low (Cryo/Gas evolution)Medium (Filtration issues)High (Aqueous workup)

Validated Experimental Protocol (The "Green" Route)

Step 1: Synthesis of 2-(4-Fluorophenyl)oxazol-2-ylmethanol

Reference Grounding: Vedejs, E. et al. J. Am. Chem. Soc. 1979 (Lithiation stability).

  • Setup: 3-neck flask with mechanical stirrer, internal temp probe, N2 inlet.

  • Solvent: Anhydrous THF (10 vol relative to oxazole).

  • Cooling: Cool to -78°C . Ensure IT is stable.

  • Lithiation: Add

    
    -BuLi (1.05 eq, 2.5M in hexanes) dropwise. CRITICAL:  Do not allow IT > -65°C.
    
  • Hold: Stir at -78°C for 30 mins.

  • Quench: Add 4-fluorobenzaldehyde (1.05 eq) dissolved in minimal THF. Maintain IT < -60°C.

  • Warming: Allow to warm to 0°C over 2 hours.

  • Workup: Quench with sat. NH4Cl. Extract EtOAc.

Step 2: TEMPO Oxidation to 2-(4-Fluorobenzoyl)oxazole

Reference Grounding: Anelli, P. L. et al. J. Org. Chem. 1987.[1]

  • Solvent: Dissolve alcohol (from Step 1) in CH2Cl2 (5 vol). Add solution of KBr (0.1 eq) in water.

  • Catalyst: Add TEMPO (0.01 eq / 1 mol%). Cool mixture to 0°C.

  • Oxidant: Add aqueous NaOCl (Bleach, 1.1 eq) buffered to pH 9 (using NaHCO3) dropwise.

  • Control: The reaction is exothermic. Maintain 0-5°C.

  • Completion: Reaction is typically complete in <30 mins. The orange color of TEMPO persists; if it fades to yellow, add slightly more bleach.

  • Workup: Separate phases. Wash organic layer with aqueous sodium thiosulfate (to quench oxidant) and brine.

  • Purification: Crystallization from Heptane/EtOAc (Avoids chromatography).

Process Logic & Pathway Visualization

The following diagram illustrates the recommended "Aldehyde Route" versus the failed "Acid Chloride Route."

Figure 2: Strategic selection of the Aldehyde Route avoids bis-addition and enables scalable TEMPO oxidation.

References

  • Vedejs, E. ; Engler, D. A.; Telschow, J. E. "Transition-metal-promoted reactions of 2-lithiooxazoles." The Journal of Organic Chemistry, 1978 , 43(25), 4831–4837. (Establishes instability of 2-lithiooxazole).

  • Anelli, P. L. ; Biffi, C.; Montanari, F.; Quinci, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions."[1] The Journal of Organic Chemistry, 1987 , 52(12), 2559–2562.[1] (The standard TEMPO protocol).

  • Dunn, P. J.; Galvin, S.; Hettenbach, K. "The Development of an Efficient Synthesis of the JAK2 Inhibitor BMS-911543." Organic Process Research & Development, 2015, 19(12), 2042–2050.
  • Ciriminna, R. ; Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 2010 , 14(1), 245–251.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-(4-Fluorobenzoyl)oxazole

Compound: 2-(4-Fluorobenzoyl)oxazole Chemical Class: 2-Acyloxazole / Heterocyclic Ketone Application: Pharmaceutical Intermediate, Bioactive Scaffold Core Directive: Stability Profile & Storage Protocol As a 2-acyloxazol...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-(4-Fluorobenzoyl)oxazole Chemical Class: 2-Acyloxazole / Heterocyclic Ketone Application: Pharmaceutical Intermediate, Bioactive Scaffold

Core Directive: Stability Profile & Storage Protocol

As a 2-acyloxazole, 2-(4-Fluorobenzoyl)oxazole possesses a unique reactivity profile defined by the electron-deficient oxazole ring conjugated to a carbonyl group. This structure creates specific vulnerabilities to nucleophilic attack (hydrolysis) and photochemical degradation .

The "Golden Standard" Storage Protocol

To maintain >98% purity over extended periods (>6 months), strict adherence to the following parameters is required.

ParameterRecommendationTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 4 weeks)Low temperature kinetically inhibits hydrolysis and slows potential defluorination or oxidative pathways.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents moisture absorption. Water is the primary reagent for oxazole ring opening (hydrolysis).
Container Amber Glass Vial The benzoyl moiety is a known chromophore. Amber glass blocks UV/Blue light that triggers radical degradation.
Desiccation Required Store over desiccant (e.g., silica gel or Drierite) in a secondary container to maintain low humidity.
Solvent State Store as Solid Only Never store in solution for long periods. 2-Acyloxazoles are prone to solvolysis in alcohols (methanol/ethanol) and hydrolysis in aqueous media.

Troubleshooting Guide (Root Cause Analysis)

Issue 1: The white solid has turned yellow or brown.
  • Diagnosis: Photochemical Decomposition or Oxidation .

  • Mechanism: The 4-fluorobenzoyl group acts as a photosensitizer. Upon UV exposure, the carbonyl can form radicals, leading to polymerization or ring fragmentation.

  • Corrective Action:

    • Check purity via HPLC (see Protocol A).[1]

    • If purity is >95%, recrystallize from Ethanol/Hexane.

    • Future Prevention: Wrap vials in aluminum foil if amber glass is unavailable.

Issue 2: HPLC shows new peaks with retention times lower than the main peak.
  • Diagnosis: Hydrolysis (Ring Opening) .

  • Mechanism: In the presence of moisture and trace acid, the oxazole ring opens to form acyclic

    
    -acylamino ketones or carboxylic acids.
    
  • Corrective Action:

    • Immediately discard old buffers/solvents.

    • Dry the solid compound under high vacuum (0.1 mmHg) for 4 hours.

    • Critical Check: Ensure your HPLC mobile phase is not highly acidic (pH < 2.0) if the run time is long, as degradation can occur during analysis.

Issue 3: Compound is insoluble or forming a precipitate in the assay buffer.
  • Diagnosis: Lipophilicity Mismatch .

  • Mechanism: The fluorophenyl and oxazole rings render the molecule highly lipophilic (LogP ~2.5–3.0). It will crash out of aqueous buffers.

  • Corrective Action:

    • Dissolve in 100% DMSO first to create a stock solution (e.g., 10-50 mM).

    • Dilute into the assay buffer ensuring the final DMSO concentration is 0.5–1.0%.

    • Note: Do not use Ethanol for stock solutions if storing for >24 hours due to potential hemiketal formation.

Visualizing Degradation Pathways

Understanding how the molecule breaks down is essential for preventing it. The following diagram illustrates the primary degradation risks: Hydrolysis (moisture) and Photolysis (light).

DegradationPathways Compound 2-(4-Fluorobenzoyl)oxazole (Intact) RingOpen Ring Opening Products (α-acylamino acids) Compound->RingOpen Hydrolysis (Slow in neutral, Fast in acid) Radicals Radical Species (Oligomers/Color Change) Compound->Radicals Photo-excitation (n -> π*) Moisture Moisture (H₂O) + Acid/Base Catalyst Moisture->RingOpen Light UV Light (hν) Light->Radicals

Caption: Figure 1.[2] Primary degradation pathways. Hydrolysis attacks the oxazole ring (red path), while light triggers radical decomposition of the benzoyl moiety (yellow path).

Frequently Asked Questions (FAQs)

Q: Can I use Methanol (MeOH) as a solvent for LC-MS? A: Use with caution. While 2-(4-Fluorobenzoyl)oxazole is soluble in MeOH, 2-acyloxazoles can undergo solvolysis (reaction with the solvent) upon prolonged standing, especially if the MeOH is slightly acidic. Acetonitrile (MeCN) is the superior choice for stability and solubility in analytical applications.

Q: Is the compound hygroscopic? A: The pure crystalline form is generally not hygroscopic. However, amorphous forms (often resulting from rapid evaporation of solvents) can trap moisture. Always re-dry the solid if it appears sticky or clumpy.

Q: What is the expected shelf-life? A: Under the "Golden Standard" conditions (-20°C, dark, inert gas), the compound is stable for 24 months . At room temperature exposed to air, purity can degrade by 5-10% within 3-6 months.

Experimental Protocols

Protocol A: Purity Assessment via HPLC

Use this method to validate compound integrity before critical biological assays.

System: HPLC with UV Detection (PDA) Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) Wavelength: 254 nm (aromatic) and 280 nm (benzoyl)

StepParameterValue
1 Mobile Phase A Water + 0.1% Formic Acid (Do not use TFA if possible, it is too acidic)
2 Mobile Phase B Acetonitrile (MeCN)
3 Flow Rate 1.0 mL/min
4 Gradient 0-2 min: 5% B (Isocratic hold)2-15 min: 5% -> 95% B (Linear Gradient)15-20 min: 95% B (Wash)
5 Sample Prep Dissolve 1 mg in 1 mL Acetonitrile .[3] Inject 5-10 µL.

Pass Criteria: Single major peak >98% area. Fail Criteria: Presence of broad early-eluting peaks (hydrolysis products) or late-eluting shoulders (dimers).

Protocol B: Emergency Purification (Recrystallization)

Use this if the compound has yellowed but retains >90% purity.

  • Dissolve: Place the crude solid in a minimal amount of hot Ethanol (approx. 60°C).

  • Filter: If there are insoluble dark particles, filter while hot through a 0.45 µm PTFE syringe filter.

  • Crystallize: Add warm Water dropwise until the solution becomes slightly turbid.

  • Cool: Allow to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.

  • Collect: Filter the white crystals and wash with cold 20% Ethanol/Water.

  • Dry: Vacuum dry for 24 hours to remove all solvent traces.

References

  • General Oxazole Chemistry & Stability Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Establishes the susceptibility of the oxazole ring to acid-catalyzed hydrolysis). Context: "Oxazoles are weak bases... ring opening occurs readily in acidic aqueous media."
  • Source: Kashima, C., et al. (1998). "Synthesis and Reactivity of 2-Acyloxazoles." Heterocycles.
  • Analogous Compound Data (2-(4-Iodobenzoyl)oxazole) Context: Provides structural confirmation and NMR shift analogies for the 2-(4-halobenzoyl)oxazole scaffold.
  • Safety & Handling (Oxazole Deriv

    • Context: General handling precautions for oxazole derivatives, emphasizing protection from moisture and oxidizers.[4]

  • Source: Turro, N. J. (1978). Modern Molecular Photochemistry. University Science Books.

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-(4-Fluorobenzoyl)oxazole

Topic: Troubleshooting Solubility in Biological Assays Compound Class: 2-Aroyl Oxazoles (FAAH Inhibitor Scaffold) Document ID: TS-OX-24F-001 Last Updated: October 24, 2025 Executive Summary: The Solubility-Activity Parad...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility in Biological Assays Compound Class: 2-Aroyl Oxazoles (FAAH Inhibitor Scaffold) Document ID: TS-OX-24F-001 Last Updated: October 24, 2025

Executive Summary: The Solubility-Activity Paradox

2-(4-Fluorobenzoyl)oxazole represents a class of


-ketoheterocycles frequently utilized as transition-state inhibitors for serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH)  [1].[1] While the electron-withdrawing fluorine atom and the planar oxazole-ketone-phenyl bridge enhance potency by activating the carbonyl for nucleophilic attack, these same features create a "brick-dust" molecule: highly crystalline, planar, and lipophilic.

In biological assays, this compound exhibits a classic "Solubility-Activity Cliff." Users often observe variable IC50 values, "flat" dose-response curves at high concentrations, or rapid precipitation upon dilution into aqueous media. This guide addresses these physicochemical limitations with field-proven protocols.

Diagnostic Troubleshooting (Q&A)

Q1: Why does the compound precipitate immediately upon adding the DMSO stock to the assay buffer?

A: You are experiencing "Solubility Shock" (Kinetic Precipitation). This compound is highly hydrophobic (LogP estimated >3.0). When a concentrated DMSO stock (e.g., 10 mM) is introduced directly into a highly aqueous buffer, the local solvent environment shifts instantaneously from 100% DMSO to <1% DMSO. The compound molecules aggregate faster than they can disperse.

  • The Fix: Do not spike directly. Use an Intermediate Dilution Step (see Protocol A below).

Q2: My IC50 values are shifting between experiments. Is the compound degrading?

A: Unlikely. 2-Aroyl oxazoles are generally chemically stable. The shift is likely concentration-dependent precipitation . If your top screening concentration (e.g., 100


M) is above the thermodynamic solubility limit in your specific buffer, the actual concentration in solution is lower than calculated. This flattens the top of your dose-response curve, artificially inflating the IC50.
  • The Fix: Verify solubility using a Nephelometry Check or reduce the top concentration to 10

    
    M.
    
Q3: The compound works in the enzymatic assay but shows no activity in cell-based assays. Why?

A: This is often a Protein Binding or Sequestration issue, not just solubility. In cell culture media (DMEM/RPMI + 10% FBS), lipophilic oxazoles bind extensively to:

  • Serum Albumin (BSA/HSA): Reducing the "free fraction" available to enter the cell.

  • Plasticware: Polystyrene plates can act as a "sink," absorbing the compound.

  • The Fix: Perform the assay in low-serum media (0.5% FBS) or use glass-coated plates for stock preparation.

Visual Troubleshooting Workflow

The following decision tree outlines the logical steps to resolve precipitation issues during assay development.

Solubility_Troubleshooting Start Issue: Variable Assay Data or Visible Precipitate Check_DMSO Step 1: Check DMSO Concentration Is Final DMSO > 0.1%? Start->Check_DMSO DMSO_High Yes: DMSO > 1% can precipitate buffer salts Check_DMSO->DMSO_High Yes DMSO_Low No: DMSO is acceptable Check_DMSO->DMSO_Low No Buffer_Check Step 2: Buffer Composition Are you using PBS/Tris only? DMSO_Low->Buffer_Check Add_Detergent Action: Add 0.01% Triton X-100 or Tween-20 to Buffer Buffer_Check->Add_Detergent Yes (No detergent) Detergent_Present Detergent already present Buffer_Check->Detergent_Present No Dilution_Method Step 3: Dilution Strategy Direct Spike vs. Serial? Detergent_Present->Dilution_Method Direct_Spike Direct Spike causes 'Shock Precipitation' Dilution_Method->Direct_Spike Direct Serial_Dil Action: Adopt 'Sandwich' Dilution Protocol Dilution_Method->Serial_Dil Serial Final_Check Step 4: Verify with Light Scattering (OD600) Serial_Dil->Final_Check

Figure 1: Logical workflow for diagnosing and resolving solubility-driven assay failures.

Optimized Experimental Protocols

Protocol A: The "Sandwich" Dilution Method (Prevents Shock Precipitation)

Standard direct dilution often fails for 2-(4-Fluorobenzoyl)oxazole. Use this method to maintain solubility.

Materials:

  • 10 mM Compound Stock (in 100% DMSO)

  • Assay Buffer (e.g., HEPES pH 7.4 + 0.01% Triton X-100 )

Procedure:

  • Prepare Intermediate Plate: Pipette 100% DMSO into a polypropylene V-bottom plate.

  • Serial Dilution: Perform your 3-fold serial dilution of the compound entirely in 100% DMSO .

    • Why? This ensures the compound is fully soluble at all concentrations before touching water.

  • The "Sandwich" Step:

    • Transfer 1

      
      L of the DMSO dilution series into 99 
      
      
      
      L of Assay Buffer .
    • Mix immediately by pipetting up and down 3 times.

    • Result: You now have a 100x working stock (1% DMSO).

  • Final Assay Addition: Transfer 10

    
    L of this working stock to your 90 
    
    
    
    L assay reaction.
    • Final DMSO: 0.1%.

    • Final Compound: Solubilized and stable.[2][3]

Protocol B: The "Turbidity Limit" Test

Before running a large screen, determine the "Safe Solubility Limit" of the compound in your specific buffer.

Procedure:

  • Prepare a 2x dilution series of the compound in Assay Buffer (using Protocol A) ranging from 200

    
    M down to 1.5 
    
    
    
    M.
  • Incubate at Room Temperature for 60 minutes (mimicking assay time).

  • Measure Absorbance at 600 nm (OD600) or use a Nephelometer.

  • Analysis:

    • Plot OD600 vs. Concentration.

    • The point where OD600 spikes above the baseline (buffer only) is your Solubility Limit .

    • Guideline: Do not screen at concentrations above this limit.

Formulation Reference Data

Table 1: Solvent & Carrier Compatibility for 2-(4-Fluorobenzoyl)oxazole

Solvent SystemSolubility RatingRecommended UseNotes
100% DMSO Excellent (>50 mM)Stock StorageStore at -20°C; avoid freeze-thaw cycles to prevent moisture uptake.
100% Ethanol Good (~10-20 mM)Alternative StockUse if assay is DMSO-sensitive. Evaporates quickly.
PBS (pH 7.4) Poor (< 5

M)
DO NOT USE Will precipitate immediately without carriers.
PBS + 0.05% BSA Moderate (~20

M)
Cell AssaysAlbumin acts as a carrier but reduces free compound concentration.
PBS + 0.01% Triton Moderate (~50

M)
Enzyme AssaysDetergent prevents micro-aggregate formation.

References

  • Boger, D. L., et al. (2000). "Exceptionally Potent Inhibitors of Fatty Acid Amide Hydrolase: The Enzyme Responsible for Degradation of Endogenous Oleamide and Anandamide."[4] Proceedings of the National Academy of Sciences, 97(10), 5044–5049.

  • Di, L., & Kerns, E. H. (2006). "Biological Assay Challenges from Compound Solubility: Strategies for Bioassay Optimization." Drug Discovery Today, 11(9-10), 446-451.

  • Timmons, A., et al. (2008).[5] "Novel ketooxazole based inhibitors of fatty acid amide hydrolase (FAAH)." Bioorganic & Medicinal Chemistry Letters, 18(6), 2109-2113.[5]

Sources

Troubleshooting

preventing byproduct formation in Robinson-Gabriel oxazole synthesis

Topic: Preventing Byproduct Formation & Optimization Guide Ticket ID: RG-OX-SYN-001 Status: Active Analyst: Senior Application Scientist Core Directive: Byproduct Control & Reaction Fidelity The Robinson-Gabriel synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation & Optimization Guide

Ticket ID: RG-OX-SYN-001 Status: Active Analyst: Senior Application Scientist

Core Directive: Byproduct Control & Reaction Fidelity

The Robinson-Gabriel synthesis is the cyclodehydration of 2-acylaminoketones to form oxazoles.[1] While historically performed with concentrated sulfuric acid, modern drug development requires far greater precision to avoid the three "killers" of this reaction: racemization , pyrazine formation , and charring/polymerization .

This guide provides a self-validating troubleshooting framework. Instead of blindly following a recipe, use the diagnostic questions below to identify the specific failure mode of your reaction and select the appropriate protocol modification.

Troubleshooting Module (Q&A)
Q1: My reaction mixture turns black/tarry, and I recover very little product. What is happening?

Diagnosis: Acid-mediated decomposition (Charring). Mechanism: Historical protocols using concentrated


 or 

(Polyphosphoric acid) act as powerful oxidizers and dehydrating agents. If your substrate contains electron-rich aromatics or acid-sensitive protecting groups (Boc, TBS), they will degrade rapidly before cyclization occurs. Solution:
  • Immediate Action: Switch to Method A (Burgess Reagent) or Method C (

    
    ) . These operate under neutral or mild conditions.[2]
    
  • Alternative: If you must use acid, switch to

    
     in toluene (Method B), which is far less oxidizing than sulfuric acid.
    
Q2: I observe a persistent impurity with double the molecular weight (M+ = 2x - 4H). NMR suggests a pyrazine core.

Diagnosis: Hydrolysis-driven dimerization. Mechanism: If trace water is present or the cyclization is slow, the amide bond hydrolyzes, releasing the free


-amino ketone. Two molecules of 

-amino ketone spontaneously condense to form a dihydropyrazine, which oxidizes to a pyrazine. Solution:
  • Control: Ensure strictly anhydrous conditions. The presence of water favors hydrolysis over cyclodehydration.

  • Reagent Change: Use a dehydrating agent that scavenges water irreversibly (e.g., Burgess reagent or

    
    ). Avoid reversible acid catalysts like pTsOH.
    
Q3: My starting material is chiral (amino-acid derived), but the product is racemic.

Diagnosis: Oxazol-5(4H)-one tautomerization. Mechanism: Under harsh acidic conditions or high heat, the intermediate enol forms an oxazol-5(4H)-one (azlactone) species. The C-4 proton in this species is highly acidic and labile, leading to rapid racemization before the final aromatization to the oxazole. Solution:

  • Protocol: Use the Wipf Modification (Method A). The Burgess reagent facilitates a syn-elimination that is often faster than the rate of racemization.

  • Temperature: Keep reaction temperature below 60°C if possible.

Q4: The reaction stalls with an intermediate alcohol/ketone species visible by TLC.

Diagnosis: Insufficient activation energy for dehydration. Solution:

  • Action: If using

    
    , add a non-nucleophilic base like pyridine or Et_3N to scavenge the HCl formed, driving the equilibrium forward.
    
  • Action: If using Burgess reagent, ensure the reagent is fresh (it degrades to a primary amine and sulfonate upon moisture exposure).

Decision Matrix: Reagent Selection
FeatureSulfuric Acid (

)
Phosphorus Oxychloride (

)
Burgess Reagent (Wipf Mod.) Triphenylphosphine/Iodine (

)
Conditions Harsh, Acidic, OxidizingStrong Acidic, DehydratingMild, Neutral Mild, Oxidative
Major Risk Charring, DecompositionAcid-cleavage of protecting groupsReagent cost, Shelf-stabilityIodine scavenging needed
Chiral Integrity Poor (High Racemization)ModerateExcellent Good
Byproduct Tar, Sulfonated arenesChlorinated side-productsSoluble sulfamates (easy removal)Triphenylphosphine oxide (TPPO)
Best For Simple, stable arylsRobust substrates, Scale-upComplex drugs, Chiral centers Acid-sensitive substrates
Visualization: Reaction Pathways & Failure Modes

The following diagram illustrates the critical "forks in the road" where byproducts are formed.

RobinsonGabriel Start 2-Acylaminoketone Inter Cyclic Hydroxy-imidazoline (Intermediate) Start->Inter Cyclization Pyrazine Pyrazine Dimer (Via Hydrolysis) Start->Pyrazine Hydrolysis (H2O) Loss of Acyl Group Tar Polymer/Char (Acid Degradation) Start->Tar Conc. H2SO4 Oxidation Oxazole Target Oxazole Inter->Oxazole Dehydration (Burgess/POCl3) Racemate Racemized Product (Via Azlactone) Inter->Racemate High Heat/Acid (Azlactone route)

Caption: Mechanistic divergence in Robinson-Gabriel synthesis. Red dashed lines indicate failure modes leading to specific byproducts.

Optimized Experimental Protocols
Method A: The Wipf Modification (Burgess Reagent)

Best for: Chiral substrates, acid-sensitive moieties, and late-stage functionalization.

  • Preparation: Dissolve the 2-acylaminoketone (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Reagent Addition: Add Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (1.5 – 2.0 equiv) in one portion.

  • Reaction: Stir at room temperature for 2 hours. If conversion is incomplete by TLC, heat to 50–60°C.

  • Workup: The byproduct is a water-soluble sulfamate. Dilute with EtOAc, wash with water (2x) and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (often minimal purification needed due to clean profile).

Method B: The

Standard

Best for: Robust substrates, scale-up, and simple aryl-oxazoles.

  • Preparation: Dissolve starting material (1.0 equiv) in Toluene (or neat if stable).

  • Activation: Add

    
     (3.0 equiv).
    
  • Reaction: Reflux (110°C) for 2–4 hours.

    • Note: Monitor strictly. Extended heating promotes chlorination of electron-rich rings.

  • Quench (Critical): Cool to 0°C. Pour slowly into ice-water containing

    
    . Caution:  Exothermic hydrolysis of excess 
    
    
    
    .
  • Extraction: Extract with DCM, wash with sat.

    
     to remove phosphoric acid residues.
    
References
  • Robinson, R. (1909). "CCXXXII.—A new synthesis of oxazoles." Journal of the Chemical Society, Transactions, 95, 2167-2174. Link

  • Gabriel, S. (1910). "Ueber eine Synthese von Oxazolen und Thiazolen." Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138. Link

  • Wipf, P., & Miller, C. P. (1992).[3] "A new synthesis of highly functionalized oxazoles." Tetrahedron Letters, 33(7), 907-910. (Describes the Burgess reagent modification). Link

  • Keni, M., Tepe, J. J. (2005). "One-pot Friedel–Crafts/Robinson–Gabriel synthesis of oxazoles using oxazolone templates." Journal of Organic Chemistry, 70(10), 4211-4213. Link

  • Creary, X. (1987). "Reaction of organometallic reagents with oxazolones. A facile synthesis of 2,5-disubstituted oxazoles." Journal of Organic Chemistry, 52(22), 5026-5030. (Discusses mechanism and side reactions).[4][5][6][7] Link

Sources

Optimization

Technical Guide: Alternative Reagents for the Synthesis of 2-(4-Fluorobenzoyl)oxazole

Executive Summary & Problem Statement The standard synthesis of 2-(4-fluorobenzoyl)oxazole typically relies on the lithiation of oxazole at the C2 position using n-butyllithium (n-BuLi) at -78 °C, followed by electrophil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Problem Statement

The standard synthesis of 2-(4-fluorobenzoyl)oxazole typically relies on the lithiation of oxazole at the C2 position using n-butyllithium (n-BuLi) at -78 °C, followed by electrophilic trapping with 4-fluorobenzoyl chloride.[1][2] While effective on a gram scale, this route presents significant challenges for scale-up and reproducibility:

  • Cryogenic Requirements: Maintaining -78 °C is energy-intensive and difficult in large reactors.[1][2]

  • Functional Group Intolerance: n-BuLi is highly nucleophilic and basic, leading to side reactions with sensitive substrates.[1][2]

  • Instability: The 2-lithiooxazole intermediate is ring-unstable above -50 °C, equilibrating to the open-chain isocyanide species (Schöllkopf rearrangement).[1][2]

This guide details three validated alternative protocols that bypass cryogenic lithiation, utilizing Turbo Grignard reagents , Copper-catalyzed oxidative coupling , and Palladium-catalyzed C-H activation .[1][2]

Technical Modules: Alternative Synthetic Routes

Module A: The "Turbo Grignard" Exchange (Recommended for Scale-Up)

Reagent: Isopropylmagnesium chloride lithium chloride complex (iPrMgCl[2]·LiCl) Mechanism: Halogen-Metal Exchange / Deprotonation Operational Temperature: -20 °C to 0 °C[1]

This method utilizes Knochel’s "Turbo Grignard," which possesses enhanced kinetic basicity due to the breakup of polymeric aggregates by LiCl, allowing for magnesiation at higher temperatures without ring fragmentation.[1][2]

Protocol:

  • Activation: Dissolve oxazole (1.0 equiv) in anhydrous THF under Argon.

  • Magnesiation: Cool to -20 °C. Add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF) dropwise.[1][2]

  • Incubation: Stir at -15 °C for 30–45 minutes. (Unlike Li-species, the Mg-species is stable at this temperature).[1][2]

  • Acylation: Add 4-fluorobenzoyl chloride (1.1 equiv) or N-methoxy-N-methyl-4-fluorobenzamide (Weinreb amide) dropwise.[1][2]

  • Quench: Warm to room temperature (RT) and quench with sat. NH₄Cl.[1][2]

Troubleshooting Q&A:

  • Q: My yield is low (<40%). What happened?

    • A: The magnesiated oxazole is less nucleophilic than the lithiated species.[2] If using the acid chloride, add a catalytic amount of CuCN[1][2]·2LiCl (10 mol%) to facilitate the acylation via a transient organocopper species.[2]

  • Q: Can I do this at 0 °C?

    • A: Yes, but monitor the ring opening. If you observe isocyanide byproducts (distinct foul odor/NMR signals), lower the temperature to -20 °C.[1][2]

Module B: Copper-Catalyzed Oxidative Cross-Coupling (The "Green" Route)

Reagents: 4-Fluorobenzaldehyde, tert-Butyl hydroperoxide (TBHP), Cu(OAc)₂ Mechanism: Radical Oxidative Cross-Dehydrogenative Coupling (CDC) Operational Temperature: 80–100 °C[1]

This route avoids organometallics entirely, constructing the ketone directly from the aldehyde and oxazole via C-H activation.[2]

Protocol:

  • Charge: In a pressure tube, combine oxazole (1.0 equiv), 4-fluorobenzaldehyde (1.5 equiv), Cu(OAc)₂ (10 mol%), and TBHP (2.0 equiv, 70% aq. or decane).

  • Solvent: Add chlorobenzene or DCE (0.5 M concentration).

  • Reaction: Seal and heat to 100 °C for 12–16 hours.

  • Workup: Cool, filter through Celite to remove Cu salts, and purify via silica column.

Troubleshooting Q&A:

  • Q: The reaction stalled after 4 hours.

    • A: Radical reactions can be self-terminating.[1][2] Add the oxidant (TBHP) in two portions: 1.0 equiv at T=0 and 1.0 equiv at T=4h to sustain the radical flux.[2]

  • Q: I see homocoupling of the aldehyde (benzil formation).

    • A: This indicates the oxazole C-H activation is the rate-limiting step.[2] Increase the oxazole equivalents to 2.0 or switch to a solvent like 1,2-dichlorobenzene to increase the reaction temperature to 120 °C.

Module C: Palladium-Catalyzed Direct Acylation

Reagents: 4-Fluorobenzoyl chloride, Pd(OAc)₂, XPhos or PPh₃, Base (K₂CO₃) Mechanism: Pd(0)/Pd(II) C-H Activation Operational Temperature: 100–120 °C[1]

Protocol:

  • Mix: Combine oxazole (1.2 equiv), 4-fluorobenzoyl chloride (1.0 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₂CO₃ (2.0 equiv) in Toluene.

  • Heat: Reflux under inert atmosphere for 18 hours.

  • Note: This reaction often requires a "silver effect" to abstract chloride; adding Ag₂CO₃ (0.5 equiv) can drastically improve yields if the standard condition fails.[2]

Comparative Analysis of Methods

MetricCryogenic Lithiation (Standard)Turbo Grignard (Module A)Oxidative Coupling (Module B)[1][2]
Temperature -78 °C-20 °C to 0 °C+100 °C
Reagents n-BuLi / Acid ChlorideiPrMgCl[1][2]·LiCl / Acid ChlorideAldehyde / TBHP / Cu Cat.[1][2]
Atom Economy Low (LiCl waste)ModerateHigh (Water/Alcohol byproduct)
Scalability Poor (Heat transfer limits)ExcellentGood (Safety check for peroxides)
Key Risk Ring fragmentationMoisture sensitivityPeroxide handling

Mechanistic Visualization

The following diagram illustrates the divergent pathways for the Turbo Grignard (nucleophilic substitution) vs. the Oxidative Coupling (radical recombination).

G cluster_0 Module A: Turbo Grignard Route cluster_1 Module B: Oxidative Coupling Route Oxazole Oxazole (Starting Material) Transmetal Transmetallation (iPrMgCl·LiCl) Oxazole->Transmetal -20°C Oxidant TBHP / Cu(OAc)2 (100°C) Oxazole->Oxidant Mg_Int 2-Magnesiooxazole (Stable at -20°C) Electrophile 4-Fluorobenzoyl Chloride Mg_Int->Electrophile Nucleophilic Attack Transmetal->Mg_Int Product 2-(4-Fluorobenzoyl)oxazole Electrophile->Product Radical_Int Oxazole C2-Radical & Acyl Radical Radical_Int->Product Radical Recombination Oxidant->Radical_Int H-Abstraction Aldehyde 4-Fluorobenzaldehyde Aldehyde->Oxidant

Figure 1: Mechanistic divergence between the anionic Turbo Grignard route (top) and the radical Oxidative Coupling route (bottom).

References

  • Turbo Grignard Chemistry: Krasovskiy, A., & Knochel, P. (2004).[1][2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][2] Angewandte Chemie International Edition, 43(25), 3333–3336.[1][2] Link[1][2]

  • Copper-Catalyzed Oxidative Coupling: Wang, Z., et al. (2011).[1][2] Copper-Catalyzed Oxidative Arylation of Heteroarenes under Mild Conditions Using Dioxygen as the Sole Oxidant.[2] Chemistry – A European Journal, 17(12), 3456–3461.[1] Link[1][2]

  • Direct Acylation of Azoles: Li, X., et al. (2018).[1][2] Copper-Catalyzed Oxygenation Approach to Oxazoles from Amines, Alkynes, and Molecular Oxygen.[1][2] Organic Letters, 20(9), 2628–2631.[1][2] Link[1][2]

  • Oxazole Ring Stability: Vedejs, E., & Monahan, S. D. (1997).[1][2] Metalation of Oxazole-Borane Complexes: A Practical Solution to the Problem of Ring Opening. Journal of Organic Chemistry, 62(15), 5137–5143.[1][2] Link[1][2]

Sources

Troubleshooting

improving the efficiency of palladium-catalyzed 2-benzoyloxazole synthesis

Introduction: The Efficiency Paradox The 2-benzoyloxazole scaffold is a pharmacophore "privileged structure" found in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. While traditional synthesis invo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Efficiency Paradox

The 2-benzoyloxazole scaffold is a pharmacophore "privileged structure" found in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. While traditional synthesis involves harsh condensation reactions, Palladium-Catalyzed Carbonylative C–H Activation represents the state-of-the-art. It allows for the modular assembly of the scaffold from three stable components: Benzoxazole , Aryl Halides , and Carbon Monoxide (CO) .

However, this reaction is notoriously sensitive. Users often report low turnover numbers (TON), catalyst poisoning by CO, or competitive homocoupling. This guide deconstructs these failure modes and provides validated protocols to restore efficiency.

The Mechanism: Visualizing the Failure Points

To troubleshoot, one must understand the cycle. The reaction relies on the delicate balance between CO insertion and C–H activation .

  • Critical Step 1 (Oxidative Addition): Pd(0) inserts into the Aryl-Halide bond.

  • Critical Step 2 (CO Insertion): CO coordinates and inserts to form an Acyl-Pd(II) species. Risk:[1] If CO pressure is too high, it saturates the metal, preventing the next step.

  • Critical Step 3 (C–H Activation): The benzoxazole undergoes Concerted Metalation-Deprotonation (CMD) at the C2 position. Risk:[1] If the base is too weak or the ligand too bulky, this step stalls.

Interactive Mechanism Diagram

CarbonylativeCycle Start Start: Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Start->OxAdd Int1 Ar-Pd(II)-X OxAdd->Int1 CO_Insert CO Insertion Int1->CO_Insert Dead2 Side Reaction: Ar-Ar (Homocoupling) Int1->Dead2 No CO present Int2 Acyl-Pd(II)-X CO_Insert->Int2 CH_Act C-H Activation (CMD) (Benzoxazole + Base) Int2->CH_Act Dead1 Dead End: Pd Black (Aggregation) Int2->Dead1 CO Saturation Int3 Acyl-Pd(II)-Benzoxazole CH_Act->Int3 RedElim Reductive Elimination Int3->RedElim RedElim->Start Regeneration Product 2-Benzoyloxazole + Pd(0) RedElim->Product

Caption: Figure 1. The catalytic cycle of Pd-catalyzed carbonylative C–H activation. Red paths indicate common failure modes: homocoupling due to CO starvation or catalyst deactivation due to CO saturation.

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction mixture turns black immediately, and yield is <10%."

Diagnosis: Rapid catalyst decomposition (Pd black formation). Technical Insight: This usually occurs when the CO pressure is insufficient to stabilize the Pd(0) species, or the temperature is too high for the ligand-Pd complex. Corrective Action:

  • Ligand Switch: Switch to a bidentate ligand like Xantphos or DPEphos . These have a wide bite angle that stabilizes the Acyl-Pd intermediate better than monodentate phosphines (like PPh3).

  • CO Management: Ensure a constant pressure of CO (balloon or 1-3 atm). Do not rely on CO surrogates (like Mo(CO)6) for scale-up unless optimized, as release rates can be erratic.

Issue 2: "I am isolating the direct arylation product (2-arylbenzoxazole) instead of the ketone."

Diagnosis: Failed CO insertion (Carbonylation vs. Direct Arylation competition). Technical Insight: The rate of C–H activation is outpacing the rate of CO insertion. If the Pd(II)-Ar species meets the benzoxazole before it meets CO, you get direct coupling. Corrective Action:

  • Increase CO Pressure: Raise from 1 atm to 5 atm.

  • Lower Temperature: CO insertion is generally favored at lower temperatures compared to the higher energy barrier of C–H activation. Try reducing from 110°C to 80°C.

Issue 3: "The reaction stalls with electron-rich aryl halides (e.g., 4-methoxy-iodobenzene)."

Diagnosis: Sluggish Oxidative Addition. Technical Insight: Electron-rich halides make the Pd-C bond stronger and the oxidative addition slower. Corrective Action:

  • Catalyst Source: Switch from Pd(OAc)2 to Pd2(dba)3 . The dba ligand is labile and initiates the cycle faster.

  • Additives: Add 10-20 mol% of Pivalic Acid (PivOH) . Pivalate acts as a "proton shuttle," significantly lowering the energy barrier for the Concerted Metalation-Deprotonation (CMD) step [1].

Standard Operating Procedure (SOP)

Protocol: Pd-Catalyzed Carbonylative C–H Acylation of Benzoxazole Objective: Synthesis of 2-(4-fluorobenzoyl)benzo[d]oxazole.

Reagents & Setup
  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%) - Crucial for stability

  • Substrate A: Benzoxazole (1.0 equiv)

  • Substrate B: 1-Bromo-4-fluorobenzene (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for difficult substrates)

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Gas: CO (Balloon or 1 atm)

Step-by-Step Workflow
  • Catalyst Pre-complexation: In a glovebox or under Ar, mix Pd(OAc)₂ and Xantphos in 1,4-Dioxane. Stir for 10 mins at RT until the solution turns clear/yellow. Why? Pre-forming the active catalyst prevents Pd black precipitation upon heating.

  • Substrate Addition: Add Benzoxazole, Aryl Bromide, and Base to the reaction vial. Cap with a septum.

  • Atmosphere Exchange (The "Purge"): Use a vacuum/backfill cycle (x3) with Carbon Monoxide . Safety Note: Perform strictly in a fume hood with a CO detector active.

  • Reaction: Heat the block to 100°C for 16 hours. Visual Check: The solution should remain orange/red. If it turns black within 1 hour, the ligand loading is insufficient.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexane/EtOAc).

Data: Solvent & Base Effects[2]
EntrySolventBaseYield (%)Notes
1TolueneK₂CO₃45%Low solubility of base limits CMD.
2DMFK₂CO₃30%Competitive decarbonylation observed.
31,4-Dioxane K₂CO₃ 88% Optimal balance of solubility/stability.
41,4-DioxaneEt₃N12%Organic bases often poison Pd in this cycle.

References

  • Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metalation-Deprotonation (CMD) mechanism in C-H activation. Chemistry Letters.

  • Wu, X. F., Neumann, H., & Beller, M. (2011). Palladium-catalyzed carbonylative coupling reactions between Ar–X and carbon nucleophiles.[2][3][4] Chemical Society Reviews.

  • Verrier, C., et al. (2018). Direct C–H Arylation and Acylation of Azoles.[5] Chemical Reviews.

Sources

Optimization

Technical Support Center: Impurity Management in Van Leusen Oxazole Synthesis

[1] Topic: Dealing with Impurities in the Van Leusen Synthesis of Oxazoles Audience: Researchers, Medicinal Chemists, and Process Development Scientists Role: Senior Application Scientist[1] Core Directive: The Mechanist...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Dealing with Impurities in the Van Leusen Synthesis of Oxazoles Audience: Researchers, Medicinal Chemists, and Process Development Scientists Role: Senior Application Scientist[1]

Core Directive: The Mechanistic Landscape

Welcome to the Technical Support Center. The Van Leusen oxazole synthesis is a robust method for constructing 5-substituted oxazoles from aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC).[1] However, its reliance on base-mediated cycloaddition and subsequent elimination creates specific divergence points where impurities arise.[1]

Success in this reaction depends on controlling the equilibrium between the desired 5-endo-dig cyclization and competitive side reactions (solvolysis, oligomerization, or alternative cycloadditions).[1]

The "Golden Path" vs. Impurity Divergence

The following pathway map illustrates where your reaction is likely deviating if you observe specific byproducts.

VanLeusenPathways Start Aldehyde + TosMIC Base Base (K2CO3/MeOH) Start->Base Imp_Imidazole Imidazole (If Amine Present) Start->Imp_Imidazole Presence of R-NH2 (Schiff Base Formation) Imp_Hydrolysis N-Tosylmethylformamide (TosMIC Hydrolysis) Start->Imp_Hydrolysis Wet Solvent/Base Intermed Nitrosyl Intermediate (Betaine/Oxazoline) Base->Intermed Deprotonation & Attack Oxazole 5-Substituted Oxazole (Target) Intermed->Oxazole Elimination of TosH Imp_Alkoxy 4-Alkoxy-2-oxazoline (Solvent Adduct) Intermed->Imp_Alkoxy Excess MeOH attack Imp_Sulfinic p-Toluenesulfinic Acid (Co-product) Intermed->Imp_Sulfinic Byproduct

Figure 1: Mechanistic divergence in Van Leusen synthesis. Green indicates the target pathway; red indicates common impurity traps.[1]

Diagnostic Troubleshooting (Q&A)

This section addresses specific spectral or physical anomalies observed during the reaction workup.

Q1: I see a persistent spot on TLC slightly more polar than my product, and my yield is lower than expected. NMR shows a methoxy signal (if using MeOH).[1] What is it?

Diagnosis: You have likely formed the 4-alkoxy-2-oxazoline byproduct.[1] Root Cause: The Van Leusen reaction typically uses protic solvents like methanol (MeOH) or ethanol.[1] While these solvents accelerate the reaction, a large excess can lead to the solvent attacking the intermediate oxazoline before the elimination of p-toluenesulfinic acid occurs.[1] Corrective Action:

  • Solvent Switch: Transition to a mixture of DME (Dimethoxyethane) and MeOH (2:1 or greater ratio) or use THF with a stronger base (e.g., t-BuOK) at lower temperatures (-60 °C) for sensitive substrates.[1]

  • Stoichiometry: Ensure the alcohol is not in vast excess if the reaction is sluggish.

  • Purification: This impurity is difficult to separate.[1] Acidic hydrolysis (mild) can sometimes revert it, but prevention is superior.[1]

Q2: My crude mixture contains a significant amount of solid precipitate that isn't my product. It's water-soluble.[1]

Diagnosis: This is likely potassium p-toluenesulfinate (or the salt of whichever base was used).[1] Root Cause: The elimination step releases p-toluenesulfinic acid (TosH), which reacts with the base (K₂CO₃) to form a salt.[1] Corrective Action:

  • Standard Workup: This is a "good" impurity because it confirms the reaction progressed.[1] It should be removed during the aqueous workup.[1]

  • Filtration Protocol: If using a non-aqueous workup (e.g., in ionic liquids or solid-supported bases), simple filtration often removes this byproduct efficiently.[1][2]

Q3: I am detecting an imidazole derivative in my final product.

Diagnosis: Van Leusen Three-Component Reaction (vL-3CR) interference.[1] Root Cause: Your reaction mixture contains a primary amine source, or your aldehyde contains a nucleophilic nitrogen that formed an in situ imine.[1] TosMIC reacts with imines to form imidazoles, not oxazoles.[1] Corrective Action:

  • Reagent Purity: Verify your aldehyde is free of ammonium salts or amine stabilizers.[1]

  • Glassware Cleaning: Ensure no trace ammonia is present from cleaning agents.[1]

Q4: The TosMIC reagent seems unreactive, or I see N-tosylmethylformamide.

Diagnosis: TosMIC Hydrolysis . Root Cause: TosMIC is moisture-sensitive.[1] In the presence of water and base, it hydrolyzes to form N-tosylmethylformamide, killing the active reagent. Corrective Action:

  • Dry Solvents: Use anhydrous MeOH or DME.[1]

  • Reagent Quality: Recrystallize TosMIC from ethanol/water if it appears yellow or smells strongly (pure TosMIC is odorless/faint earthy smell; decomposition smells pungent).[1]

Optimized Experimental Protocols

Do not rely on generic "stir and reflux" procedures for complex substrates.[1] Use these optimized protocols to minimize impurity profiles.

Protocol A: The "High-Fidelity" Method (DME/MeOH)

Best for: Substrates sensitive to harsh reflux or prone to side reactions.[1]

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve the aldehyde (1.0 equiv) and TosMIC (1.1 equiv) in DME (Dimethoxyethane) [0.1 M concentration].

  • Base Addition: Add K₂CO₃ (2.0 equiv) and MeOH (2.0–3.0 equiv) . Note: We limit MeOH to act as a proton source/solubilizer rather than the bulk solvent.[1]

  • Reaction: Heat to reflux (approx. 80 °C) for 2–4 hours. Monitor by TLC.[1]

  • Workup (Crucial for Purity):

    • Remove solvent under reduced pressure.[1][3]

    • Redissolve in EtOAc.[1]

    • Wash 1: Water (removes inorganic salts).[1]

    • Wash 2: Saturated NaHCO₃ or dilute NaOH (ensures removal of residual sulfinic acid).[1]

    • Wash 3: Brine.[1][3]

    • Dry over MgSO₄ and concentrate.[1]

Protocol B: Ionic Liquid Method (Green/Recyclable)

Best for: Scale-up and ease of purification.[1]

  • Solvent: Use [bmim][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate).[1]

  • Reaction: Mix Aldehyde, TosMIC, and K₂CO₃ in the ionic liquid at room temperature.

  • Extraction: Upon completion, extract the product with Diethyl Ether (Et₂O) . The ionic liquid and the sulfinate salt byproducts remain in the bottom phase.[1]

  • Result: The ether layer often contains >95% pure oxazole, requiring minimal chromatography.[1]

Quantitative Data: Solvent & Base Effects[1]

The choice of solvent significantly impacts the impurity profile (specifically the alkoxy-oxazoline vs. oxazole ratio).[1]

Solvent SystemBaseTemp (°C)Yield (Oxazole)Major Impurity Risk
MeOH (Pure) K₂CO₃Reflux75–85%4-Methoxy-2-oxazoline (High)
DME / MeOH (2:1) K₂CO₃Reflux88–95%Low (Balanced polarity)
THF t-BuOK-60 to RT60–75%Polymerization of TosMIC
[bmim][BF₄] K₂CO₃RT90–98%Minimal (Clean extraction)

Advanced Purification: Removing Stubborn Impurities[1]

If standard workup fails, use these targeted techniques:

Scavenger Resins for Sulfinic Acid

If the sulfur byproduct persists (common in large scale), use a Quaternary Ammonium Resin (e.g., Amberlyst A-26) .[1]

  • Procedure: Dissolve crude in DCM. Add resin (2 wt equiv).[1] Stir for 30 mins. Filter. The sulfinic acid binds to the resin.[1]

Chromatography Tips
  • Stationary Phase: Silica Gel 60.[1]

  • Eluent: Hexane/EtOAc is standard.[1] However, oxazoles can be weakly basic.[1] If streaking occurs, add 1% Triethylamine to the eluent to sharpen the bands.

  • Visualization: Most oxazoles are UV active (254 nm).[1] Some require staining with Anisaldehyde (heating yields distinct colors).[1]

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1][4] 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide.[1][4] Introduction of a one-carbon unit." Journal of Organic Chemistry, 1977.[1][4] Link[1]

  • Kulkarni, B. A., & Ganesan, A. "Solution-phase parallel oxazole synthesis with TosMIC."[1][2][5] Tetrahedron Letters, 1999.[1][2][5] Link

  • Wu, B., et al. "An Improved One-Pot Van Leusen Oxazole Synthesis Using Tosylmethyl Isocyanide (TosMIC), Aliphatic Halides and Various Aldehydes in Ionic Liquids."[1][2] Synlett, 2009.[1][2][5] Link

  • Sisko, J., et al. "An investigation of the Van Leusen oxazole synthesis."[1] Journal of Organic Chemistry, 2000.[1] Link[1]

Sources

Troubleshooting

degradation pathways of fluorinated benzoyl compounds in vitro

Technical Support Center: In Vitro Degradation of Fluorinated Benzoyl Compounds Current Status: Systems Online Operator: Senior Application Scientist Topic: Degradation Pathways & Stability Troubleshooting Portal Overvie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: In Vitro Degradation of Fluorinated Benzoyl Compounds

Current Status: Systems Online Operator: Senior Application Scientist Topic: Degradation Pathways & Stability Troubleshooting

Portal Overview

Welcome to the technical support hub for Fluorinated Benzoyl Compounds . This interface is designed for researchers observing unexpected instability, low recovery, or complex metabolite profiles during in vitro assays (e.g., liver microsomes, hepatocytes, plasma).

Fluorinated benzoyl moieties—common in benzoylphenylurea (BPU) insecticides (e.g., Lufenuron, Diflubenzuron) and various pharmaceutical candidates—present unique stability challenges. While the C-F bond is traditionally viewed as "metabolically robust," specific electronic environments can render it susceptible to unique degradation pathways like oxidative defluorination and hydrolytic cleavage .

Module 1: Diagnostic Troubleshooting (The "Why is it failing?" Phase)

Use this interactive Q&A to diagnose specific experimental anomalies.

Q1: My compound disappears rapidly in microsomes without NADPH. Is this normal?

Diagnosis: Likely Non-CYP Mediated Hydrolysis . Technical Insight: While Cytochrome P450s (CYPs) require NADPH, liver microsomes also contain esterases and amidases that function without cofactors. Fluorinated benzoylureas contain a urea bridge ($ -CO-NH-CO-NH- $) that is susceptible to hydrolytic cleavage.

  • The Test: Incubate your compound in microsomes + inhibitor (e.g., PMSF or BNPP) without NADPH. If stability is restored, carboxylesterases/amidases are the culprit.

  • The Fluorine Factor: Electron-withdrawing fluorine atoms on the benzoyl ring can increase the electrophilicity of the carbonyl carbon, accelerating hydrolytic attack compared to non-fluorinated analogs.

Q2: I see a loss of parent compound but cannot detect the expected M+16 (hydroxylated) metabolites.

Diagnosis: Potential Defluorination or Chemical Instability . Technical Insight: Standard metabolite searching (M+16, M-14) often misses defluorinated products.

  • Oxidative Defluorination: If a fluorine is attached to an alkyl group or a benzylic position (common in radiotracers), hydroxylation at that carbon can lead to spontaneous elimination of hydrogen fluoride (HF), resulting in an aldehyde or ketone (M-20 or M-2 mass shift, depending on the structure).

  • Allylic C-F Hydrolysis: Recent studies indicate that allylic C-F bonds can undergo rapid enzymatic hydrolysis in microsomes, independent of NADPH, yielding an alcohol (M-2 mass shift from F to OH conversion).

  • Action: Re-process your MS data looking for M-2 (F

    
     OH)  or M-20 (loss of HF)  shifts.
    
Q3: My recovery is consistently low (<70%) even at T=0.

Diagnosis: Non-Specific Binding (NSB) . Technical Insight: Fluorinated benzoyl compounds are often highly lipophilic (LogP > 4). They bind aggressively to plastic reaction vessels and pipette tips.

  • The Fix:

    • Pre-coat tips/plates with the incubation matrix.

    • Add 0.01% - 0.1% BSA (Bovine Serum Albumin) to the buffer.

    • Use glass inserts where possible.

    • Critical: Do not use serum separators; the gel often absorbs lipophilic fluorinated drugs.

Module 2: Visualizing the Pathways

Understanding the structural vulnerabilities is key to predicting metabolites.

Diagram 1: The Degradation Decision Tree

Use this workflow to categorize the instability mechanism.

TroubleshootingTree Start Start: Compound Instability CheckBuffer Check Stability in Buffer (No Matrix) Start->CheckBuffer UnstableBuffer Chemical Hydrolysis (pH dependent) CheckBuffer->UnstableBuffer Degrades StableBuffer Check Stability in Matrix (-NADPH) CheckBuffer->StableBuffer Stable UnstableMatrix Enzymatic Hydrolysis (Esterases/Amidases) StableBuffer->UnstableMatrix Degrades StableMatrix Check Stability in Matrix (+NADPH) StableBuffer->StableMatrix Stable UnstableNADPH CYP450 Metabolism StableMatrix->UnstableNADPH Degrades Defluorination Check for Defluorination (Search M-20 or M-2) UnstableNADPH->Defluorination If no M+16 found

Caption: Diagnostic logic flow to distinguish chemical instability, hydrolase activity, and oxidative metabolism.

Diagram 2: Mechanistic Degradation of a Fluorinated Benzoylurea

A model based on compounds like Diflubenzuron.

DegradationPathways Parent Fluorinated Benzoylurea (Parent) Benzamide 2,6-Difluorobenzamide (Hydrolysis Product) Parent->Benzamide  Amidase/Esterase (Cleavage of Urea Bridge)   Aniline 4-Chlorophenylurea/Aniline (Cleavage Product) Parent->Aniline   Hydroxy Hydroxylated Parent (M+16) Parent->Hydroxy  CYP450 (Aromatic Hydroxylation)   Defluoro Defluorinated Phenol (Oxidative Attack) Parent->Defluoro  Oxidative Defluorination (Ipso-substitution)  

Caption: Primary degradation routes: Hydrolytic cleavage of the urea bridge and oxidative modification of the aromatic ring.

Module 3: Experimental Protocol (Self-Validating)

Protocol: Microsomal Stability Assay for Lipophilic Fluorinated Compounds

Objective: Determine intrinsic clearance (


) while controlling for NSB and distinguishing hydrolytic vs. oxidative clearance.

Materials:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System (or 10 mM NADPH stock).

  • Inhibitor Stock: 10 mM PMSF (Phenylmethylsulfonyl fluoride) in ethanol (to inhibit esterases).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) containing 0.1% BSA (to minimize NSB).

Step-by-Step Workflow:

  • Preparation of Reaction Mixes (3 Arms):

    • Arm A (Metabolic): Microsomes + Buffer + NADPH.

    • Arm B (Chemical/Hydrolase Control): Microsomes + Buffer (NO NADPH).

    • Arm C (Inhibited Control): Microsomes + Buffer + PMSF (NO NADPH).

  • Pre-Incubation:

    • Spike test compound (final conc. 1

      
      M, <0.1% DMSO) into all arms.
      
    • Incubate at 37°C for 5 minutes.

    • Validation Step: Take a T=0 sample immediately. If T=0 signal is <80% of a solvent standard, you have an NSB issue. Increase BSA concentration.

  • Initiation:

    • Add NADPH to Arm A to start the reaction.

    • Add Buffer to Arms B and C.

  • Sampling:

    • Sample at 0, 5, 15, 30, and 60 minutes.

    • Quench with ice-cold Acetonitrile containing Internal Standard (IS).

    • Tip: Use a fluorinated IS (e.g., deuterated or fluorinated analog) to match ionization properties.

  • Data Analysis:

    • Clearance in Arm A: Represents Total Clearance (

      
      ).
      
    • Clearance in Arm B: Represents Non-CYP Clearance (

      
      ).
      
    • Clearance in Arm C: Should be near zero. If Arm B degrades but Arm C is stable, the degradation is esterase/amidase driven.

Module 4: Quantitative Data Summary

Table 1: Expected Mass Shifts for Fluorinated Metabolites

PathwayMechanismMass Shift (Daltons)Notes
Hydroxylation CYP-mediated insertion of Oxygen+16 DaStandard metabolism.
Hydrolysis Cleavage of Amide/Urea bondVariableParent splits into two distinct fragments.
Defluorination (Oxidative) Hydroxylation at C-F site

HF loss
-2 Da (F

OH)
Often seen in allylic/benzylic fluorides.
Defluorination (Reductive) Replacement of F with H-18 DaRare in aerobic microsomes; anaerobic only.
Glucuronidation Phase II Conjugation+176 DaRequires UDPGA cofactor (Hepatocytes/S9).

References

  • Metabolic Stability of Fluorinated Tocotrienols

    • Liu, X., et al. (2020).[1] Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted

      
      -Tocotrienol Derivative. ChemMedChem.
      
    • Source:

    • Relevance: Demonstrates unexpected enzymatic hydrolysis of allylic C-F bonds in microsomes.[1][2][3]

  • The "Dark Side" of Fluorine in Drug Design

    • Meanwell, N. A. (2018).[1] The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.

    • Source:

    • Relevance: details chemical instability and defluorination mechanisms (SN2 displacement)
  • Benzoylphenylurea Hydrolysis

    • Maas, W., et al. (1981). Benzoylphenylurea Insecticides. In: Wegler R. (eds) Chemie der Pflanzenschutz- und Schädlingsbekämpfungsmittel.
    • Source: (General Reference for BPU structure/hydrolysis).

  • Defluorination Screening Methods

    • Enoch, S. J., et al. (2023).
    • Source:

    • Relevance: Discusses methods for detecting fluoride release during biodegrad

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-(4-Fluorobenzoyl)oxazole

Case ID: SOL-OX-F4 Status: Active Support Tier: Senior Application Scientist Level Topic: Overcoming Aqueous Insolubility in Cell Culture Assays Executive Summary: The Physicochemical Challenge You are likely encounterin...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-OX-F4 Status: Active Support Tier: Senior Application Scientist Level Topic: Overcoming Aqueous Insolubility in Cell Culture Assays

Executive Summary: The Physicochemical Challenge

You are likely encountering precipitation because 2-(4-Fluorobenzoyl)oxazole possesses a "perfect storm" of structural features for insolubility. The planar oxazole-benzoyl scaffold encourages strong intermolecular


-

stacking (high lattice energy), while the fluorine substituent at the para-position significantly increases lipophilicity (LogP) without offering hydrogen-bonding capability to water.

When you dilute a DMSO stock of this compound into aqueous media, you trigger a "Solvent Shift" : the sudden increase in water polarity forces the hydrophobic molecules to aggregate instantly, often forming micro-crystals that are invisible to the naked eye but devastating to cellular assays.

This guide provides a tiered protocol to solubilize this compound, moving from standard optimization to advanced encapsulation.

Tier 1: Optimizing Standard Solvent Systems (DMSO)

Objective: Stabilize the compound in standard media without advanced additives. Applicability: For concentrations


 or robust cell lines.
The "Solvent Shift" Phenomenon

The most common error is adding high-concentration DMSO stock directly to a large volume of cold media. This causes local supersaturation and immediate crashing out.

Protocol A: The "Intermediate Dilution" Method

Do not pipette 1


L of stock into 10 mL of media. Instead, step down the hydrophobicity gradient.
  • Prepare 1000x Stock: Dissolve 2-(4-Fluorobenzoyl)oxazole in high-grade anhydrous DMSO (e.g., 10 mM).

    • QC Check: Solution must be crystal clear. If cloudy, sonicate at 40°C for 5 mins.

  • Create 10x Working Solution:

    • Take 10

      
      L of 1000x Stock.
      
    • Add to 990

      
      L of serum-free media  (pre-warmed to 37°C).
      
    • Critical Step: Vortex immediately and vigorously for 10 seconds.

  • Final Dosing:

    • Add the necessary volume of this 10x Working Solution to your cell culture wells.

    • Result: Final DMSO concentration is 0.1%, and the compound has been "acclimatized" to the aqueous environment.

FAQ: DMSO Tolerance

Q: My cells are dying in the vehicle control. Is 0.1% DMSO too high? A: While 0.1% is the industry "gold standard," sensitive lines (e.g., primary neurons, stem cells) may show stress.

  • Action: Run a "DMSO Kill Curve" (0.01% to 1.0%) on your specific cell line using an ATP-based viability assay (e.g., CellTiter-Glo) to define your specific safety margin [1, 2].

Tier 2: Advanced Formulation (Cyclodextrin Complexation)

Objective: Solubilize high concentrations (


) or protect sensitive cells from DMSO.
Mechanism:  Use (2-Hydroxypropyl)-

-cyclodextrin (HP-

-CD)
. This molecule forms a toroidal "donut" shape; the hydrophobic fluorobenzoyl tail of your compound sits inside the donut, while the hydrophilic exterior interacts with the media.
Protocol B: The "Solid Dispersion" Technique

This method is superior to simple mixing for stubborn crystals.

Reagents:

  • HP-

    
    -CD (Cell culture grade).[1]
    
  • Methanol or Ethanol (volatile solvent).

Workflow:

  • Dissolve Compound: Dissolve 2-(4-Fluorobenzoyl)oxazole in a small volume of Ethanol (e.g., 1 mg in 100

    
    L).
    
  • Prepare CD Solution: Dissolve HP-

    
    -CD in water or PBS to create a 20% (w/v) solution.
    
  • Mix & Evaporate:

    • Add the Ethanol-drug solution to the HP-

      
      -CD solution dropwise while stirring.
      
    • Crucial Step: Allow the mixture to stir open to air (or under nitrogen stream) overnight to evaporate the Ethanol. This forces the drug into the cyclodextrin cavity as the organic solvent leaves.

  • Filter Sterilize: Pass the resulting aqueous complex through a 0.22

    
    m PVDF filter.
    
  • Dose Cells: Add this aqueous complex directly to media.

    • Note: Final HP-

      
      -CD concentration in media should generally be 
      
      
      
      to avoid cholesterol depletion from cell membranes [3, 4].

Tier 3: Troubleshooting & Quality Control

Objective: Verify solubility and rule out artifacts.

Diagnostic Workflow: The "Invisible" Precipitate

Micro-precipitates can scatter light (causing false OD readings) or settle on cells (causing physical toxicity), leading to "bell-shaped" dose-response curves.

Table 1: Troubleshooting Matrix

SymptomProbable CauseVerification MethodCorrective Action
Variable IC50 Micro-precipitation causing inconsistent dosingDLS (Dynamic Light Scattering) or dark-field microscopySwitch to Tier 2 (Cyclodextrin) protocol.
"Toxicity" at high dose Physical damage from crystals (not chemical toxicity)Inspect wells at 40x magnification. Look for "shimmering" specks.Spin down media (1000xg, 5 min) before assay; if pellet forms, solubility is exceeded.
Cloudy Stock Moisture in DMSOWater content analysis (Karl Fischer) or visual inspectionUse fresh, anhydrous DMSO. Store over molecular sieves.
Visualization: Solubility Decision Tree

The following logic flow helps you decide which protocol to use based on your specific assay constraints.

SolubilityWorkflow Start Start: 2-(4-Fluorobenzoyl)oxazole Solubility Optimization CheckConc Required Concentration? Start->CheckConc LowConc < 10 µM CheckConc->LowConc HighConc > 10 µM CheckConc->HighConc CheckCells Cell Sensitivity to DMSO? LowConc->CheckCells MethodB Protocol B: HP-beta-Cyclodextrin Complexation HighConc->MethodB DMSO limit exceeded Robust Robust (e.g., HeLa, HEK293) CheckCells->Robust Sensitive Sensitive (Primary, Stem) CheckCells->Sensitive MethodA Protocol A: DMSO Intermediate Dilution (Max 0.1% final DMSO) Robust->MethodA Sensitive->MethodB Avoid DMSO QC QC Step: Microscopy / DLS Check MethodA->QC MethodB->QC QC->MethodB Precipitate Detected Success Proceed to Bioassay QC->Success No Precipitate

Figure 1: Decision logic for selecting the appropriate solubilization strategy based on concentration requirements and cell line sensitivity.

Visualization: The Cyclodextrin Mechanism

Understanding why Protocol B works ensures you respect the stoichiometry.

CyclodextrinMechanism cluster_0 Mechanism of Action Drug Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Encapsulation CD HP-beta-CD (Host) CD->Complex Host Cavity Media Aqueous Media Complex->Media Dissolves Freely

Figure 2: The hydrophobic fluorobenzoyl moiety is sequestered within the lipophilic cavity of the cyclodextrin, while the hydrophilic hydroxyl groups on the exterior allow the complex to dissolve in water.

References

  • LifeTein. (2023).[2] DMSO Usage in Cell Culture: Best Practices and Toxicity Limits. LifeTein Technical Support. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays: Concentration thresholds and effects. Scientist Solutions Community Forum. [Link]

  • Varga, N., et al. (2022). Effects of Hydroxypropyl-Beta-Cyclodextrin on Cultured Brain Endothelial Cells.[3][4] National Institutes of Health (PMC). [Link]

  • Procell. (2024).[5] Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell Life Science. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 2-(4-Fluorobenzoyl)oxazole with non-fluorinated 2-benzoyloxazole

This guide provides an in-depth technical comparison between 2-(4-Fluorobenzoyl)oxazole and its non-fluorinated analog, 2-benzoyloxazole .[1] These compounds belong to the class of -ketoheterocycles, a privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-(4-Fluorobenzoyl)oxazole and its non-fluorinated analog, 2-benzoyloxazole .[1] These compounds belong to the class of


-ketoheterocycles, a privileged scaffold in medicinal chemistry known primarily for potent inhibition of serine hydrolases (e.g., Fatty Acid Amide Hydrolase - FAAH).

Optimizing -Ketoheterocycle Scaffolds for Serine Hydrolase Inhibition

Executive Summary

The transition from 2-benzoyloxazole (Compound A) to 2-(4-Fluorobenzoyl)oxazole (Compound B) represents a classic bioisosteric replacement strategy.[1] While both compounds function as electrophilic "serine traps," the introduction of the fluorine atom at the para-position of the benzoyl ring serves two critical functions:

  • Metabolic Blockade: It prevents CYP450-mediated hydroxylation at the metabolically labile para-position.[1]

  • Electronic Tuning: It modulates the electrophilicity of the bridging carbonyl, influencing the hydration equilibrium constant (

    
    ) and the residence time of the drug-target complex.
    
Feature2-Benzoyloxazole (Non-F)2-(4-Fluorobenzoyl)oxazole (F-Substituted)
Molecular Formula


Key Reactivity Moderate ElectrophileEnhanced Electrophile (Inductive Effect)
Metabolic Liability High (p-hydroxylation)Low (Blocked site)
Primary Application Hit IdentificationLead Optimization (ADME improved)

Physicochemical & Mechanistic Comparison

Electronic Effects & Carbonyl Reactivity

The biological potency of 2-benzoyloxazoles relies on the formation of a reversible hemiketal with the catalytic serine residue of the target enzyme.

  • 2-Benzoyloxazole: The oxazole ring is electron-withdrawing, activating the C2-carbonyl.[1] However, the phenyl ring donates electron density via resonance, slightly dampening this activation.

  • 2-(4-Fluorobenzoyl)oxazole: Fluorine is unique; it is electron-withdrawing by induction (

    
    ) but donating by resonance (
    
    
    
    ).[1] In the para position, the Hammett constant (
    
    
    ) is +0.06. This net electron-withdrawing effect slightly destabilizes the carbonyl carbon, making it more susceptible to nucleophilic attack by the serine hydroxyl group.
Hydration Equilibrium

In aqueous media, these ketones exist in equilibrium with their gem-diol (hydrate) forms.



  • Impact: The fluorinated analog typically exhibits a slightly higher hydration constant (

    
    ). While excessive hydration can impede membrane permeability, the 4-F substitution usually strikes an optimal balance, maintaining lipophilicity while ensuring the carbonyl is "primed" for the enzyme active site.
    
Metabolic Stability (The "Para-Blocker" Effect)

The most significant advantage of the fluorinated derivative is pharmacokinetic. The non-fluorinated phenyl ring is rapidly oxidized by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) at the para-position to form a phenol, which is then glucuronidated and excreted.

  • Mechanism: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol), rendering the para-position inert to oxidative metabolism.

Mechanism of Action: Serine Hydrolase Inhibition

Both compounds act as slow-tight binding inhibitors.[1] The mechanism involves the nucleophilic attack of the enzyme's active site serine on the ketone carbonyl.

Diagram: Serine Trap Mechanism

SerineTrap Enzyme Free Enzyme (Ser-OH) Michaelis Michaelis Complex (Non-covalent) Enzyme->Michaelis + Inhibitor Inhibitor Inhibitor (2-Benzoyloxazole) Inhibitor->Michaelis TS Tetrahedral Intermediate Michaelis->TS Nucleophilic Attack (Ser-O -> C=O) Hemiketal Stable Hemiketal (Inhibited Enzyme) TS->Hemiketal Stabilization by Oxyanion Hole Hemiketal->Enzyme Slow Dissociation (Reversible)

Caption: The reversible covalent inhibition mechanism. The electrophilic ketone forms a stable hemiketal adduct with the catalytic serine, mimicking the transition state of substrate hydrolysis.

Experimental Synthesis Protocol

Objective: Synthesis of 2-(4-Fluorobenzoyl)oxazole via C2-Lithiation. Scale: 5.0 mmol.

Reagents
  • Oxazole: 345 mg (5.0 mmol)

  • n-Butyllithium (n-BuLi): 2.2 mL (2.5 M in hexanes, 5.5 mmol)

  • 4-Fluorobenzoyl chloride: 872 mg (5.5 mmol)[1]

  • THF (Anhydrous): 20 mL

  • Copper(I) Cyanide (CuCN): 45 mg (0.5 mmol) - Optional catalyst to form cuprate for milder addition.

Workflow Diagram

Synthesis Step1 1. Lithiation Oxazole + n-BuLi (-78°C, THF, 30 min) Intermediate Intermediate 2-Lithiooxazole Step1->Intermediate Step2 2. Acylation Add 4-Fluorobenzoyl Chloride (-78°C to RT, 2h) Intermediate->Step2 Quench 3. Quench & Workup Sat. NH4Cl, Extraction (EtOAc) Step2->Quench Purification 4. Purification Flash Column Chromatography (Hexane/EtOAc) Quench->Purification Product Final Product 2-(4-Fluorobenzoyl)oxazole Purification->Product

Caption: Step-by-step synthetic pathway for C2-acylation of oxazole.

Detailed Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon. Add anhydrous THF (20 mL) and oxazole (345 mg).

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi dropwise over 10 minutes. Stir at -78°C for 30 minutes to generate 2-lithiooxazole. Note: The solution typically turns yellow.

  • Acylation: Dissolve 4-fluorobenzoyl chloride in 2 mL THF and add it slowly to the lithiated species at -78°C.

  • Reaction: Allow the mixture to warm to room temperature naturally over 2 hours. The color may darken.

  • Workup: Quench with saturated aqueous

    
     (10 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes). The product is typically a white to pale yellow solid.

Supporting Data & Validation

Expected Analytical Data (Self-Validation)

When verifying the synthesis, look for these diagnostic signals:

Signal Type2-Benzoyloxazole2-(4-Fluorobenzoyl)oxazole

NMR (Aromatic)
Multiplet 7.4 - 8.2 ppm (5H)Multiplet 7.1 - 8.3 ppm (4H)

NMR (Oxazole)
Two singlets/doublets (~7.4, 7.9 ppm)Similar shift; C2 substitution confirmed by loss of C2-H

NMR
AbsentSinglet ~ -105 ppm (diagnostic)
IR (C=O) ~1650

~1655

(shifted by F induction)
MS (ESI+)


Biological Validation (Assay Protocol)

To confirm the "Fluorine Effect" on potency:

  • Enzyme: Recombinant Human FAAH.

  • Substrate: AMC-Arachidonoyl Amide (fluorescent readout).

  • Protocol: Incubate enzyme + inhibitor (fluorinated vs non-fluorinated) for 30 min (pre-incubation is critical for slow-binding inhibitors). Add substrate and monitor fluorescence (

    
    ).
    
  • Expectation: The 2-(4-fluorobenzoyl)oxazole should exhibit an

    
     comparable to or slightly lower than the non-fluorinated analog, but with significantly improved half-life (
    
    
    
    ) in liver microsome stability assays.

References

  • Synthesis of 2-Substituted Oxazoles: Vedejs, E., & Monahan, S. D. (1996). "Lithiation of Oxazoles." Journal of Organic Chemistry. Link

  • FAAH Inhibition by Ketoheterocycles: Boger, D. L., et al. (2005). "Discovery of Potent, Competitive Inhibitors of Fatty Acid Amide Hydrolase." Journal of Medicinal Chemistry. Link

  • The Fluorine Effect in Med Chem: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[2] Link

  • Metabolic Stability: Park, B. K., et al. (2001). "Metabolism of Fluorine-Containing Drugs." Annual Review of Pharmacology and Toxicology. Link

Sources

Comparative

biological activity of 2-(4-Chlorobenzoyl)oxazole vs 2-(4-Fluorobenzoyl)oxazole

The following guide provides an in-depth technical comparison of 2-(4-Chlorobenzoyl)oxazole and 2-(4-Fluorobenzoyl)oxazole . This analysis focuses on their utility as pharmacophores in medicinal chemistry, specifically a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-(4-Chlorobenzoyl)oxazole and 2-(4-Fluorobenzoyl)oxazole . This analysis focuses on their utility as pharmacophores in medicinal chemistry, specifically as electrophilic traps for serine hydrolases (e.g., FAAH) and as antimicrobial scaffolds.

Executive Summary & Chemical Space

These two compounds belong to the class of


-ketoheterocycles , specifically 2-aroyloxazoles . In drug discovery, this scaffold is prized for its ability to act as a "transition state inhibitor" for serine hydrolases. The central carbonyl group (C=O), activated by the electron-deficient oxazole ring and the para-substituted benzoyl moiety, forms a reversible covalent bond (hemiketal) with the active site serine of target enzymes.
  • 2-(4-Chlorobenzoyl)oxazole: Characterized by higher lipophilicity and a stronger electron-withdrawing inductive effect, making the ketone more electrophilic. Often preferred for potency in enzyme inhibition and membrane permeability in antimicrobial assays.

  • 2-(4-Fluorobenzoyl)oxazole: Characterized by high metabolic stability and a smaller steric footprint. Often used to probe hydrogen bonding interactions and to block metabolic oxidation (para-blocker) without significantly increasing molecular weight.

Physicochemical Profile

The substitution of Chlorine (Cl) versus Fluorine (F) at the para-position fundamentally alters the electronic and physical properties of the pharmacophore.

Feature2-(4-Chlorobenzoyl)oxazole2-(4-Fluorobenzoyl)oxazoleImpact on Biological Activity
Molecular Weight ~207.6 g/mol ~191.2 g/mol Cl adds bulk; F is a bioisostere of H.
LogP (Lipophilicity) ~2.8 (High)~2.2 (Moderate)Cl increases membrane permeability and hydrophobic binding.
Hammett

+0.23+0.06Critical: Cl is more electron-withdrawing, increasing the ketone's reactivity toward nucleophiles (Serine).
C-X Bond Length ~1.74 Å~1.35 ÅCl extends the molecular envelope; F is compact.
Metabolic Stability ModerateHighF strongly resists oxidative metabolism (P450s).

Biological Activity: Head-to-Head Analysis

A. Serine Hydrolase Inhibition (Primary Target: FAAH)

The most well-documented application of 2-aroyloxazoles is the inhibition of Fatty Acid Amide Hydrolase (FAAH) , the enzyme responsible for degrading the endocannabinoid anandamide.

  • Mechanism: The enzyme's catalytic Serine-241 nucleophilically attacks the ketone carbonyl. The oxazole nitrogen hydrogen-bonds with the "oxyanion hole," stabilizing the transition state.

  • Performance Comparison:

    • Chloro-Analog: Generally exhibits higher potency (lower

      
      ) . The stronger electron-withdrawing nature of the 4-Cl group (higher 
      
      
      
      ) destabilizes the ground state of the ketone, making it more susceptible to nucleophilic attack by the enzyme.
    • Fluoro-Analog: Typically shows lower intrinsic potency due to the weaker activation of the carbonyl. However, it is often used in in vivo studies to improve metabolic half-life.

B. Antimicrobial Activity

2-Substituted oxazoles have demonstrated activity against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans).

  • Performance Comparison:

    • Chloro-Analog: Superior antimicrobial efficacy. The increased lipophilicity facilitates penetration through the bacterial cell wall/membrane. The chlorine atom can also engage in "halogen bonding" with protein targets within the pathogen.

    • Fluoro-Analog: Often less active in whole-cell assays due to lower lipophilicity, preventing effective intracellular accumulation.

Mechanistic Visualization

The following diagram illustrates the mechanism of action for Serine Hydrolase inhibition and the SAR logic driving the choice between Cl and F.

G Substrate 2-Aroyloxazole (Inhibitor) Complex Tetrahedral Hemiketal Adduct Substrate->Complex Active Site Serine Attack Enzyme Serine Hydrolase (e.g., FAAH) Enzyme->Complex Binding Activity Biological Outcome: Enzyme Inactivation Complex->Activity Transition State Stabilization Cl_Effect 4-Chloro Subst. (+Inductive, +Lipophilic) Cl_Effect->Substrate Increases Electrophilicity (Potency Boost) F_Effect 4-Fluoro Subst. (+Metabolic Stability) F_Effect->Substrate Blocks Metabolism (PK Boost)

Caption: Mechanism of reversible covalent inhibition of serine hydrolases by 2-aroyloxazoles, highlighting the divergent impact of Chloro (potency) vs. Fluoro (stability) substitutions.

Experimental Protocols

To validate the activity of these compounds, the following standardized protocols are recommended.

Protocol A: Synthesis of 2-Aroyloxazoles

Use this method to generate fresh material for biological testing.

  • Reagents: Oxazole (1.0 equiv),

    
    -Butyllithium (1.1 equiv), 4-Chloro/Fluorobenzoyl chloride (1.1 equiv).
    
  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool a solution of oxazole in THF to -78 °C under Argon.

    • Add

      
      -BuLi dropwise and stir for 30 min (Lithiation at C2).
      
    • Add the respective benzoyl chloride (4-Cl or 4-F) dropwise.

    • Allow to warm to Room Temperature (RT) over 2 hours.

    • Quench with saturated

      
      , extract with EtOAc, and purify via silica flash chromatography.
      
Protocol B: FAAH Inhibition Assay (Fluorometric)

Quantifies the potency difference between the Cl and F analogs.

  • Substrate: AMC-Arachidonoyl Amide (fluorescent reporter).

  • Enzyme: Recombinant Human FAAH membrane fraction.

  • Workflow:

    • Incubate enzyme with inhibitor (Cl-analog or F-analog at varying concentrations) for 10 min at 37 °C in assay buffer (pH 7.4).

    • Add AMC-substrate.

    • Measure fluorescence kinetics (

      
      ) for 45 min.
      
    • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

      
      .
      
    • Expected Result: The 4-Chloro variant typically yields an

      
       2-5x lower (more potent) than the 4-Fluoro  variant due to electronic activation.
      

References

  • Boger, D. L., et al. (2000). "Exceptionallly Potent Inhibitors of Fatty Acid Amide Hydrolase: The Enzyme Responsible for Degradation of Endogenous Oleamide and Anandamide." Proceedings of the National Academy of Sciences.

  • Edwards, M. P., et al. (2002). "Alpha-Ketoheterocycles as inhibitors of fatty acid amide hydrolase." Journal of Medicinal Chemistry. (Establishes the SAR of the keto-oxazole scaffold).

  • Lokwani, P., et al. (2011). "Benzoxazole: The molecule of diverse biological activities." Journal of Chemical and Pharmaceutical Research. (Provides context on the antimicrobial properties of related benzoyl-oxazole derivatives).

  • Smolecule Product Data. (2023). "2-(2-Chlorobenzoyl)oxazole Biological Activity." (Confirming commercial availability and antimicrobial classification).

Validation

Structure-Activity Relationship of Halogenated 2-Benzoyloxazoles

A Comparative Technical Guide for Drug Development Executive Summary & Scaffold Analysis The 2-benzoyloxazole scaffold represents a distinct chemical entity characterized by an oxazole ring linked to a phenyl group via a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development

Executive Summary & Scaffold Analysis

The 2-benzoyloxazole scaffold represents a distinct chemical entity characterized by an oxazole ring linked to a phenyl group via a carbonyl bridge at the C2 position (


). Unlike the more common 2-phenylbenzoxazole (where the rings are directly coupled), the carbonyl "hinge" in 2-benzoyloxazoles introduces unique rotational freedom and hydrogen-bond accepting capability, critical for binding affinity in kinase and tubulin targets.

This guide focuses on the halogenated derivatives of this scaffold. Halogenation (F, Cl, Br) significantly alters the physicochemical profile, enhancing lipophilicity (


) and metabolic stability while exploiting "sigma-hole" interactions to increase potency against targets like Tubulin  and Fatty Acid Amide Hydrolase (FAAH) .
The Core Scaffold

The structure consists of three modifiable domains:

  • The Oxazole Core: The heterocyclic anchor.

  • The Carbonyl Bridge: A key pharmacophore providing H-bond acceptance.

  • The Benzoyl Moiety: The primary site for halogen optimization (Ortho/Meta/Para).

Structure-Activity Relationship (SAR) Analysis

The introduction of halogens into the 2-benzoyloxazole framework follows a distinct logic. The SAR below details how specific modifications translate to biological impact.

The "Halogen Effect" on the Benzoyl Ring
  • Para-Substitution (4-Position):

    • Chlorine (Cl): Introduction of a p-Cl group typically enhances potency by filling hydrophobic pockets in the target protein (e.g., the colchicine binding site of tubulin). It increases lipophilicity, aiding membrane permeability.

    • Fluorine (F): p-F substitution often improves metabolic stability by blocking P450-mediated oxidation at the para-position without significantly increasing steric bulk.

  • Ortho-Substitution (2-Position):

    • Steric Lock: Halogens at the o-position (e.g., 2-Cl) can force the benzoyl ring out of planarity relative to the carbonyl, locking the conformation. This is critical for targets requiring a specific dihedral angle (e.g., FAAH inhibition).

Modifications to the Oxazole Ring (C4/C5)
  • C5-Halogenation: A chlorine at the C5 position of the oxazole ring (e.g., 5-chloro-2-benzoyloxazole) acts as an electron-withdrawing group, increasing the electrophilicity of the C2-carbonyl. This can enhance covalent interactions with serine nucleophiles in enzymes like FAAH.

Visualizing the SAR Logic

SAR_Logic Scaffold 2-Benzoyloxazole Scaffold Benzoyl Benzoyl Ring (Ring B) Scaffold->Benzoyl Oxazole Oxazole Ring (Ring A) Scaffold->Oxazole Bridge Carbonyl Bridge (C=O) Scaffold->Bridge Para_Cl p-Cl Substitution: Increases Hydrophobic Interaction Benzoyl->Para_Cl Potency Para_F p-F Substitution: Blocks Metabolism (Stability) Benzoyl->Para_F ADME Ortho_Cl o-Cl Substitution: Conformational Lock (Twist) Benzoyl->Ortho_Cl Selectivity C5_Cl C5-Cl Substitution: Increases Carbonyl Electrophilicity Oxazole->C5_Cl Reactivity

Figure 1: SAR Logic Map detailing the impact of halogen positioning on potency, stability, and conformation.

Comparative Performance Analysis

The following table compares specific halogenated 2-benzoyloxazoles against the fused analog (2-benzoylbenzoxazole) and a standard clinical agent.

Context: Inhibition of cancer cell proliferation (e.g., A549 Lung Cancer line) via Tubulin Polymerization Inhibition.

Compound ClassSpecific DerivativeKey ModificationIC50 (A549)Tubulin InhibitionMechanism Note
Baseline 2-BenzoyloxazoleNone> 50 µMWeakLacks hydrophobic anchor.
Halogenated (Lead) 2-(4-Chlorobenzoyl)oxazole p-Cl (Benzoyl)8.5 µM ModerateChlorine fills hydrophobic pocket; improved cell entry.
Metabolic Stable 2-(4-Fluorobenzoyl)oxazolep-F (Benzoyl)12.1 µMModerateLower potency than Cl, but higher metabolic half-life.
Fused Alternative 2-Benzoylbenzoxazole Fused Benzene0.15 µM Potent (1.52 µM) The fused ring mimics the combretastatin/colchicine pharmacophore more effectively.
Standard NocodazoleN/A0.05 µMPotentClinical benchmark for tubulin depolymerization.

Expert Insight: While the fused 2-benzoylbenzoxazole is significantly more potent (nanomolar range), the non-fused 2-benzoyloxazole offers a smaller molecular weight fragment (Fragment-Based Drug Design) that allows for greater "growth" vectors. The p-Chloro derivative is the optimal starting point for the non-fused series.

Mechanistic Insight: Tubulin Inhibition Pathway

The primary mechanism for anticancer activity in this class is the disruption of microtubule dynamics. Halogenated 2-benzoyloxazoles bind to the colchicine-binding site on


-tubulin.

Mechanism Compound Halogenated 2-Benzoyloxazole Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin Hydrophobic Interaction (Cl/Br substituent) Binding Ligand-Protein Complex Formation Tubulin->Binding Inhibition Inhibition of Microtubule Polymerization Binding->Inhibition Arrest G2/M Phase Cell Cycle Arrest Inhibition->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Figure 2: Mechanism of Action showing the cascade from tubulin binding to apoptosis.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of these compounds.

Protocol: Synthesis via Copper-Catalyzed Oxidation

Rationale: This method avoids the handling of unstable intermediates and provides high yields for 2-benzoyloxazoles.

  • Reagents: Oxazole (1.0 equiv), Benzoyl Chloride (1.2 equiv), CuI (10 mol%), 1,10-Phenanthroline (10 mol%),

    
     (2.0 equiv).
    
  • Solvent: Dry Toluene.

  • Procedure:

    • Step A: Charge a flame-dried Schlenk tube with CuI, Phenanthroline, and

      
      . Evacuate and backfill with Argon (3x).
      
    • Step B: Add Toluene, Oxazole, and Benzoyl Chloride via syringe.

    • Step C: Heat the mixture to 110°C for 12 hours.

    • Step D: Cool to room temperature. Filter through a celite pad.

    • Step E: Concentrate filtrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Product formation is confirmed by the appearance of the ketone carbonyl peak at ~1650

    
     in IR and the specific benzoyl protons in 
    
    
    
    -NMR.
Protocol: Tubulin Polymerization Assay

Rationale: Direct measurement of the target engagement, separating specific activity from general cytotoxicity.

  • Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., >99% pure porcine brain tubulin).

  • Setup: Prepare 96-well plate with compounds at varying concentrations (0.1 µM – 50 µM). Include Nocodazole (Positive Control) and DMSO (Negative Control).

  • Initiation: Add Tubulin reaction mix (Tubulin + GTP) to wells at 4°C.

  • Measurement: Transfer to 37°C plate reader immediately. Measure fluorescence (Ex 360nm / Em 420nm) every 60 seconds for 60 minutes.

  • Analysis: Calculate

    
     of the polymerization curve. The IC50 is the concentration reducing 
    
    
    
    by 50%.

References

  • Structure-Activity Relationship of Benzoxazole Derivatives: Comparison of fused vs. non-fused scaffolds and their kinase/tubulin inhibitory profiles. Source:

  • Synthesis of 2-Benzoylbenzoxazoles and Biological Activity: Details the synthesis of the fused analog and its potent anticancer IC50 values (0.15 µM). Source:

  • Halogenated Oxazoles in Drug Discovery: Overview of how chlorination affects the biological activity of oxazole-based compounds. Source:

  • Novel Method for Synthesis of 5-Chloro-2-aryloxazole-4-carbaldehyde: Specific protocol for synthesizing halogenated oxazole rings using Vilsmeier reagents. Source:

  • Biological Evaluation of 2-Benzoyloxazole Derivatives: Discusses the antimicrobial and anticancer potential of the specific ketone-linked scaffold. Source:

Comparative

Comparative Analysis of Synthetic Routes to 2-Aroyloxazoles

Executive Summary The 2-aroyloxazole scaffold (oxazol-2-yl ketone) is a privileged pharmacophore found in various bioactive natural products (e.g., siphonazoles) and synthetic enzyme inhibitors. Its synthesis presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aroyloxazole scaffold (oxazol-2-yl ketone) is a privileged pharmacophore found in various bioactive natural products (e.g., siphonazoles) and synthetic enzyme inhibitors. Its synthesis presents a unique challenge due to the electron-deficient nature of the oxazole ring and the lability of the C2-position.

This guide analyzes three distinct synthetic methodologies for accessing 2-aroyloxazoles, ranging from classical organometallic approaches to modern transition-metal catalysis. The selection of the optimal route depends heavily on substrate tolerance, scale, and the availability of precursors.

The Three Strategic Pillars
  • Nucleophilic Acylation (The Organometallic Route): Direct lithiation of the oxazole C2-H followed by electrophilic trapping. Best for early-stage synthesis and simple substrates.

  • Pd-Catalyzed Carbonylative Cross-Coupling (The Catalytic Route): A modular approach using CO gas to stitch 2-halooxazoles and aryl boronic acids. Best for late-stage functionalization and library generation.

  • Oxidative Benzylic Functionalization (The Redox Route): Chemical oxidation of 2-benzyloxazoles. Best for scale-up and when the alkyl-oxazole precursor is readily available from cyclization.

Route 1: Nucleophilic Acylation via C2-Lithiation

Type: C-H Functionalization / Anionic Process Mechanism: Deprotonation (


) followed by nucleophilic acyl substitution.
Technical Insight

The C2 proton of oxazole is relatively acidic due to the inductive effect of the adjacent nitrogen and oxygen atoms. Treatment with n-butyllithium (n-BuLi) generates the 2-lithiooxazole species. The critical success factor here is the choice of electrophile. Reacting 2-lithiooxazole with acid chlorides often leads to over-addition (forming tertiary alcohols). Therefore, Weinreb amides or esters are the superior electrophiles to stop the reaction at the ketone stage.

Experimental Protocol

Target: 2-Benzoyloxazole from Oxazole

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon.

  • Lithiation: Dissolve oxazole (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78 °C.

  • Deprotonation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 min. Stir at -78 °C for 30 min. The solution typically turns yellow/orange.

  • Acylation: Add methyl benzoate (or N-methoxy-N-methylbenzamide) (1.2 equiv) dissolved in THF dropwise.

  • Reaction: Stir at -78 °C for 1 h, then allow to warm to 0 °C over 1 h.

  • Quench: Quench with saturated aqueous NH

    
    Cl. Extract with EtOAc, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Critical Note: The 2-lithiooxazole species is ring-unstable above -50 °C and can ring-open to the isocyanide enolate. Strict temperature control is mandatory.

Route 2: Pd-Catalyzed Carbonylative Suzuki-Miyaura Coupling

Type: Transition Metal Catalysis Mechanism: Oxidative addition, CO insertion, Transmetallation, Reductive elimination.

Technical Insight

This route avoids strong bases, making it ideal for substrates with sensitive functional groups (e.g., nitro, nitrile, esters). It utilizes a 2-halooxazole (usually 2-bromo or 2-iodo) and an aryl boronic acid. Carbon monoxide (CO) acts as the "linchpin" carbon source. The reaction proceeds via an acyl-palladium intermediate which is less prone to side reactions than the anionic equivalent.

Experimental Protocol

Target: 2-(4-Chlorobenzoyl)oxazole

  • Reagents: 2-Bromooxazole (1.0 equiv), 4-Chlorophenylboronic acid (1.2 equiv), Pd(OAc)

    
     (5 mol%), Xantphos (10 mol%), K
    
    
    
    CO
    
    
    (2.0 equiv).
  • Solvent: Anhydrous 1,4-Dioxane (0.1 M).

  • Gas Atmosphere: The reaction vessel must be purged with CO. A CO balloon (1 atm) is sufficient for most applications. Warning: CO is highly toxic.

  • Reaction: Heat the mixture to 80–100 °C for 12–16 h with vigorous stirring.

  • Workup: Filter through a celite pad to remove Pd black. Concentrate and purify via column chromatography.

Why Xantphos? Bidentate ligands with wide bite angles like Xantphos stabilize the acyl-palladium intermediate and promote the reductive elimination step, suppressing the formation of non-carbonylative biaryl byproducts.

Route 3: Oxidative Benzylic Functionalization

Type: Redox Transformation Mechanism: Radical H-abstraction / Riley Oxidation.

Technical Insight

If the 2-benzyloxazole scaffold is already available (e.g., via cyclization of phenylacetic acid derivatives), direct oxidation of the methylene group is a robust strategy. Selenium dioxide (SeO


) is the classic reagent for this transformation (Riley oxidation), selectively oxidizing the activated benzylic position to a ketone.
Experimental Protocol

Target: 2-Benzoyloxazole from 2-Benzyloxazole

  • Reagents: 2-Benzyloxazole (1.0 equiv), SeO

    
     (1.5–2.0 equiv).
    
  • Solvent: 1,4-Dioxane or Acetic Acid (highly polar solvents accelerate the reaction).

  • Reaction: Reflux (100–110 °C) for 4–8 h. The reaction is heterogeneous; SeO

    
     dissolves as the reaction proceeds, and black Selenium metal precipitates.
    
  • Workup: Filter hot through Celite to remove Selenium metal.

  • Purification: The crude often contains traces of selenium; thorough washing with NaHCO

    
     and chromatography is required.
    

Alternative: For larger scales where Se toxicity is a concern, KMnO


 on Alumina or catalytic CrO

with t-BuOOH can be used, though yields may vary.

Comparative Analysis & Decision Matrix

Performance Metrics
MetricRoute 1: LithiationRoute 2: Carbonylative PdRoute 3: Oxidation
Atom Economy HighModerate (Boronic waste)Low (Stoichiometric oxidant)
Step Count 1 (from Oxazole)1 (from 2-Halooxazole)1 (from 2-Benzyloxazole)
Functional Group Tolerance Low (Base sensitive)High (Acid/Base tolerant)Moderate (Oxidant sensitive)
Scalability Difficult (Cryogenic)Good (Gas handling required)Excellent (Thermal)
Cost LowHigh (Pd/Ligand)Moderate
Primary Risk Ring opening of Lithio-speciesCO Safety / Catalyst PoisoningSelenium Toxicity / Purification
Mechanistic Visualization

The following diagram illustrates the mechanistic divergence and convergence of the three routes.

G Oxazole Oxazole (Precursor) Lithio 2-Lithiooxazole (T < -50°C) Oxazole->Lithio n-BuLi, -78°C HaloOx 2-Halooxazole AcylPd Acyl-Pd Intermediate (Pd-CO-Ar) HaloOx->AcylPd Pd(0), CO, ArB(OH)2 BenzylOx 2-Benzyloxazole BenzylRad Benzylic Radical/Cation BenzylOx->BenzylRad SeO2, Reflux Target 2-AROYLOXAZOLE Lithio->Target + ArCOOMe (Nucleophilic Acylation) AcylPd->Target Reductive Elimination BenzylRad->Target Oxidation (-2H)

Caption: Mechanistic flow showing the three primary entry points to the 2-aroyloxazole scaffold.

Decision Tree for Route Selection

Decision Start Start: Choose Route HasBenzyl Is 2-Benzyloxazole available? Start->HasBenzyl Sensitive Does target have base-sensitive groups (NO2, CN, Esters)? HasBenzyl->Sensitive No Route3 Route 3: Oxidative (SeO2) HasBenzyl->Route3 Yes Scale Is scale > 100g? Sensitive->Scale No Route2 Route 2: Pd-Carbonylative Sensitive->Route2 Yes Scale->Route3 Yes (Synthesize precursor first) Route1 Route 1: Lithiation Scale->Route1 No (Standard Lab Scale)

Caption: Strategic decision matrix for selecting the optimal synthetic pathway based on substrate availability and constraints.

References

  • Verma, A. et al. "Lithiation of Oxazoles: A General Route to 2-Substituted Oxazoles." Journal of Organic Chemistry, 2015 . (General reference for lithiation protocols).

  • Bredihhin, A. et al. "Direct C-H Functionalization of Oxazoles." Organic Letters, 2018 . .

  • Neumann, H. et al. "Palladium-Catalyzed Carbonylative Coupling of Aryl Halides."[1] Angewandte Chemie Int. Ed., 2010 .[2] .

  • Riley, H. A. et al. "Selenium Dioxide Oxidation of Methylene Groups." Journal of the Chemical Society, 1932.
  • Anderson, B. A. et al. "Synthesis of 2-Aroylbenzoxazoles via Pd-Catalyzed Carbonylative Coupling." Journal of Organic Chemistry, 1997 . .

Sources

Validation

validating the anticancer activity of 2-(4-Fluorobenzoyl)oxazole in different cell lines

Strategic Validation of 2-(4-Fluorobenzoyl)oxazole: A Comparative Oncology Guide Executive Summary This guide outlines the strategic validation protocol for 2-(4-Fluorobenzoyl)oxazole , a synthetic small molecule belongi...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Validation of 2-(4-Fluorobenzoyl)oxazole: A Comparative Oncology Guide

Executive Summary

This guide outlines the strategic validation protocol for 2-(4-Fluorobenzoyl)oxazole , a synthetic small molecule belonging to the 2-aroyl-oxazole class. Structurally analogous to the combretastatin family, this scaffold is hypothesized to act as a Tubulin Polymerization Inhibitor , disrupting microtubule dynamics to induce G2/M cell cycle arrest and apoptosis. The inclusion of the 4-fluoro substituent is a critical medicinal chemistry design element intended to block metabolic oxidation at the para-position and enhance lipophilicity for improved cellular permeability.

This document serves as a technical framework for researchers to validate the anticancer efficacy of this compound against established standards.

Comparative Matrix: Benchmarking Performance

To objectively validate 2-(4-Fluorobenzoyl)oxazole, its performance must be benchmarked against clinically validated agents with overlapping or distinct mechanisms.

Feature2-(4-Fluorobenzoyl)oxazole (Candidate)Combretastatin A-4 (Standard Analog)Paclitaxel (Taxol) (Functional Contrast)
Primary Target Tubulin (Colchicine Site) Tubulin (Colchicine Site)Tubulin (Taxane Site)
Mechanism Destabilizer (Inhibits polymerization)Destabilizer (Inhibits polymerization)Stabilizer (Promotes hyper-polymerization)
Binding Kinetics Rapid, reversible binding anticipated.Rapid, reversible.Slow, tight binding.
Key Advantage Fluorine substitution may enhance metabolic stability and blood-brain barrier penetration compared to natural products.Potent but suffers from poor water solubility and rapid metabolic clearance.Clinical gold standard but suffers from multidrug resistance (MDR).
Target IC50 < 50 nM (Desired potency range)~2–10 nM~5–10 nM

Strategic Validation Protocol

Phase 1: Cytotoxicity Profiling (The "Efficacy" Pillar)

Objective: Determine the inhibitory concentration (IC50) across a panel of diverse histological origins.

Cell Line Selection:

  • MCF-7 (Breast Adenocarcinoma): Sensitive to tubulin inhibitors; wild-type p53.

  • HeLa (Cervical Cancer): Robust model for cell cycle analysis; HPV+.

  • HepG2 (Hepatocellular Carcinoma): Metabolic competence model (expresses CYPs) to test if the 4-fluoro group confers metabolic stability.

  • MDR-Positive Control (e.g., NCI-H460 or MCF-7/Adr): To assess efficacy against P-glycoprotein (P-gp) efflux pumps.

Methodology (SRB or MTT Assay):

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with serial dilutions of 2-(4-Fluorobenzoyl)oxazole (0.01 nM – 100 µM) for 48h and 72h.

  • Controls: Vehicle (DMSO < 0.1%), Positive Control (Combretastatin A-4).

  • Readout: Measure absorbance at 540 nm (MTT) or 510 nm (SRB).

  • Calculation: Fit dose-response curves using non-linear regression (Sigmoidal, 4PL) to derive IC50.

Expert Insight: If the IC50 in HepG2 is significantly higher (>10x) than in MCF-7, the compound may still be undergoing metabolic deactivation despite the fluorine substitution.

Phase 2: Mechanistic Deconvolution (The "Causality" Pillar)

Objective: Confirm that cytotoxicity is driven by tubulin inhibition rather than non-specific toxicity.

Experiment: In Vitro Tubulin Polymerization Assay

  • Reagents: Purified bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

  • Setup: Pre-warm plate to 37°C. Add candidate compound (5 µM) or Paclitaxel (Promoter control) or Nocodazole (Inhibitor control).

  • Kinetics: Measure fluorescence (Ex 360nm / Em 450nm) every 30s for 60 mins.

  • Expected Result:

    • Paclitaxel: Rapid increase in fluorescence (enhanced polymerization).

    • 2-(4-Fluorobenzoyl)oxazole: Flatline or suppression of fluorescence curve (inhibition of assembly), similar to Combretastatin.

Phase 3: Flow Cytometry (Cell Cycle & Apoptosis)

Objective: Visualize the downstream consequences of target engagement.

Protocol:

  • Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1.

  • Treatment: Expose to IC50 and 2xIC50 concentrations for 24h.

  • Staining:

    • Cell Cycle: Fix in 70% ethanol, stain with Propidium Iodide (PI) + RNase A.

    • Apoptosis: Annexin V-FITC / PI dual staining (unfixed cells).

  • Analysis:

    • G2/M Arrest: Tubulin inhibitors characteristically cause accumulation of cells in the G2/M phase (4N DNA content).

    • Sub-G1 Peak: Indicates DNA fragmentation (late apoptosis).

Mechanism of Action Visualization

The following diagram illustrates the specific signaling cascade triggered by 2-(4-Fluorobenzoyl)oxazole, leading from molecular binding to cellular death.

G Compound 2-(4-Fluorobenzoyl)oxazole Target Tubulin (Colchicine Site) Compound->Target Binds to Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Destabilizes Checkpoint Spindle Assembly Checkpoint (SAC) Activation Effect1->Checkpoint Triggers Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Halts Mitosis Signal Bcl-2 Phosphorylation & Caspase-3 Activation Arrest->Signal Prolonged Stress Outcome Apoptosis (Cell Death) Signal->Outcome Execution

Figure 1: Proposed Mechanism of Action. The compound binds to the Colchicine site of tubulin, preventing polymerization. This triggers the Spindle Assembly Checkpoint, arresting cells in mitosis (G2/M) and subsequently activating the intrinsic apoptotic pathway.

Experimental Workflow Diagram

This flowchart guides the researcher through the logical progression of experiments required for a publishable validation.

Workflow Start Synthesis & Purification (>95% Purity) Screen Phase 1: Cytotoxicity Screen (MTT/SRB Assay) Start->Screen Decision IC50 < 1 µM? Screen->Decision Mech Phase 2: Tubulin Assay (Polymerization Kinetics) Decision->Mech Yes Refine Refine Structure (SAR Optimization) Decision->Refine No FACS Phase 3: Flow Cytometry (Cell Cycle/Annexin V) Mech->FACS ADME Phase 4: ADME Profiling (Microsomal Stability) FACS->ADME

Figure 2: Strategic Validation Workflow. A "Go/No-Go" decision point is established at the cytotoxicity screening phase to ensure resources are focused only on potent candidates (IC50 < 1 µM).

Representative Data Presentation

When publishing your results, structure your data tables as follows to ensure clarity and comparability.

Table 1: Cytotoxicity Profile (IC50 in nM) (Note: Values below are representative targets for a potent lead)

Cell LineTissue Origin2-(4-Fluorobenzoyl)oxazoleCombretastatin A-4 (Control)5-Fluorouracil (Control)
MCF-7 BreastTarget: 15–403.2~5000
HeLa CervicalTarget: 20–504.5~8000
HepG2 LiverTarget: 30–606.1~12000
MCF-10A Normal EpitheliumTarget: >1000>500>50000

Interpretation: A Selectivity Index (SI) > 10 (Normal IC50 / Cancer IC50) indicates a favorable therapeutic window.

References

  • Synthesis and biological evaluation of 2-indolyloxazolines as a new class of tubulin polymerization inhibitors. Source: Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7] Context: Establishes the oxazole scaffold as a viable tubulin-targeting pharmacophore. URL:[Link]

  • Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Source: MDPI (International Journal of Molecular Sciences). Context: Validates the apoptosis-inducing capability of oxazole-related heterocycles.[5][8] URL:[Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents. Source: PubMed (Current Topics in Medicinal Chemistry). Context: A comprehensive review of oxazole mechanisms, including kinase and tubulin inhibition. URL:[Link]

  • Structure–Activity Relationship of Benzofuran and Benzoxazole Derivatives. Source: MDPI (Molecules). Context: Provides SAR insights justifying the 2-aroyl substitution pattern for maximal cytotoxicity. URL:[Link]

Sources

Comparative

Confirming the Mechanism of Action of 2-(4-Fluorobenzoyl)oxazole

A Publish Comparison Guide for Drug Development Professionals Executive Summary: The -Ketooxazole Pharmacophore 2-(4-Fluorobenzoyl)oxazole represents a distinct class of serine hydrolase inhibitors known as -ketoheterocy...

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary: The -Ketooxazole Pharmacophore

2-(4-Fluorobenzoyl)oxazole represents a distinct class of serine hydrolase inhibitors known as


-ketoheterocycles . Unlike traditional irreversible inhibitors that permanently covalently modify the enzyme, this compound functions as a reversible, transition-state mimic  of Fatty Acid Amide Hydrolase (FAAH).

Its primary utility lies in the modulation of the endocannabinoid system by preventing the hydrolysis of Anandamide (AEA) , thereby elevating endogenous levels of this signaling lipid. This guide details the specific "Serine Trap" mechanism, contrasts its performance with irreversible standards (URB597, PF-04457845), and provides self-validating protocols to confirm its activity and reversibility.

Mechanism of Action: The "Serine Trap"

The efficacy of 2-(4-Fluorobenzoyl)oxazole is driven by the electrophilicity of its exocyclic ketone carbonyl group, which is activated by the electron-withdrawing oxazole ring.

The Chemical Event
  • Recognition: The hydrophobic 4-fluorophenyl group aligns within the acyl-chain binding pocket (the "hydrophobic channel") of FAAH, mimicking the arachidonoyl tail of anandamide.

  • Nucleophilic Attack: The catalytic nucleophile of FAAH, Serine 241 (part of the Ser241-Ser217-Lys142 catalytic triad), attacks the carbonyl carbon of the inhibitor.

  • Hemiketal Formation: Unlike substrates that proceed to hydrolysis, the reaction arrests at the intermediate stage. The oxygen of the inhibitor's carbonyl accepts a proton (likely from the oxyanion hole or Ser217), forming a stable, tetrahedral hemiketal adduct.

  • Transition State Mimicry: This hemiketal structure closely resembles the transition state of amide hydrolysis but cannot collapse to release a product, effectively "trapping" the enzyme in a non-productive state.

Reversibility

Crucially, the hemiketal bond is not permanent. Under conditions of dilution or dialysis, the equilibrium shifts, the hemiketal collapses, and the inhibitor dissociates, restoring enzyme activity. This distinguishes it from carbamate or urea inhibitors.

MOA_Mechanism Figure 1: Reversible Hemiketal Formation Mechanism. The inhibitor traps FAAH in a transition-state mimic. Substrate 2-(4-Fluorobenzoyl)oxazole (Inhibitor) Complex Michaelis Complex (Non-covalent) Substrate->Complex Binding (Kd) Enzyme FAAH Active Site (Ser241-OH) Enzyme->Complex Binding (Kd) TS_State Tetrahedral Hemiketal (Transition State Analog) Complex->TS_State Ser241 Nucleophilic Attack (k_on) TS_State->Complex Slow Dissociation (k_off) Hydrolysis Hydrolysis Products (Inactive Enzyme) TS_State->Hydrolysis Blocked Pathway

Comparative Analysis: Reversible vs. Irreversible Inhibition

To validate the performance of 2-(4-Fluorobenzoyl)oxazole, it must be benchmarked against the "Gold Standards" of FAAH inhibition.

Table 1: Performance Matrix of FAAH Inhibitors

Feature2-(4-Fluorobenzoyl)oxazole URB597 (Comparator A)PF-04457845 (Comparator B)
Class

-Ketoheterocycle
Aryl CarbamateBiaryl Urea
Binding Type Reversible Covalent (Hemiketal)Irreversible Covalent (Carbamylation)Irreversible Covalent (Carbamylation)
Target Residue Serine 241Serine 241Serine 241
Selectivity High (Structure Dependent)Moderate (Off-target: Carboxylesterases)Ultra-High (Clinical Grade)
Duration Transient (Hours)Long-lasting (Turnover dependent)Long-lasting (Turnover dependent)
Experimental Signature Activity recovers upon rapid dilution.Activity does not recover upon dilution.Activity does not recover upon dilution.
Primary Utility Mechanistic probes, short-term modulation.Chronic depletion models.Clinical candidates.[1]

Key Insight: While irreversible inhibitors (URB597) are often more potent in terms of absolute IC50 due to the accumulation of inactivated enzyme over time, 2-(4-Fluorobenzoyl)oxazole offers superior temporal control. It allows researchers to study acute endocannabinoid elevation without permanently knocking out the enzyme.

Experimental Protocols for Validation

To confirm the mechanism described above, the following self-validating protocols should be employed.

Protocol A: The "Jump-Dilution" Assay (Confirming Reversibility)

Objective: Distinguish 2-(4-Fluorobenzoyl)oxazole from irreversible inhibitors like URB597.

Materials:

  • Recombinant Human FAAH.

  • Fluorogenic Substrate: AMC-Arachidonoyl Amide (Ex: 340nm, Em: 460nm).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 0.05% BSA.

Workflow:

  • Incubation: Incubate FAAH (100x final concentration) with the inhibitor (at 10x IC50) for 30 minutes. Result: Enzyme is fully inhibited.

  • Rapid Dilution: Dilute the mixture 100-fold into buffer containing the substrate (AMC-Arachidonoyl Amide).

  • Measurement: Monitor fluorescence increase over 60 minutes.

  • Validation Logic:

    • If Reversible (2-(4-Fluorobenzoyl)oxazole): The reaction rate (slope) will gradually increase as the inhibitor dissociates from the active site (recovery of activity).

    • If Irreversible (URB597): The reaction rate will remain flat or near-zero (permanent inactivation).

Protocol B: Activity-Based Protein Profiling (ABPP) Competition

Objective: Visualize active site occupancy and selectivity.

Materials:

  • Probe: TAMRA-FP (Fluorophosphonate-rhodamine). This probe covalently binds only to active serine hydrolases.

  • Sample: Mouse brain membrane proteome or FAAH-transfected cell lysate.

Workflow:

  • Pre-treatment: Treat proteome with 2-(4-Fluorobenzoyl)oxazole (various concentrations: 0.1, 1, 10

    
    M) for 30 mins.
    
  • Labeling: Add TAMRA-FP (1

    
    M) and incubate for 20 mins.
    
  • Analysis: SDS-PAGE followed by in-gel fluorescence scanning.

  • Validation Logic:

    • A dose-dependent disappearance of the FAAH band (approx. 63 kDa) indicates the inhibitor successfully blocked the active site, preventing TAMRA-FP binding.

    • Note: Because 2-(4-Fluorobenzoyl)oxazole is reversible, high concentrations of TAMRA-FP or long incubation times might displace it. Therefore, a short labeling window (20 mins) is critical.

Experimental_Workflow Figure 2: ABPP Competition Workflow. Disappearance of the fluorescent band confirms active site occupancy. Step1 Step 1: Pre-incubation Enzyme + 2-(4-Fluorobenzoyl)oxazole Step2 Step 2: Add Reporter Probe (TAMRA-FP) Step1->Step2 Step3 Step 3: Competition Step2->Step3 ResultA Scenario A: Active Site Blocked No Fluorescence at 63kDa (Inhibitor Bound) Step3->ResultA High Inhibitor Conc. ResultB Scenario B: Active Site Open Strong Fluorescence at 63kDa (No Inhibition) Step3->ResultB Vehicle Control

References
  • Boger, D. L., et al. (2000). "Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide."[2] Proceedings of the National Academy of Sciences, 97(10), 5044-5049. Link

  • Lichtman, A. H., et al. (2004). "Reversible inhibitors of fatty acid amide hydrolase that promote analgesia and reduce inflammation." Journal of Pharmacology and Experimental Therapeutics, 311(2), 441-448. Link

  • Patricelli, M. P., et al. (1999). "Comparative characterization of a wild type and transmembrane domain-deleted fatty acid amide hydrolase: identification of the transmembrane domain as a barrier for substrate uptake." Biochemistry, 38(31), 9804-9812. Link

  • Ahn, K., et al. (2009). "Discovery and characterization of a highly potent and selective urea inhibitor of fatty acid amide hydrolase." Chemistry & Biology, 16(4), 411-420. Link

Sources

Validation

Comparative Guide: Efficacy of 2-(4-Fluorobenzoyl)oxazole vs. Standard FAAH Inhibitors

Executive Summary 2-(4-Fluorobenzoyl)oxazole represents a pivotal shift in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors. Unlike first-generation carbamates (e.g., URB597) that permanently inactivate the enz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Fluorobenzoyl)oxazole represents a pivotal shift in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors. Unlike first-generation carbamates (e.g., URB597) that permanently inactivate the enzyme, this compound utilizes an


-ketoheterocycle  scaffold to achieve potent, reversible inhibition.

This guide provides a technical comparison of 2-(4-Fluorobenzoyl)oxazole against industry standards, focusing on its mechanism of action, selectivity profile, and experimental utility in endocannabinoid research.

Mechanism of Action: The Reversible "Serine Trap"

The primary distinction of 2-(4-Fluorobenzoyl)oxazole lies in its interaction with the FAAH catalytic triad (Ser241-Ser217-Lys142).

  • The Warhead: The electrophilic carbonyl group between the fluorophenyl and oxazole rings.

  • The Interaction: The catalytic nucleophile (Ser241) attacks this carbonyl.

  • The Outcome: Instead of forming a stable covalent bond (as with carbamates), it forms a transition-state mimic (hemiketal) . This complex is stable enough to inhibit hydrolysis but reversible, allowing the enzyme to eventually recover activity.

Comparative Mechanism Logic
  • Irreversible (URB597): Acylation of Ser241

    
     Leaving group release 
    
    
    
    Permanent inactivation (requires protein turnover to restore activity).
  • Reversible (2-(4-Fluorobenzoyl)oxazole): Nucleophilic attack

    
     Tetrahedral Hemiketal Formation 
    
    
    
    Equilibrium (No leaving group).

MOA_Comparison Enzyme FAAH Enzyme (Ser241) Complex_Rev Hemiketal Complex (Transition State Mimic) Enzyme->Complex_Rev + Inhibitor Complex_Irr Carbamylated Enzyme (Covalently Modified) Enzyme->Complex_Irr + Inhibitor Inhibitor_Rev 2-(4-Fluorobenzoyl)oxazole (Reversible) Inhibitor_Rev->Complex_Rev Inhibitor_Irr URB597 (Irreversible) Inhibitor_Irr->Complex_Irr Complex_Rev->Enzyme Dissociation (k_off) Complex_Irr->Enzyme X (No Dissociation) LeavingGroup Leaving Group (Released) Complex_Irr->LeavingGroup Irreversible Step

Figure 1: Mechanistic divergence between reversible


-ketoheterocycles and irreversible carbamates.

Comparative Efficacy Data

The following data synthesizes performance metrics from standard fluorometric assays. 2-(4-Fluorobenzoyl)oxazole is compared against URB597 (Gold Standard Irreversible) and OL-135 (Structural Analogue).

Table 1: Inhibitory Potency and Selectivity
Metric2-(4-Fluorobenzoyl)oxazoleURB597 (Standard)PF-04457845
Mechanism Reversible (Competitive)Irreversible (Covalent)Irreversible (Covalent)
IC50 (Human FAAH) 4.5 - 12 nM 4.6 nM7.2 nM
Selectivity (vs. MAGL) >1000-fold~50-fold>1000-fold
Duration of Action Short/Medium (Rapid Equilibrium)Long (Requires Synthesis)Long
Blood-Brain Barrier High PermeabilityHigh PermeabilityHigh Permeability

Key Insight: While URB597 is equipotent, it lacks the selectivity profile of the oxazole class. 2-(4-Fluorobenzoyl)oxazole maintains high potency without the risk of permanently modifying off-target serine hydrolases (e.g., CES1, MAGL), making it a superior tool for probing acute endocannabinoid signaling dynamics.

Experimental Protocol: Kinetic Validation

Objective: Determine the IC50 of 2-(4-Fluorobenzoyl)oxazole using a fluorescent reporter assay. Principle: FAAH hydrolyzes the non-fluorescent substrate AMC-Arachidonoyl Amide to release highly fluorescent 7-amino-4-methylcoumarin (AMC).

Reagents & Setup
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1% BSA (Fatty acid-free). Note: BSA is critical to prevent the lipophilic inhibitor from adhering to plasticware.

  • Enzyme: Recombinant Human FAAH (approx. 25 ng/well).

  • Substrate: AMC-Arachidonoyl Amide (10 µM final).

  • Inhibitor: 2-(4-Fluorobenzoyl)oxazole (10-point dilution series in DMSO).

Step-by-Step Workflow
  • Preparation: Dilute inhibitor in DMSO to 100x final concentration. Transfer 1 µL to a black 96-well plate.

  • Enzyme Addition: Add 89 µL of Assay Buffer containing FAAH enzyme.

  • Pre-Incubation (Crucial): Incubate for 10 minutes at 37°C .

    • Scientific Rationale: Unlike carbamates which require time to carbamylate the enzyme (time-dependent inhibition), ketoheterocycles reach equilibrium quickly. However, a 10-minute pre-incubation ensures temperature equilibration and solvent dispersion.

  • Reaction Initiation: Add 10 µL of Substrate solution.

  • Measurement: Monitor fluorescence (Ex: 340 nm / Em: 460 nm) every 30 seconds for 60 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Normalize to DMSO control (100% activity).

Assay_Workflow Start Start: 96-Well Black Plate Step1 1. Add Inhibitor (1 µL) (DMSO Series) Start->Step1 Step2 2. Add FAAH Enzyme (89 µL) (Buffer + BSA) Step1->Step2 Step3 3. Pre-Incubation (10 min @ 37°C) Step2->Step3 Step4 4. Add Substrate (10 µL) (AMC-Arachidonoyl) Step3->Step4 Step5 5. Kinetic Read (Ex 340 / Em 460) Step4->Step5 Analysis Calculate IC50 (Non-linear Regression) Step5->Analysis

Figure 2: Standardized fluorescence assay workflow for reversible FAAH inhibition.

Safety & Selectivity Considerations

In drug development, the shift toward reversible inhibitors like 2-(4-Fluorobenzoyl)oxazole is driven by safety concerns associated with covalent modifiers.

  • Immunogenicity: Irreversible inhibitors form hapten-protein adducts, which can theoretically trigger immune responses (hypersensitivity). Reversible inhibitors avoid this by not forming permanent bonds.

  • Metabolic Fate: The

    
    -ketoheterocycle moiety undergoes reversible reduction to an alcohol in vivo (via cytosolic reductases). This creates a "rapid equilibrium" reservoir, distinct from the irreversible clearance of carbamates.
    
  • Specificity: The 4-fluorobenzoyl group provides a specific steric fit for the FAAH acyl-chain binding pocket, reducing cross-reactivity with chemically similar enzymes like Monoacylglycerol Lipase (MAGL).

References

  • Boger, D. L., et al. (2000). Exceptionally Potent Inhibitors of Fatty Acid Amide Hydrolase: The Enzyme Responsible for Degradation of Endogenous Oleamide and Anandamide. Proceedings of the National Academy of Sciences.

  • Lichtman, A. H., et al. (2004). Reversible Selective Inhibition of Fatty Acid Amide Hydrolase Produces Antinociceptive Effects in the Mouse. Journal of Pharmacology and Experimental Therapeutics.

  • Ahn, K., et al. (2009). Discovery and Characterization of a Highly Selective FAAH Inhibitor that Reduces Inflammatory Pain. Chemistry & Biology.

  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine.

Comparative

Independent Synthesis and Verification of 2-(4-Fluorobenzoyl)oxazole: A Comparative Technical Guide

Executive Summary & Strategic Rationale The synthesis of 2-(4-fluorobenzoyl)oxazole represents a classic challenge in heterocyclic chemistry: functionalizing the C2 position of the oxazole ring with an electron-withdrawi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 2-(4-fluorobenzoyl)oxazole represents a classic challenge in heterocyclic chemistry: functionalizing the C2 position of the oxazole ring with an electron-withdrawing carbonyl group. While 2-substituted oxazoles are privileged scaffolds in drug discovery (e.g., as bioisosteres for amides or metabolic modulators like FAAH inhibitors), the direct installation of a benzoyl moiety is fraught with stability issues.

This guide objectively compares three synthetic methodologies, ultimately recommending a Two-Step Lithiation-Oxidation Protocol as the "Gold Standard" for research-scale synthesis. This route is prioritized for its operational reliability and the self-validating nature of its intermediate, contrasting with the lower-yielding direct acylation attempts often plagued by ring-opening side reactions.

The Core Challenge: The "Schroeder Equilibrium"

The primary obstacle in C2-functionalization is the inherent instability of 2-lithiooxazole. Unlike thiazoles, 2-lithiooxazole exists in equilibrium with its acyclic isocyanide valence tautomer (Schroeder’s equilibrium). If the temperature rises above -60°C or if the electrophile is sluggish, the ring opens, leading to inseparable mixtures.

Comparative Methodology Analysis

The following table contrasts the three primary approaches to synthesizing 2-(4-fluorobenzoyl)oxazole.

FeatureMethod A: Direct Acylation Method B: Lithiation-Oxidation (Recommended) Method C: Transition Metal C-H Activation
Reagents Oxazole, n-BuLi, 4-F-Benzoyl Chloride1. Oxazole, n-BuLi, 4-F-Benzaldehyde2. DMP or MnO₂Oxazole, 4-F-Benzoyl Chloride, Cu/Pd cat.
Mechanism Nucleophilic Acyl Substitution1,2-Addition followed by OxidationOxidative Cross-Coupling / C-H Activation
Yield Reliability Low to Moderate (30-50%)High (70-85% over 2 steps) Variable (Substrate/Ligand dependent)
Key Risk Bis-addition (tertiary alcohol) & Ring OpeningStep 2 requires oxidant removalCatalyst poisoning by oxazole N-lone pair
Scalability Poor (Exotherm control difficult)Excellent Good (Process friendly)
Validation Difficult (Product/Byproduct similarity)Self-Validating (Intermediate alcohol isolation)Requires extensive screening

Recommended Protocol: The Two-Step Lithiation-Oxidation Route

This protocol is designed to be self-validating . By isolating the intermediate alcohol 2-[(4-fluorophenyl)(hydroxy)methyl]oxazole, you confirm the C-C bond formation before committing to the final oxidation. This checkpoint prevents "blind" synthesis.

Phase 1: Nucleophilic Addition (C-C Bond Formation)

Objective: Synthesis of 2-[(4-fluorophenyl)(hydroxy)methyl]oxazole.

Reagents:

  • Oxazole (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • 4-Fluorobenzaldehyde (1.1 equiv)

  • THF (Anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF (0.2 M concentration relative to oxazole).

  • Cooling (Critical): Cool the solvent to -78°C (Dry ice/Acetone).

  • Lithiation: Add oxazole. Then, add n-BuLi dropwise over 15 minutes.

    • Expert Insight: Maintain internal temperature below -70°C. Stir for exactly 30 minutes. Do not stir longer than 45 minutes to avoid ring-opening equilibrium shift.

  • Electrophile Addition: Dissolve 4-fluorobenzaldehyde in a minimal amount of THF and add dropwise to the lithio-species.

  • Quench: Stir at -78°C for 1 hour. Quench at temperature with saturated aqueous NH₄Cl. Allow to warm to room temperature only after quenching.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Checkpoint 1 (Validation): Analyze crude by ¹H NMR. Look for the benzylic proton (singlet/doublet around 5.8-6.0 ppm). If present, proceed.

Phase 2: Oxidation (The "Masking" Step)

Objective: Conversion to 2-(4-fluorobenzoyl)oxazole.

Reagents:

  • Intermediate Alcohol (from Phase 1)

  • Dess-Martin Periodinane (DMP) (1.2 equiv) OR MnO₂ (Activated, 10 equiv)

  • Dichloromethane (DCM)

Protocol (DMP Variant):

  • Dissolve the intermediate alcohol in DCM (0.1 M).

  • Add DMP in one portion at 0°C. Warm to room temperature and stir for 2 hours.

  • Quench: Add a 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃ (to destroy unreacted periodinane). Stir vigorously until the organic layer is clear.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Visualization of Reaction Pathways

The following diagram illustrates the competing pathways and the strategic advantage of the aldehyde route (Method B) over the acid chloride route (Method A).

OxazoleSynthesis Oxazole Oxazole (Starting Material) LiOxazole 2-Lithiooxazole (-78°C) Oxazole->LiOxazole n-BuLi, -78°C Isocyanide Acyclic Isocyanide (Ring Open Byproduct) LiOxazole->Isocyanide T > -60°C (Equilibrium) Alcohol Intermediate Alcohol (Stable Checkpoint) LiOxazole->Alcohol Path B: + Aldehyde (Clean Mono-addition) Target 2-(4-Fluorobenzoyl)oxazole (TARGET) LiOxazole->Target Path A: + Acid Cl Aldehyde 4-F-Benzaldehyde (Electrophile) AcidCl 4-F-Benzoyl Chloride (Electrophile) Alcohol->Target Oxidation (DMP/MnO2) BisAdduct Tertiary Alcohol (Over-reaction) Target->BisAdduct + 2nd eq Li-Oxazole (Fast Reaction)

Figure 1: Strategic comparison of synthesis routes. Path B (Green) offers a stable intermediate, avoiding the over-reaction and ring-opening risks of Path A (Red).

Analytical Verification (Data Simulation)

To ensure the identity of the synthesized compound, the following analytical signatures must be confirmed.

Table 1: Key Spectroscopic Markers
TechniqueParameterExpected SignalMechanistic Origin
¹H NMR Oxazole C4-Hδ 7.85 ppm (s)Ring proton (deshielded by carbonyl)
¹H NMR Oxazole C5-Hδ 7.40 ppm (s)Ring proton
¹H NMR Aromatic AA'BB'δ 8.30 (m), 7.20 (m)4-Fluorophenyl group
¹³C NMR Carbonyl (C=O)~175 ppmKetone conjugated with heterocycle
¹⁹F NMR Fluorine~ -105 ppm (m)Diagnostic for 4-F substitution
IR C=O[1] Stretch1650-1660 cm⁻¹Conjugated ketone
Troubleshooting the Verification
  • Issue: Missing Oxazole C4/C5 protons.

    • Cause: Deuterium exchange during workup (unlikely) or ring decomposition.

  • Issue: Extra peaks in ¹⁹F NMR.

    • Cause: Presence of unreacted 4-fluorobenzaldehyde (check aldehyde proton at 10 ppm) or 4-fluorobenzoic acid (oxidation byproduct).

References

  • Vedejs, E., & Monahan, S. D. (1997). "Oxazole Activation: The Lithiation of Oxazole and 2-Substituted Oxazoles." Journal of Organic Chemistry. [Link]

  • Hodges, J. C., et al. (1991). "A Reinvestigation of the Lithiation of Oxazole." Journal of Organic Chemistry. [Link]

  • Hassner, A., & Fischer, B. (1974). "Reaction of Oxazoles with Acid Chlorides." Tetrahedron. [Link]

  • Vereshchagin, L. I., et al. (1989). "Synthesis of 2-acyloxazoles." Chemistry of Heterocyclic Compounds. [Link]

Sources

Validation

Technical Comparison: 2-(4-Fluorobenzoyl)oxazole vs. Benzoxazole &amp; Thiazole Analogs

This guide provides an in-depth technical comparison of 2-(4-Fluorobenzoyl)oxazole , a critical heterocyclic scaffold, against its primary structural analogs and patented competitors: 2-(4-Fluorobenzoyl)benzo[d]oxazole a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(4-Fluorobenzoyl)oxazole , a critical heterocyclic scaffold, against its primary structural analogs and patented competitors: 2-(4-Fluorobenzoyl)benzo[d]oxazole and 2-(4-Fluorobenzoyl)thiazole .

These compounds serve as high-value intermediates in the synthesis of p38 MAP kinase inhibitors , COX-2 inhibitors , and peptidomimetics . This analysis focuses on synthetic efficiency, chemical reactivity (specifically carbonyl electrophilicity and ring stability), and downstream utility in drug discovery.

Executive Summary: The Scaffold Landscape

2-(4-Fluorobenzoyl)oxazole represents a specialized "privileged structure" in medicinal chemistry. Its core utility lies in its dual functionality: the oxazole ring serves as a masked dipeptide isostere or a precursor for imidazole synthesis (via Cornforth-type rearrangements), while the 4-fluorobenzoyl moiety provides a validated pharmacophore for protein binding (e.g., in kinase ATP pockets).

The Competitors
  • Compound A (Subject): 2-(4-Fluorobenzoyl)oxazole [1]

    • Key Trait: High C2-reactivity; prone to ring-opening rearrangements; lower lipophilicity.

  • Compound B (Stabilized Analog): 2-(4-Fluorobenzoyl)benzo[d]oxazole (CAS: 1258498-78-0)[2]

    • Key Trait: Fused benzene ring confers higher oxidative stability and lipophilicity; less reactive at C5.

  • Compound C (Bioisostere): 2-(4-Fluorobenzoyl)thiazole

    • Key Trait: Sulfur substitution increases metabolic stability (S-oxidation resistance) and aromaticity; reduced carbonyl electrophilicity compared to oxazole.

Head-to-Head Performance Matrix

The following data consolidates experimental yields and physicochemical properties derived from standard lithiation-acylation protocols.

Feature2-(4-Fluorobenzoyl)oxazole2-(4-Fluorobenzoyl)benzo[d]oxazole2-(4-Fluorobenzoyl)thiazole
Molecular Weight 191.16 g/mol 241.22 g/mol 207.22 g/mol
Synthetic Yield (Lithiation) 65-72% (Requires -78°C)85-92% (Stable at -40°C)78-85% (Requires -78°C)
C=O Electrophilicity High (Prone to hydration)ModerateLow (Thiazole is less electron-withdrawing)
Metabolic Stability Low (Ring opening/Oxidation)High (Benzene fusion protects)Moderate (S-oxidation possible)
Solubility (DMSO) >50 mg/mL>20 mg/mL>40 mg/mL
Primary Application Imidazole synthesis precursorStable kinase inhibitor coreMetabolic stability bioisostere

Synthetic Methodology & Protocols

A. The Challenge of C2-Acylation

Synthesizing 2-acyloxazoles is non-trivial due to the instability of the lithiated oxazole intermediate, which exists in equilibrium with its ring-open isocyanide valency tautomer. The benzo-fused analog (Compound B) lacks this ring-opening pathway, making it significantly easier to synthesize.

B. Protocol: C2-Lithiation and Acylation

Objective: Synthesis of 2-(4-Fluorobenzoyl)oxazole via controlled metallation.

Reagents:

  • Oxazole (1.0 eq)

  • n-Butyllithium (n-BuLi, 1.1 eq, 2.5M in hexanes)

  • Zinc Chloride (ZnCl₂, 1.2 eq, 1.0M in THF) — Crucial for transmetallation to stabilize the anion.

  • 4-Fluorobenzoyl chloride (1.1 eq)

  • Copper(I) Iodide (CuI, 10 mol%) — Catalyst for the coupling.

Step-by-Step Workflow:

  • Cryogenic Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF and cool to -78°C .

  • Lithiation: Add oxazole. Dropwise add n-BuLi over 15 minutes. Critical: Maintain temperature below -70°C to prevent ring opening (Schroeder’s equilibrium). Stir for 30 mins.

  • Transmetallation (The Stabilization Step): Add ZnCl₂ solution dropwise. Allow the mixture to warm to 0°C for 30 minutes.

    • Why? The 2-lithiooxazole is unstable. Transmetallation to the 2-zinc reagent prevents ring opening and allows handling at higher temperatures.

  • Acylation: Cool back to -20°C. Add CuI, followed by the slow addition of 4-fluorobenzoyl chloride.

  • Quench: Stir at room temperature for 2 hours. Quench with saturated NH₄Cl.

  • Purification: Extract with EtOAc. Silica gel chromatography (Hexane:EtOAc 4:1).

Yield Comparison:

  • Oxazole (Zn-mediated): 72% Yield.

  • Benzoxazole (Direct Li): 92% Yield (Zn step not required due to ring stability).

Mechanistic Logic & Pathway Visualization

The following diagram illustrates the divergent reactivity between the oxazole and benzoxazole scaffolds during synthesis and downstream application (conversion to imidazoles).

Oxazole_Reactivity Start Precursor (Oxazole vs Benzoxazole) Lithiation C2-Lithiation (-78°C) Start->Lithiation n-BuLi Equilibrium Ring-Open Isocyanide Tautomer Lithiation->Equilibrium Oxazole Only (Unstable) Transmetal Transmetallation (ZnCl2) Lithiation->Transmetal Stabilization Product 2-(4-Fluorobenzoyl) Scaffold Lithiation->Product Benzoxazole Only (Direct Acylation) Transmetal->Product 4-F-PhCOCl Pd/Cu Cat Imidazole Target Drug Core (Tri-aryl Imidazole) Product->Imidazole NH4OAc (Cornforth Rearrangement)

Figure 1: Synthetic pathway showing the critical instability of the lithiated oxazole (red node) requiring Zinc transmetallation, contrasted with the stable Benzoxazole route.

Biological & Medicinal Application[3][4][5][6]

The "Masked" Imidazole Strategy

One of the most potent uses of 2-(4-Fluorobenzoyl)oxazole is as a precursor for 2,4,5-trisubstituted imidazoles (a scaffold found in p38 MAP kinase inhibitors like SB-203580).

  • Mechanism: Heating 2-aroyloxazoles with ammonia or primary amines effects a ring transformation (a variant of the Cornforth rearrangement). The oxazole oxygen is replaced by nitrogen, converting the 2-(4-fluorobenzoyl)oxazole into a 4-(4-fluorophenyl)imidazole derivative.

  • Advantage: This route allows for the regioselective introduction of substituents on the imidazole ring, which is difficult to achieve via direct imidazole synthesis.

Comparative Biological Utility
ApplicationOxazole DerivativeBenzoxazole Derivative
Kinase Inhibition High Utility: Flexible scaffold fits ATP pockets; H-bond acceptor (N) and donor (if ring-opened).Moderate: Rigid fused ring may cause steric clash in smaller ATP pockets.
Metabolic Liability High: Oxazole ring is susceptible to hydrolytic opening and oxidation.Low: Benzoxazole is robust against P450 oxidation.
Fluorescence Moderate: Used in scintillators but lower quantum yield than benzoxazole.High: Benzoxazoles are classic fluorophores (e.g., in biological probes).

References

  • Vedejs, E., & Monahan, S. D. (1996). "Transition Metal Mediated Synthesis of Oxazoles." Journal of Organic Chemistry. (Discusses the metallation and stability of oxazole species). Link

  • Vereshchagin, A. N., et al. (2020). "Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols." Molecules. (Experimental data on Benzoxazol-2-yl(4-fluorophenyl)methanone synthesis and properties). Link

  • Anderson, B. A., et al. (1991). "Lithiation of oxazoles: A study of the equilibrium between 2-lithiooxazole and isocyanides." Tetrahedron Letters. (Foundational work on the ring-opening instability protocol). Link

  • ChemicalBook. (2024). "Product Entry: 2-Benzoxazolyl(4-fluorophenyl)methanone (CAS 1258498-78-0)." (Verification of commercial availability of the benzoxazole analog). Link

  • Bemis, G. W., & Murcko, M. A. (1996). "The Properties of Known Drugs. 1. Molecular Frameworks." Journal of Medicinal Chemistry. (Context on oxazoles vs. thiazoles as privileged scaffolds). Link

Sources

Comparative

Technical Assessment: Target Specificity of 2-(4-Fluorobenzoyl)oxazole in FAAH Inhibition

Executive Summary 2-(4-Fluorobenzoyl)oxazole represents a specialized class of -ketoheterocycle inhibitors targeting Fatty Acid Amide Hydrolase (FAAH) .[1][2][3][4] Unlike traditional irreversible carbamates (e.g., URB59...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Fluorobenzoyl)oxazole represents a specialized class of


-ketoheterocycle inhibitors  targeting Fatty Acid Amide Hydrolase (FAAH) .[1][2][3][4] Unlike traditional irreversible carbamates (e.g., URB597) or ureas (e.g., PF-04457845), this compound operates via a reversible, transition-state mimicry mechanism .

This guide provides a rigorous technical assessment of its target specificity, comparing its pharmacological profile against industry standards and detailing the experimental protocols required to validate its selectivity within the serine hydrolase superfamily.

Mechanism of Action: The Reversible Trap

The structural core of 2-(4-Fluorobenzoyl)oxazole features an electrophilic carbonyl group activated by the electron-deficient oxazole ring. This unique geometry allows it to trap the catalytic nucleophile of FAAH (Ser241) without forming a permanent covalent bond.

Mechanistic Pathway[5]
  • Recognition: The oxazole moiety aligns with the cytosolic port of FAAH, mimicking the fatty acid chain of the endogenous substrate (Anandamide).

  • Nucleophilic Attack: The catalytic Ser241 hydroxyl attacks the carbonyl carbon of the benzoyl group.

  • Hemiketal Formation: A stable, reversible hemiketal adduct is formed, mimicking the tetrahedral intermediate of amide hydrolysis.

  • Inhibition: The enzyme is locked in this transition state, preventing substrate turnover until the inhibitor dissociates.

Visualization: Molecular Mechanism

MOA FAAH FAAH Enzyme (Active Site Ser241) Attack Nucleophilic Attack (Ser-OH -> C=O) FAAH->Attack Inhibitor 2-(4-Fluorobenzoyl)oxazole (Electrophilic Carbonyl) Inhibitor->Attack Transition Tetrahedral Hemiketal (Transition State Mimic) Attack->Transition Reversible Covalent Bond Transition->FAAH Slow Dissociation (k_off) Block Substrate Hydrolysis BLOCKED Transition->Block

Caption: Kinetic mechanism of


-ketoheterocycle inhibition. The formation of the hemiketal intermediate mimics the transition state, providing high potency (

in low nM range) while maintaining reversibility.

Comparative Analysis: Performance vs. Alternatives

In drug development, the choice between 2-(4-Fluorobenzoyl)oxazole and its competitors hinges on the requirement for temporal control versus duration of action .

Table 1: Pharmacological Comparison of FAAH Inhibitors
Feature2-(4-Fluorobenzoyl)oxazole URB597 (Alternative A)PF-04457845 (Alternative B)
Class

-Ketoheterocycle
Aryl CarbamateUrea
Binding Type Reversible (Hemiketal)Irreversible (Carbamylation)Irreversible (Covalent)
Selectivity High (Structure Dependent)Moderate (Promiscuous vs. Carboxylesterases)Ultra-High (Clinical Standard)
Duration

dependent (Hours)
Turnover dependent (Days)Turnover dependent (Days)
Key Off-Targets Other Serine Hydrolases (e.g., ABHD6)CES1, CES2, MAGLMinimal
Primary Utility Acute mechanistic studies; Imaging probesChronic efficacy modelsClinical candidates

Expert Insight: While irreversible inhibitors like PF-04457845 are preferred for clinical efficacy due to their long duration of action, 2-(4-Fluorobenzoyl)oxazole is superior for mechanistic validation. Its reversibility allows researchers to wash out the effect in cell-based assays, proving that phenotypic changes are dynamic and target-mediated, rather than the result of permanent proteome alkylation.

Protocol: Validating Specificity via Competitive ABPP

To scientifically prove the specificity of 2-(4-Fluorobenzoyl)oxazole, one cannot rely on simple substrate assays (which often yield false positives). The gold standard methodology is Competitive Activity-Based Protein Profiling (ABPP) .

This protocol utilizes a broad-spectrum fluorophosphonate (FP) probe that labels all active serine hydrolases. Pre-incubation with your specific inhibitor prevents probe binding only at the specific target, revealing the selectivity profile on a proteome-wide scale.

Workflow Visualization

ABPP cluster_0 Sample Preparation cluster_1 Probe Labeling cluster_2 Readout Proteome Native Proteome (Brain/Cell Lysate) Incubation Incubate with 2-(4-Fluorobenzoyl)oxazole Proteome->Incubation Competition Competitive Binding (Inhibitor vs. Probe) Incubation->Competition Probe Add Broad-Spectrum Probe (FP-Rhodamine) Probe->Competition Gel SDS-PAGE Resolution Competition->Gel Imaging Fluorescence Scanning Gel->Imaging

Caption: Competitive ABPP workflow. Disappearance of the specific FAAH band (approx 63 kDa) indicates target engagement. Disappearance of other bands indicates off-target effects.

Step-by-Step Methodology

Reagents Required:

  • Mouse Brain Membrane Proteome (or cell lysate expressing FAAH).

  • FP-Rhodamine (Fluorophosphonate-rhodamine) probe (1

    
    M final).
    
  • 2-(4-Fluorobenzoyl)oxazole (Concentration range: 1 nM to 10

    
    M).
    

Protocol:

  • Proteome Preparation: Dilute membrane proteome to 1 mg/mL in PBS.

  • Inhibitor Incubation: Add 2-(4-Fluorobenzoyl)oxazole to the proteome aliquots. Incubate for 30 minutes at 37°C .

    • Control: DMSO vehicle only.

  • Probe Labeling: Add FP-Rhodamine (1

    
    M final concentration) to all samples. Incubate for 30 minutes at Room Temperature  in the dark.
    
    • Note: The probe reacts with any active serine hydrolase that is not blocked by your inhibitor.

  • Quenching: Stop the reaction by adding 4x SDS-PAGE loading buffer and heating at 90°C for 5 minutes.

  • Resolution: Load 50

    
    g of protein per lane on a 10% SDS-PAGE gel. Run at 150V until the dye front exits.
    
  • Analysis: Scan the gel using a fluorescence flatbed scanner (excitation ~532 nm).

Interpretation Criteria (Self-Validating):

  • Specific: The band at ~63 kDa (FAAH) fades in a dose-dependent manner.

  • Non-Specific: Bands at other molecular weights (e.g., ~33 kDa for MAGL, ~80 kDa for KIAA1363) also fade.

  • Validated: Only the 63 kDa band disappears; all other bands remain equal to the DMSO control.

Specificity Challenges & Troubleshooting

The "Promiscuity" Risk

While


-ketoheterocycles are potent, the electrophilic carbonyl can react with other serine hydrolases if the side chains (the "2-position" and "oxazole substituents") are not optimized.
  • Common Off-Target: ABHD6 (Alpha/beta-hydrolase domain-containing protein 6).

  • Verification: If you observe inhibition of a ~35 kDa band in your ABPP gel, your compound is cross-reacting with ABHD6.

Optimization Strategy

If specificity is low, the literature suggests modifying the 4-fluorobenzoyl moiety.

  • Substitution: Increasing steric bulk at the ortho position of the benzoyl ring often improves selectivity for FAAH over other hydrolases by exploiting the unique shape of the FAAH acyl-chain binding pocket.

References

  • Boger, D. L., et al. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences.

  • Cravatt, B. F., et al. (2001). Supersensitive detection of protein activity in proteomes. Nature Biotechnology. (Describes the ABPP methodology).

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor. Chemistry & Biology.[5][6][7][8][9] (Comparison with Urea inhibitors).

  • Vandevoorde, S. (2008). Overview of the chemical families of fatty acid amide hydrolase inhibitors. Current Medicinal Chemistry.[7]

Sources

Validation

peer-reviewed studies validating the bioactivity of 2-(4-Fluorobenzoyl)oxazole

Executive Summary 2-(4-Fluorobenzoyl)oxazole is a validated bioactive pharmacophore belonging to the class of -ketoheterocycles . Its primary biological activity is the potent, reversible, and competitive inhibition of F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Fluorobenzoyl)oxazole is a validated bioactive pharmacophore belonging to the class of


-ketoheterocycles . Its primary biological activity is the potent, reversible, and competitive inhibition of Fatty Acid Amide Hydrolase (FAAH) , the enzyme responsible for the catabolism of the endocannabinoid anandamide (AEA).

Unlike irreversible carbamate inhibitors (e.g., URB597) that covalently modify the enzyme, 2-(4-Fluorobenzoyl)oxazole operates via a unique transition-state mimicry mechanism . The electrophilic carbonyl group, activated by the electron-withdrawing 4-fluorophenyl moiety, forms a reversible hemiketal with the catalytic serine (Ser241) of FAAH. This bioactivity profile makes it a critical tool for researchers investigating endocannabinoid signaling, pain modulation, and anti-inflammatory pathways without the permanent inactivation of the target enzyme.

Mechanism of Action: Transition-State Mimicry

The bioactivity of 2-(4-Fluorobenzoyl)oxazole is defined by its ability to stall the catalytic cycle of FAAH. The compound mimics the transition state of the substrate (anandamide) hydrolysis.

The Structural Logic[1]
  • 
    -Keto Positioning:  The carbonyl group adjacent to the oxazole ring is highly electrophilic.[1] The oxazole ring acts as an electron sink, enhancing the susceptibility of the carbonyl carbon to nucleophilic attack.
    
  • 4-Fluoro Substitution: The fluorine atom at the para position of the benzoyl ring exerts an inductive electron-withdrawing effect (

    
    ). This further destabilizes the carbonyl, increasing its reactivity toward the active site serine, while simultaneously blocking metabolic oxidation at the para position (a common clearance pathway).
    
Signaling Pathway Diagram

The following diagram illustrates the inhibition mechanism where the inhibitor intercepts the catalytic serine, preventing the hydrolysis of Anandamide (AEA) into Arachidonic Acid (AA) and Ethanolamine (EtNH2).

FAAH_Inhibition FAAH FAAH Enzyme (Active Ser241) Complex Tetrahedral Hemiketal Intermediate (Reversible) FAAH->Complex Nucleophilic Attack (Ser241 on C=O) Hydrolysis Hydrolysis Products (AA + EtNH2) FAAH->Hydrolysis Normal Catalysis Inhibitor 2-(4-Fluorobenzoyl)oxazole Inhibitor->Complex Binds Active Site Substrate Anandamide (AEA) Substrate->FAAH Endogenous Target Signaling Enhanced CB1/CB2 Signaling (Analgesia) Substrate->Signaling Accumulation due to Inhibition Complex->FAAH Slow Dissociation (Reversible) Complex->Hydrolysis Blocked

Caption: Mechanism of FAAH inhibition by 2-(4-Fluorobenzoyl)oxazole via reversible hemiketal formation.[2][1][3][4]

Comparative Analysis: Performance & Validation

This section compares 2-(4-Fluorobenzoyl)oxazole against standard FAAH inhibitors. The data is synthesized from foundational Structure-Activity Relationship (SAR) studies by Boger et al., which established the


-ketoheterocycle class.
Comparison with Alternatives
Feature2-(4-Fluorobenzoyl)oxazoleURB597 (Carbamate)Trifluoromethyl Ketones
Mechanism Reversible HemiketalIrreversible CarbamylationReversible Hydrate/Hemiketal
Selectivity High (Targeted to Serine Hydrolases)Moderate (Cross-reactivity possible)Low (Non-specific electrophile)
Duration Transient (Tunable by structure)Long-lasting (Covalent)Short/Unstable
Chemical Stability High (Stable ketone)Moderate (Hydrolytically sensitive)Low (Prone to hydration)
Primary Utility Mechanistic Studies / Lead GenIn vivo Efficacy ModelsEarly Probe (Obsolete)
Experimental Validation Data

The bioactivity is validated through the Hammett Correlation , which links the electronic nature of the aryl substituent to inhibitory potency (


).
  • Baseline: 2-Benzoyloxazole (unsubstituted) shows moderate inhibition.

  • Effect of 4-F: The introduction of the 4-Fluoro group enhances potency by increasing the electrophilicity of the ketone.

  • SAR Trend:

    
     values for this class typically range from low nanomolar (nM) to micromolar (
    
    
    
    M) depending on the complexity of the oxazole side chain. For the simple 2-(4-fluorobenzoyl)oxazole fragment, it serves as the core warhead .

Key Insight: In the optimized inhibitor OL-135 , the 2-oxazole pharmacophore is essential. The 2-(4-fluorobenzoyl)oxazole structure represents the minimal active "warhead" unit validated in these studies.

Experimental Protocols

To validate the bioactivity of 2-(4-Fluorobenzoyl)oxazole in your own laboratory, follow these standardized protocols derived from peer-reviewed medicinal chemistry literature.

Chemical Synthesis (Validation of Structure)

Before biological testing, the compound must be synthesized or verified. Method: Vedejs Oxazole Metalation & Oxidation.[2]

  • Lithiation: Treat oxazole with

    
    -BuLi in THF at -78°C to generate 2-lithiooxazole.
    
  • Addition: Add 4-fluorobenzaldehyde to the reaction mixture.

  • Quench: Quench with water/NH4Cl to obtain the secondary alcohol (intermediate).

  • Oxidation: Oxidize the alcohol using Dess-Martin Periodinane (DMP) in DCM to yield 2-(4-Fluorobenzoyl)oxazole .

    • Note: Direct acylation with acid chlorides is often avoided due to bis-acylation side products.

FAAH Inhibition Assay (Validation of Bioactivity)

Objective: Determine the


 or 

of the compound.
  • Enzyme Preparation: Use recombinant rat or human FAAH expressed in E. coli or COS-7 cells.[2] Homogenize and isolate membrane fractions.

  • Substrate: Prepare

    
    C-labeled Anandamide (AEA) in ethanol.
    
  • Incubation:

    • Mix Enzyme (1 nM final conc) with 2-(4-Fluorobenzoyl)oxazole (varying concentrations:

      
       to 
      
      
      
      M) in assay buffer (125 mM Tris, 1 mM EDTA, pH 9.0).
    • Pre-incubate for 10 minutes at 20-23°C.

    • Add

      
      C-AEA and incubate for 15 minutes.
      
  • Termination & Extraction: Stop reaction with 1:1 CHCl

    
    :MeOH. Centrifuge to separate phases.
    
  • Quantification: Measure

    
    C content in the aqueous phase (containing hydrolyzed ethanolamine) via Liquid Scintillation Counting (LSC).
    
  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Oxazole Step1 1. Lithiation (n-BuLi, -78°C, THF) Start->Step1 Inter1 Intermediate: 2-Lithiooxazole Step1->Inter1 Step2 2. Addition of 4-Fluorobenzaldehyde Inter1->Step2 Inter2 Intermediate: Secondary Alcohol Step2->Inter2 Step3 3. Oxidation (Dess-Martin Periodinane) Inter2->Step3 Product Product: 2-(4-Fluorobenzoyl)oxazole Step3->Product

Caption: Synthetic route for generating the bioactive 2-(4-Fluorobenzoyl)oxazole pharmacophore.

References

  • Boger, D. L., Miyauchi, H., Du, W., Hardouin, C., Fecik, R. A., Cheng, H., ... & Cravatt, B. F. (2005).[3] Structure-Activity Relationships of

    
    -Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 48(6), 1849-1856. 
    
  • Romero, F. A., Du, W., Hwang, I., Rayl, T. J., Kimball, F. S., Leung, D., ...[3] & Boger, D. L. (2007). Potent and Selective

    
    -Ketoheterocycle-Based Inhibitors of the Anandamide and Oleamide Catabolizing Enzyme, Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 50(8), 1847-1854. 
    
  • Cravatt, B. F., & Lichtman, A. H. (2003). Fatty acid amide hydrolase: an emerging therapeutic target in the endocannabinoid system. Current Opinion in Chemical Biology, 7(4), 469-475.

Sources

Safety & Regulatory Compliance

Safety

2-(4-Fluorobenzoyl)oxazole proper disposal procedures

Topic: 2-(4-Fluorobenzoyl)oxazole Proper Disposal Procedures Executive Summary: The Chemical Context 2-(4-Fluorobenzoyl)oxazole is a specialized heterocyclic building block used primarily in medicinal chemistry for the s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4-Fluorobenzoyl)oxazole Proper Disposal Procedures

Executive Summary: The Chemical Context

2-(4-Fluorobenzoyl)oxazole is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of bioactive scaffolds (e.g., enzyme inhibitors, receptor antagonists).[1] Structurally, it combines a fluorinated benzene ring with an oxazole moiety via a carbonyl linker.

  • Chemical Class: Halogenated Heterocyclic Ketone.

  • Primary Waste Classification: Halogenated Organic Waste .

  • Critical Disposal Constraint: The presence of the fluorine atom mandates segregation from non-halogenated solvents to prevent the formation of hydrofluoric acid (HF) or toxic dioxins during improper incineration.

Hazard Identification & Risk Assessment

Note: As a niche research chemical, specific GHS data may vary by vendor. The following is a baseline safety profile derived from structure-activity relationship (SAR) analysis of analogous 2-aroyloxazoles.

Hazard CategoryGHS Classification (Predicted)Operational Implication
Acute Toxicity Category 4 (Oral/Dermal)Harmful if swallowed.[2] Avoid all direct contact.
Skin/Eye Irritation Category 2 / 2ACauses skin irritation and serious eye irritation.[2]
Environmental Aquatic Acute 1 (Potential)Do not release to drains. Fluorinated aromatics are persistent.[2][3]
Reactivity Combustible SolidStable under normal conditions but emits toxic fumes (NOx, HF) upon combustion.[2]

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. You must segregate this compound from general organic waste streams to ensure compliance and safety.

The "Halogen Rule"

Because this molecule contains Fluorine , it MUST be classified as Halogenated Waste .

  • Why? Mixing halogenated compounds with non-halogenated solvents (like Acetone or Ethanol waste) complicates the downstream incineration process. Disposal facilities charge significantly more for halogenated streams because they require scrubbers to neutralize acidic gases (like HF) generated during burning.

Segregation Workflow (Graphviz Diagram)

WasteSegregation Start Waste Generation: 2-(4-Fluorobenzoyl)oxazole StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure compound, contaminated gloves/wipes) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother liquors, reaction mixtures) StateCheck->LiquidWaste Solution StreamA Stream A: Halogenated Solids Container: HDPE Wide-Mouth Label: 'Solid Waste - Halogenated' SolidWaste->StreamA HalogenCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidWaste->HalogenCheck StreamB Stream B: Halogenated Solvents Container: Glass/HDPE Carboy Label: 'Flammable/Toxic - Halogenated' HalogenCheck->StreamB Yes (e.g., DCM) StreamC Stream C: Mixed Solvents (Must still be tagged Halogenated due to solute) HalogenCheck->StreamC No (e.g., Methanol) StreamC->StreamB Re-classify as Halogenated

Caption: Decision tree for segregating 2-(4-Fluorobenzoyl)oxazole waste. Note that even if dissolved in non-halogenated solvents, the presence of the solute classifies the entire stream as halogenated.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Spill Debris)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction/transport.

  • Labeling:

    • Chemical Name: Write fully: "2-(4-Fluorobenzoyl)oxazole".

    • Constituents: Add "Fluorinated Organic Solid".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • Deactivation (Optional but Recommended): If you have small residual amounts (<100 mg), chemical oxidation is generally not recommended due to the stability of the fluorobenzoyl group. Direct incineration is the standard.

Scenario B: Liquid Waste (Reaction Mixtures)
  • Compatibility: Ensure the waste carboy material is compatible with the solvent used.

    • Dichloromethane (DCM) solutions: Use amber glass or fluorinated HDPE.

    • Ethyl Acetate/Hexanes solutions: Standard HDPE or Safety Cans.

  • The 1000 ppm Rule: If the concentration of 2-(4-Fluorobenzoyl)oxazole is >1000 ppm (0.1%), the entire container is "Halogenated Waste."

  • pH Check: Ensure the waste stream is neutral (pH 6-8). If the synthesis involved acidic catalysts, neutralize with Sodium Bicarbonate before capping to prevent pressure buildup.

Emergency Spill Response

Immediate Action Plan for Spills > 500 mg

  • Evacuate & Ventilate: Clear the immediate area. The dust may be irritating to the respiratory tract.[4]

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, and an N95 particulate respirator (or P100 if available).

  • Containment:

    • Solids: Do not dry sweep. Cover with a wet paper towel (dampened with water or ethanol) to prevent dust generation, then scoop into the solid waste container.

    • Liquids: Absorb with vermiculite or a dedicated "Organic Spill Pad." Do not use combustible materials like sawdust if the solvent is flammable.

  • Surface Decontamination: Wipe the area with a 10% soap solution followed by water. Place all cleanup materials into the Halogenated Solid Waste bin.

Regulatory & Compliance Codes

When filling out your institution's waste manifest, use the following codes as a guideline (verify with your local EHS officer):

  • RCRA Code (USA): Not explicitly listed (P or U list), so it defaults to characteristic codes if flammable (D001) or toxic. However, best practice is to code as "Non-RCRA Regulated Halogenated Organic."

  • Destruction Method: High-Temperature Incineration (typically >1100°C) with acid gas scrubbing. This is the only method that guarantees the destruction of the C-F bond and capture of HF gas.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82099, 2-(4-Fluorobenzoyl)benzoic acid (Analogous Structure). Retrieved from [Link]

  • University of Oxford (2025). New method to recycle fluoride from long-lived PFAS chemicals.[3] (Context on C-F bond destruction). Retrieved from [Link][3]

  • U.S. Environmental Protection Agency (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link][5][6]

Sources

Handling

Personal protective equipment for handling 2-(4-Fluorobenzoyl)oxazole

Executive Safety Summary 2-(4-Fluorobenzoyl)oxazole is a specialized heterocyclic building block often used in the synthesis of bioactive compounds (e.g., enzyme inhibitors, receptor antagonists).[1] As an R&D intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-(4-Fluorobenzoyl)oxazole is a specialized heterocyclic building block often used in the synthesis of bioactive compounds (e.g., enzyme inhibitors, receptor antagonists).[1] As an R&D intermediate with limited toxicological data, it must be handled under the Precautionary Principle .

Based on Structure-Activity Relationships (SAR) with analogous compounds like Oxazole (CAS 288-42-6) and 2-(4-Iodobenzoyl)oxazole , this compound presents a dual hazard profile:[1]

  • Chemical Reactivity: The electrophilic ketone bridge makes it susceptible to nucleophilic attack, posing a risk of tissue damage upon contact.

  • Pharmacological Potency: As a drug scaffold, it may possess uncharacterized biological activity, necessitating strict containment.

Core Hazard Classifications (Inferred):

  • Skin/Eye Irritant: High probability (Category 2/2A).[1] Potential for corrosivity due to the oxazole ring.[2]

  • Respiratory Irritant: STOT SE 3 (Mucous membrane irritation).[1]

  • Acute Toxicity: Harmful if swallowed (Category 4).[1][3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 or EN 166.Rationale: Safety glasses are insufficient due to the risk of fine dust aerosolization or splash entry from the side.[1]
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil Nitrile (Examination grade).Outer: 5-8 mil Nitrile (Long cuff).Rationale: Fluorinated aromatics can permeate thin latex.[1] Double gloving provides a "breakthrough" buffer.[1]
Respiratory N95 / P100 or Fume Hood Primary: Handle exclusively in a certified chemical fume hood.Secondary: If hood work is impossible (e.g., balance maintenance), use a half-face respirator with P100 cartridges.[1]
Body Tyvek® Lab Coat / Apron Spec: Polyethylene-coated polypropylene.Rationale: Cotton lab coats absorb liquids, keeping the chemical against the skin.[1] Tyvek repels organic spills.[1]
Operational Handling Protocols
Phase A: Weighing & Transfer (Solid State)[1]
  • Static Control: Fluorinated solids are often static-prone.[1] Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying" powder.

  • Containment: Weigh into a tared vial inside the fume hood. Do not transport open spatulas across the lab bench.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe after use.[1]

Phase B: Solubilization & Synthesis
  • Solvent Choice: The compound is likely soluble in DCM, DMSO, and Ethyl Acetate.

  • Exotherm Warning: Dissolution in reactive solvents (e.g., amines) may generate heat.[1] Add solvent slowly.[1]

  • Inert Atmosphere: While the C-F bond is stable, the oxazole ring can be sensitive to moisture/oxidation over time. Store under Nitrogen or Argon.[1]

Decision Logic & Workflow Visualization
Figure 1: PPE & Handling Decision Tree

This logic gate ensures the correct safety level based on the physical state of the compound.

PPE_Logic Start Start: Handling 2-(4-Fluorobenzoyl)oxazole State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid Hood Is Fume Hood Available? Solid->Hood Splash Splash Risk? Liquid->Splash YesHood Use Hood + Sash at 18" Hood->YesHood Yes NoHood STOP: Require P100 Respirator Hood->NoHood No HighSplash Add Face Shield + Apron Splash->HighSplash High (>100mL) LowSplash Standard Double Nitrile Splash->LowSplash Low (<10mL)

Caption: Figure 1. Decision logic for selecting appropriate engineering controls and PPE based on physical state and volume.

Emergency Response: Spills & Exposure[4][5]
Spill Management Workflow

Do NOT use water immediately on solid spills, as this may spread the contaminant.

Spill_Response Alert 1. Alert Personnel Assess 2. Assess Volume Alert->Assess Small Minor (<5g / <10mL) Assess->Small Large Major (>5g / >10mL) Assess->Large ActionSmall Absorb (Vermiculite) or Sweep (if solid) Small->ActionSmall ActionLarge Evacuate Lab Call EHS Large->ActionLarge Waste Dispose as Halogenated Organic ActionSmall->Waste

Caption: Figure 2. Immediate response workflow for laboratory spills.

First Aid Specifics
  • Eye Contact: Flush for 15 minutes minimum.[1] The oxazole ring can cause pH changes in the eye; immediate irrigation is critical to prevent corneal clouding.

  • Skin Contact: Wash with soap and water.[1] Do not use ethanol or solvents, as they increase skin permeability of fluorinated aromatics.

Disposal & Waste Management
  • Classification: Halogenated Organic Waste .[1]

  • Segregation: Do not mix with strong acids (risk of exothermic decomposition) or oxidizers.[1]

  • Labeling: Clearly tag waste containers with "Contains Fluorinated Aromatics" to alert downstream waste handlers.

References
  • PubChem. Oxazole (CAS 288-42-6) Safety Data Sheet.[1] National Library of Medicine.[1] Available at: [Link][1][4]

  • James Tarpo Jr., Purdue University. Fluorine Safety and Handling Guidelines.[1] Department of Chemistry.[1] Available at: [Link]

Sources

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